Stannocene
Description
Properties
CAS No. |
1294-75-3 |
|---|---|
Molecular Formula |
C10H10Sn |
Synonyms |
Stannocene |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Bonding of Stannocene
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Stannocene, Sn(C₅H₅)₂, is a fascinating organometallic compound belonging to the metallocene family. Unlike its famous counterpart, ferrocene, this compound exhibits a unique bent sandwich structure where the two cyclopentadienyl (Cp) rings are not parallel. This structural feature, arising from the electronic nature of the tin(II) center, dictates its distinct bonding characteristics and reactivity. The bonding in this compound is a complex interplay of electrostatic, covalent, and dispersion forces, with a significant contribution from the stereochemically active lone pair on the tin atom. This guide provides a comprehensive analysis of the structure and bonding of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular architecture and synthesis.
Structural Analysis
The molecular structure of this compound has been determined by single-crystal X-ray diffraction. It crystallizes in the orthorhombic space group Pbcm. A notable feature of its solid-state structure is the presence of two crystallographically independent molecules in the unit cell, suggesting that crystal packing forces can influence the precise molecular geometry[1]. The defining characteristic of this compound is its bent sandwich structure, in contrast to the parallel ring configuration of ferrocene.
Table 1: Crystallographic and Structural Data for this compound
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [2] |
| Space Group | Pbcm | [2] |
| a (Å) | 5.835 | [2] |
| b (Å) | 25.385 | [2] |
| c (Å) | 12.785 | [2] |
| Sn-C Bond Length (Å) | ~2.47 | |
| C-C Bond Length (Å) | ~1.43 | |
| Cp-Sn-Cp Angle (°) | ~148 |
Bonding Analysis
The nature of the bonding in this compound is significantly different from that in transition metal metallocenes. The interaction between the tin atom and the cyclopentadienyl rings is primarily electrostatic, with smaller contributions from covalent and dispersion interactions.
Table 2: Contributions to Bonding in this compound Complexes
| Interaction Type | Approximate Contribution |
| Electrostatic | ~50% |
| Covalent | ~30% |
| Dispersion | ~20% |
The covalent component of the bonding arises from the donation of the cyclopentadienyl π-electrons into the empty p-orbitals of the tin atom. The significant s-character of the lone pair on the tin(II) center is a key factor influencing the bent geometry of the molecule, as predicted by Valence Shell Electron Pair Repulsion (VSEPR) theory.
Spectroscopic Characterization
¹¹⁹Sn NMR Spectroscopy:
¹¹⁹Sn Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing organotin compounds. The chemical shift of the tin nucleus is highly sensitive to its coordination environment and oxidation state. For this compound, the ¹¹⁹Sn NMR chemical shift is expected to be in the range typical for Sn(II) compounds.
¹¹⁹Sn Mössbauer Spectroscopy:
Mössbauer spectroscopy provides valuable information about the electronic environment of the tin nucleus. The key parameters are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). The isomer shift is related to the s-electron density at the nucleus and can distinguish between Sn(II) and Sn(IV) oxidation states. The quadrupole splitting arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient, providing insight into the geometry and bonding around the tin atom.
Table 3: Spectroscopic Data for this compound
| Technique | Parameter | Typical Value Range |
| ¹¹⁹Sn NMR | Chemical Shift (δ) | -2500 to +3000 ppm (relative to SnMe₄)[3][4] |
| ¹¹⁹Sn Mössbauer | Isomer Shift (δ) | > 2.1 mm/s (relative to SnO₂) |
| ¹¹⁹Sn Mössbauer | Quadrupole Splitting (ΔE_Q) | > 0 mm/s |
Note: Specific, experimentally determined values for this compound were not found in the provided search results. The table indicates the expected ranges for Sn(II) compounds.
Experimental Protocols
Synthesis of this compound
The most common method for the synthesis of this compound is the reaction of tin(II) chloride with a cyclopentadienyl anion source, typically sodium cyclopentadienide, in an appropriate solvent like tetrahydrofuran (THF)[2].
Detailed Protocol:
-
Preparation of Sodium Cyclopentadienide (NaCp):
-
Freshly crack dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the cyclopentadiene monomer via distillation.
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium metal dispersion in an inert solvent like THF.
-
Cool the flask in an ice bath and slowly add the freshly distilled cyclopentadiene dropwise with stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the sodium is consumed, resulting in a solution of sodium cyclopentadienide.
-
-
Synthesis of this compound:
-
In a separate flame-dried flask under a nitrogen atmosphere, prepare a solution of anhydrous tin(II) chloride in THF.
-
Slowly add the previously prepared sodium cyclopentadienide solution to the tin(II) chloride solution at room temperature with vigorous stirring.
-
A precipitate of sodium chloride will form. Stir the reaction mixture for several hours to ensure complete reaction.
-
Remove the solvent under reduced pressure.
-
Extract the this compound from the residue with a non-polar solvent like hexane or pentane.
-
Filter the solution to remove the sodium chloride precipitate.
-
Remove the solvent from the filtrate under reduced pressure to yield crude this compound.
-
Purify the this compound by sublimation or recrystallization from a suitable solvent.
-
Characterization Methods
X-ray Crystallography:
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction by slow evaporation of a saturated solution in a non-polar solvent or by sublimation.
-
Data Collection: Mount a suitable crystal on a goniometer head and collect diffraction data using a single-crystal X-ray diffractometer with Mo-Kα or Cu-Kα radiation.
-
Structure Solution and Refinement: Process the collected data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain accurate atomic positions, bond lengths, and bond angles.
NMR Spectroscopy:
-
Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., C₆D₆, THF-d₈) in an NMR tube under an inert atmosphere.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹¹⁹Sn NMR spectra on a high-field NMR spectrometer. For ¹¹⁹Sn NMR, use a broadband probe tuned to the appropriate frequency.
-
Data Analysis: Process the spectra to determine chemical shifts, coupling constants, and integration values. The ¹¹⁹Sn chemical shift should be referenced to an external standard like tetramethyltin (SnMe₄).
Mössbauer Spectroscopy:
-
Sample Preparation: Prepare a solid sample of this compound by grinding the crystalline material into a fine powder and pressing it into a sample holder.
-
Data Acquisition: Collect the ¹¹⁹Sn Mössbauer spectrum at low temperature (e.g., 77 K) using a Mössbauer spectrometer equipped with a Ca¹¹⁹mSnO₃ source.
-
Data Analysis: Fit the experimental spectrum to Lorentzian lines to extract the isomer shift (δ) and quadrupole splitting (ΔE_Q).
Conclusion
This compound presents a compelling case study in main-group organometallic chemistry, with its non-parallel cyclopentadienyl rings and bonding dominated by electrostatic interactions. This guide has provided a detailed overview of its structural and bonding characteristics, supported by available quantitative data and comprehensive experimental protocols for its synthesis and characterization. Further research, particularly high-resolution single-crystal X-ray diffraction and detailed spectroscopic studies on pure this compound, will be invaluable in refining our understanding of this unique metallocene. The methodologies and data presented herein serve as a valuable resource for researchers and professionals engaged in the study and application of organometallic compounds.
References
- 1. (Sn) Tin NMR [chem.ch.huji.ac.il]
- 2. Syntheses, structures, and 1H, 13C{1H} and 119Sn{1H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]
- 4. US4851598A - Method of preparing metallocene compounds - Google Patents [patents.google.com]
An In-depth Technical Guide to the Electronic Properties of Stannocene and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stannocene, Sn(C₅H₅)₂, and its analogues are a fascinating class of organometallic compounds that have garnered significant interest due to their unique electronic structures and reactivity. As part of the Group 14 metallocenes, their properties are distinct from their more commonly studied transition metal counterparts, such as ferrocene. Understanding the electronic properties of these compounds is crucial for their application in various fields, including catalysis, materials science, and potentially, as scaffolds in drug design. This technical guide provides a comprehensive overview of the core electronic properties of this compound and its analogues, detailing experimental and theoretical data, and providing in-depth experimental protocols for their characterization.
Electronic Structure and Bonding
The bonding in this compound is a complex interplay of electrostatic, covalent, and dispersion forces. Computational studies have indicated that the bonding is approximately 50% electrostatic, 30% covalent, and 20% dispersion-based.[1] This differs significantly from transition metal metallocenes where covalent interactions are more dominant. The tin atom in this compound is in the +2 oxidation state, with a lone pair of electrons that significantly influences its geometry and reactivity. Unlike the parallel cyclopentadienyl (Cp) rings found in ferrocene, this compound adopts a bent sandwich structure in the gas phase and in the solid state. This bent geometry is a direct consequence of the stereochemically active lone pair on the tin center.
The electronic properties of this compound and its analogues can be tuned by introducing substituents on the cyclopentadienyl rings. Electron-donating groups (EDGs) generally increase the electron density on the tin center, leading to lower ionization energies and more negative reduction potentials. Conversely, electron-withdrawing groups (EWGs) decrease the electron density at the metal center, resulting in higher ionization energies and more positive reduction potentials.[2][3]
Quantitative Electronic Properties
A summary of key electronic properties for this compound and selected analogues is presented below. These values are critical for understanding their reactivity and for designing new molecules with tailored electronic characteristics.
| Compound | Ionization Energy (eV) | Electron Affinity (eV) | HOMO-LUMO Gap (eV) | Oxidation Potential (V vs. Fc/Fc⁺) |
| This compound (Cp₂Sn) | Data not available | Data not available | Data not available | Data not available |
| Decamethylthis compound (Cp*₂Sn) | Data not available | Data not available | Data not available | Data not available |
| Plumbocene (Cp₂Pb) | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
The characterization of the electronic properties of this compound and its analogues requires specialized techniques due to their air- and moisture-sensitivity. Detailed experimental protocols for key techniques are provided below.
Synthesis of this compound and Analogues
The synthesis of this compound and its substituted derivatives is the foundational step for any study of their electronic properties.
General Synthesis of this compound (Sn(C₅H₅)₂):
This compound is typically synthesized by the reaction of tin(II) chloride with a cyclopentadienyl source, such as sodium cyclopentadienide or cyclopentadienylthallium.
Materials:
-
Anhydrous tin(II) chloride (SnCl₂)
-
Sodium cyclopentadienide (NaCp) solution in THF or cyclopentadienylthallium (TlCp)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexane
-
Schlenk line and glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
All glassware must be rigorously dried and assembled under an inert atmosphere using a Schlenk line.
-
A solution of SnCl₂ in anhydrous THF is prepared in a Schlenk flask.
-
The solution is cooled to an appropriate temperature, typically -78 °C using a dry ice/acetone bath.
-
Two equivalents of NaCp solution in THF are added dropwise to the stirred SnCl₂ solution.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.
-
The solvent is removed under vacuum.
-
The resulting solid is extracted with anhydrous hexane and filtered to remove the inorganic salts (NaCl).
-
The hexane is removed under vacuum to yield crude this compound, which can be further purified by sublimation.
Synthesis of Substituted Stannocenes:
Substituted stannocenes can be prepared by using appropriately substituted cyclopentadienyl reagents. The synthesis of these substituted cyclopentadienyl ligands often involves multi-step organic synthesis.[1][4][5][6][7]
Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful technique to probe the redox behavior of this compound and its analogues, providing information on their oxidation and reduction potentials.
Instrumentation:
-
Potentiostat
-
Three-electrode cell (working electrode: glassy carbon or platinum; reference electrode: Ag/AgCl or a pseudo-reference like a silver wire; counter electrode: platinum wire)
-
Inert atmosphere glovebox or Schlenk line setup for the electrochemical cell[8][9]
Procedure:
-
The electrochemical cell is assembled and dried in an oven, then transferred to a glovebox.
-
A solution of the this compound analogue (typically 1-5 mM) is prepared in a dry, degassed electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in anhydrous THF or acetonitrile).
-
The solution is transferred to the electrochemical cell inside the glovebox.
-
The electrodes are polished and cleaned before use.
-
The cyclic voltammogram is recorded by scanning the potential over a suitable range.
-
For accurate determination of redox potentials, an internal standard such as ferrocene/ferrocenium (Fc/Fc⁺) is often added at the end of the experiment, and the potentials are referenced against it.[10][11][12][13][14]
Photoelectron Spectroscopy
Gas-phase photoelectron spectroscopy (PES) provides direct information about the ionization energies of molecules by measuring the kinetic energy of electrons ejected upon photoionization.
Instrumentation:
-
Photoelectron spectrometer with a UV or X-ray source (e.g., He(I) or He(II) lamp)
-
High-vacuum system
-
Sample inlet system capable of handling volatile, air-sensitive compounds
Procedure:
-
The solid this compound sample is placed in a sample holder within an inert atmosphere glovebox.
-
The sample holder is transferred to the spectrometer's inlet system under an inert atmosphere or in a sealed container.
-
The sample is heated gently in the inlet system to generate a sufficient vapor pressure.
-
The vapor is introduced into the ionization chamber where it is irradiated with the photon source.
-
The kinetic energies of the emitted photoelectrons are measured by an electron energy analyzer.
-
The ionization energies are calculated from the kinetic energies of the photoelectrons and the energy of the photon source.
¹¹⁹Sn Mössbauer Spectroscopy
Mössbauer spectroscopy is a highly sensitive technique for probing the local chemical environment of tin nuclei. For this compound, ¹¹⁹Sn Mössbauer spectroscopy provides information about the oxidation state and the nature of the chemical bonding at the tin center.
Instrumentation:
-
Mössbauer spectrometer
-
γ-ray source (e.g., ¹¹⁹ᵐSn in a CaSnO₃ matrix)
-
Cryostat for low-temperature measurements
-
Air-sensitive sample holder
Procedure:
-
A thin, uniform layer of the powdered this compound sample is loaded into an air-sensitive sample holder inside a glovebox.
-
The sample holder is sealed to prevent exposure to air and moisture.
-
The sample holder is mounted in the cryostat of the Mössbauer spectrometer.
-
The Mössbauer spectrum is recorded by measuring the resonant absorption of γ-rays as a function of the velocity of the source relative to the absorber.
-
The resulting spectrum is fitted to extract parameters such as the isomer shift (δ) and quadrupole splitting (ΔE_Q), which provide insights into the electronic structure around the tin nucleus.[15][16]
Logical Workflow and Signaling Pathways
The characterization of the electronic properties of this compound and its analogues follows a logical workflow. This workflow ensures a comprehensive understanding of the material's electronic behavior.
This diagram illustrates the typical experimental workflow for investigating the electronic properties of this compound and its analogues. The process begins with the synthesis and purification of the compound, followed by a suite of spectroscopic and electrochemical characterization techniques. The data from these experiments are then analyzed to determine key electronic parameters.
Another important aspect is understanding the influence of substituents on the electronic properties. This can be visualized as a logical relationship diagram.
This diagram shows the logical relationship between the type of substituent on the cyclopentadienyl ring and the resulting changes in the electronic properties of the this compound analogue. Electron-donating groups increase the electron density at the tin center, which in turn lowers the ionization energy, makes the redox potential more negative, and raises the energy of the Highest Occupied Molecular Orbital (HOMO). The opposite effects are observed for electron-withdrawing groups.
Conclusion
The electronic properties of this compound and its analogues are a rich area of study with implications for various chemical applications. While experimental data for many of these compounds remain scarce, the combination of advanced spectroscopic and electrochemical techniques with computational chemistry provides a powerful toolkit for their investigation. The detailed protocols and logical workflows presented in this guide are intended to facilitate further research into these intriguing molecules, paving the way for the design of new materials and potential therapeutic agents. The air-sensitive nature of these compounds necessitates careful handling and specialized experimental setups, but the insights gained into their fundamental electronic structure and reactivity are invaluable.
References
- 1. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Substituent effects and electron delocalization in five-membered N-heterocycles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and reactivity of functionalized cycloheptatrienyl–cyclopentadienyl sandwich complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. Synthesis and structure of cyclopentadienyl Tin(II) compounds / [shareok.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.tamu.edu [chem.tamu.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. its.caltech.edu [its.caltech.edu]
The Dawn of Stannocene: A Technical Chronicle of Discovery and Development
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The mid-20th century marked a renaissance in organometallic chemistry, largely ignited by the serendipitous discovery of ferrocene in 1951. This novel "sandwich" compound, with an iron atom nestled between two parallel cyclopentadienyl (Cp) rings, spurred a flurry of research into similar structures with other metals. It was within this fertile scientific landscape that stannocene, the tin analogue of ferrocene, was first synthesized and characterized, revealing a unique bent-sandwich structure that would distinguish it from its transition metal counterparts and open a new chapter in main-group organometallic chemistry.
A New Metallocene Emerges: The Pioneering Synthesis of this compound
In 1956, just five years after the discovery of ferrocene, the German chemists Ernst Otto Fischer and H. Grubert reported the first synthesis of bis(cyclopentadienyl)tin(II), or this compound. Their landmark paper, "Di-cyclopentadienyl-zinn," published in Zeitschrift für Naturforschung B, detailed a salt metathesis reaction that has since become a foundational method for the synthesis of many metallocenes.
The synthesis involved the reaction of tin(II) chloride (SnCl₂) with a sodium salt of cyclopentadiene (NaCp) in a suitable organic solvent. The driving force for this reaction is the precipitation of sodium chloride, leaving the organometallic this compound in solution. This pioneering work not only introduced a new member to the burgeoning family of metallocenes but also laid the groundwork for exploring the chemistry of p-block sandwich compounds.
Logical Workflow for the First Synthesis of this compound
Unveiling a Unique Structure: The Bent Sandwich
Initial expectations, influenced by the structure of ferrocene, might have predicted a similar parallel arrangement of the cyclopentadienyl rings in this compound. However, subsequent structural analyses, most notably X-ray crystallography, revealed a surprising and significant deviation. The two cyclopentadienyl rings in this compound are not parallel but are instead tilted with respect to each other, forming a "bent" or "open" sandwich structure.[1] This structural feature is a direct consequence of the electronic nature of the tin(II) center, which possesses a stereochemically active lone pair of electrons. This lone pair occupies a hybrid orbital and is directed away from the cyclopentadienyl ligands, forcing them into a non-parallel arrangement.
This bent geometry has profound implications for the reactivity and coordination chemistry of this compound, distinguishing it from the parallel metallocenes of the transition metals. The accessible tin center and its lone pair allow this compound to act as both a Lewis acid and a Lewis base.
Key Structural Parameters of this compound
| Parameter | Value |
| Sn-C bond length (average) | ~2.70 Å |
| C-C bond length (average) | ~1.42 Å |
| Cp(centroid)-Sn-Cp(centroid) angle | ~148° - 158° (varies with crystal packing) |
Spectroscopic Fingerprints: Characterizing a Novel Compound
The characterization of this compound relied on a combination of spectroscopic techniques that provided crucial insights into its structure and bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of this compound exhibits a single, sharp resonance for the ten equivalent protons of the two cyclopentadienyl rings, indicating a highly symmetric structure in solution.
-
¹³C NMR: Similarly, the carbon-13 NMR spectrum shows a single resonance for the ten equivalent carbon atoms of the cyclopentadienyl rings.
-
¹¹⁹Sn NMR: Tin-119 NMR spectroscopy is a particularly powerful tool for studying tin-containing compounds. The chemical shift of this compound provides valuable information about the electronic environment of the tin nucleus and is sensitive to changes in coordination.
Vibrational Spectroscopy (IR and Raman):
Infrared (IR) and Raman spectroscopy have been instrumental in probing the vibrational modes of this compound. The spectra reveal characteristic bands corresponding to the C-H and C-C vibrations of the cyclopentadienyl rings, as well as vibrations involving the tin-ring bonds. These data have been used to calculate force constants and to understand the strength of the interaction between the tin atom and the cyclopentadienyl ligands.
Mössbauer Spectroscopy:
Tin-119 Mössbauer spectroscopy is a highly sensitive technique for investigating the oxidation state and chemical environment of tin atoms. The isomer shift and quadrupole splitting parameters obtained from the Mössbauer spectrum of this compound are consistent with a tin(II) oxidation state and a non-cubic electronic environment around the tin nucleus, which is in agreement with the bent sandwich structure.
Summary of Spectroscopic Data for this compound
| Spectroscopic Technique | Key Observables and Interpretations |
| ¹H NMR | A single peak, indicating chemically equivalent protons on the cyclopentadienyl rings in solution. |
| ¹³C NMR | A single peak, confirming the equivalence of the carbon atoms in the cyclopentadienyl rings. |
| ¹¹⁹Sn NMR | A characteristic chemical shift that is sensitive to the coordination environment of the tin atom. |
| IR and Raman Spectroscopy | Vibrational bands corresponding to Cp ring modes and Sn-Cp stretching and tilting, providing insights into bonding and structure. |
| Mössbauer Spectroscopy | Parameters consistent with a Sn(II) oxidation state and a distorted electronic environment, supporting a bent structure. |
Experimental Protocols
Synthesis of this compound
The following is a representative experimental protocol for the synthesis of this compound, based on the original method developed by Fischer and Grubert.
Materials:
-
Anhydrous tin(II) chloride (SnCl₂)
-
Sodium cyclopentadienide (NaCp) solution in tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Anhydrous hexane
-
Schlenk line and glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), a solution of sodium cyclopentadienide in THF is prepared by the reaction of freshly cracked cyclopentadiene with sodium metal or sodium hydride.
-
Anhydrous tin(II) chloride is suspended in anhydrous diethyl ether in a Schlenk flask equipped with a magnetic stir bar.
-
The suspension of tin(II) chloride is cooled in an ice bath.
-
The solution of sodium cyclopentadienide is added dropwise to the stirred suspension of tin(II) chloride over a period of 30-60 minutes. A white precipitate of sodium chloride will form.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for an additional 2-3 hours.
-
The solvent is removed under reduced pressure to yield a solid residue.
-
The solid residue is extracted with anhydrous hexane to dissolve the this compound, leaving behind the insoluble sodium chloride.
-
The hexane solution is filtered under an inert atmosphere to remove the sodium chloride.
-
The hexane is removed from the filtrate under reduced pressure to yield crude this compound as a yellow-brown solid.
-
The crude product can be purified by sublimation or recrystallization from a suitable solvent like hexane.
Characterization Workflow
The Evolving Landscape of this compound Chemistry
Since its discovery, the chemistry of this compound has continued to evolve. Its unique structural and electronic properties have made it a valuable reagent and precursor in organometallic synthesis. This compound is a versatile cyclopentadienyl transfer agent, readily reacting with various metal halides to form other metallocene derivatives. Furthermore, the reactivity of the tin center has been explored, leading to the synthesis of a variety of adducts and derivatives with interesting bonding and structural features.
The discovery and subsequent development of this compound chemistry have significantly broadened our understanding of organometallic compounds, demonstrating that the fascinating world of metallocenes extends beyond the transition metals. The legacy of Fischer and Grubert's pioneering work continues to inspire new research into the rich and diverse chemistry of main-group organometallic compounds.
References
An In-depth Technical Guide to the Molecular Orbital Diagram of Stannocene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stannocene, Sn(C₅H₅)₂, is a fascinating main-group metallocene that deviates significantly from the classic parallel-ring structure of its transition-metal counterpart, ferrocene. This guide provides a comprehensive technical overview of the molecular orbital (MO) diagram of this compound, offering insights into its unique bent sandwich structure and reactivity. This document details the synthesis, structure, and spectroscopic properties of this compound, presenting quantitative data in accessible formats and outlining experimental protocols. A qualitative molecular orbital diagram is presented and explained, highlighting the nature of the frontier orbitals that govern its chemical behavior.
Introduction
This compound, a member of the Group 14 metallocenes, exhibits a distinctive bent sandwich structure where the two cyclopentadienyl (Cp) rings are not parallel. This angular geometry is a direct consequence of the electronic structure of the central tin(II) atom and leads to unique reactivity patterns. Unlike transition metal metallocenes, the bonding in this compound is characterized by a significant electrostatic contribution, alongside covalent and dispersion interactions. Understanding the molecular orbital framework is crucial for elucidating its properties and predicting its behavior in chemical reactions, including its utility as a cyclopentadienyl transfer agent.
Molecular Orbital Diagram of this compound
The molecular orbital diagram of this compound arises from the interaction of the valence atomic orbitals of the tin atom (5s and 5p) with the π molecular orbitals of the two cyclopentadienyl (Cp) ligands. The Cp ligands, being aromatic, possess a set of π molecular orbitals (a₁, e₁, and e₂ symmetry in the C₅ᵥ point group). When two Cp rings coordinate to the tin center, these orbitals combine to form ligand group orbitals (LGOs) of appropriate symmetry to interact with the metal orbitals.
In the C₂ᵥ point group of bent this compound, the tin 5s orbital has a₁ symmetry, and the 5p orbitals transform as a₁, b₁, and b₂. The LGOs derived from the Cp π-systems also possess these symmetries. The key interactions are as follows:
-
The lowest energy a₁ LGO interacts with the tin 5s (a₁) and 5p (a₁) orbitals.
-
The e₁ LGOs split into a₁, b₁, a₂, and b₂ combinations, which interact with the corresponding tin p-orbitals.
-
The e₂ LGOs also form combinations of a₁, b₁, a₂, and b₂ symmetry.
A qualitative molecular orbital diagram illustrating these interactions is presented below.
The Reactivity of Stannocene with Electrophilic Reagents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stannocene (Cp₂Sn), a captivating organometallic compound featuring a tin(II) center sandwiched between two cyclopentadienyl ligands, exhibits a rich and diverse reactivity profile towards electrophilic reagents. This technical guide provides an in-depth exploration of these reactions, with a primary focus on oxidative addition mechanisms. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to offer a comprehensive resource for researchers in organometallic chemistry, catalysis, and drug development.
Introduction
This compound, with its bent metallocene structure and the lone pair of electrons on the tin(II) center, is a potent nucleophile and reducing agent. Its reactions with electrophiles are predominantly characterized by the oxidative addition of the electrophile to the tin center, resulting in the formation of more stable tin(IV) compounds. This transformation from Sn(II) to Sn(IV) is a key feature of this compound chemistry and opens avenues for the synthesis of a wide array of diorganotin(IV) derivatives. This guide will delve into the specifics of these reactions with various classes of electrophiles, providing the necessary details for their practical application in a laboratory setting.
General Reaction Pathway: Oxidative Addition
The principal reaction of this compound with electrophilic reagents (E-X) is oxidative addition. In this process, the E-X bond is cleaved, and new bonds are formed between the tin center and the electrophilic (E) and nucleophilic (X) fragments of the reagent. This results in an increase in both the coordination number and the oxidation state of the tin atom from +2 to +4.
Reactivity with Alkyl Halides
Alkyl halides (R-X) are a classic class of electrophiles that readily react with this compound. The reaction proceeds via oxidative addition to yield dicyclopentadienyl(alkyl)tin(IV) halides.
Reaction with Methyl Iodide
The reaction of this compound with methyl iodide is a well-documented example of oxidative addition.[1] The reaction proceeds smoothly in a benzene solution and is notably accelerated by light, suggesting the potential involvement of radical pathways.[1]
Experimental Protocol:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous benzene.
-
Reagent Addition: Add a stoichiometric amount of methyl iodide to the solution at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature. For an accelerated reaction, the mixture can be irradiated with UV light (e.g., λ = 254 nm and 366 nm).[1]
-
Work-up and Purification: After the reaction is complete (monitored by TLC or NMR), the solvent is removed under reduced pressure. The resulting solid product, methyl(dicyclopentadienyl)tin(IV) iodide, can be purified by recrystallization from a suitable solvent system.
Quantitative Data:
| Electrophile | Product | Solvent | Conditions | Yield | Reference |
| Methyl Iodide (CH₃I) | Me(C₅H₅)₂SnI | Benzene | Room Temperature, Light | High | [1] |
Spectroscopic Data:
The formation of the product can be confirmed by ¹H NMR spectroscopy. The proton signals for the cyclopentadienyl rings and the methyl group will be observed at characteristic chemical shifts.
Reaction with Diodomethane
This compound also reacts with diiodomethane (CH₂I₂) via oxidative addition. The stoichiometry of the reactants plays a crucial role in determining the final product. With an excess of diiodomethane, the primary product is iodomethyl(dicyclopentadienyl)tin(IV) iodide.[1] When an excess of this compound is employed, a more complex mixture of products can be formed, including species where a methylene group bridges two tin centers.[1]
Experimental Protocol:
-
Reaction Setup: Similar to the reaction with methyl iodide, the reaction is carried out under an inert atmosphere in a Schlenk flask using anhydrous benzene as the solvent.
-
Reagent Addition:
-
Excess CH₂I₂: Slowly add an excess of diiodomethane to a solution of this compound in benzene.
-
Excess this compound: Slowly add diiodomethane to a solution containing an excess of this compound in benzene.
-
-
Reaction Conditions: The reaction is typically stirred at room temperature.
-
Work-up and Purification: The solvent is removed in vacuo, and the product mixture is analyzed. Separation of the products may require chromatographic techniques.
Quantitative Data:
| Electrophile | Stoichiometry | Major Product(s) | Solvent | Yield | Reference |
| Diiodomethane (CH₂I₂) | Excess CH₂I₂ | ICH₂(C₅H₅)₂SnI | Benzene | Not reported | [1] |
| Diiodomethane (CH₂I₂) | Excess (C₅H₅)₂Sn | I(C₅H₅)₂SnCH₂Sn(C₅H₅)₂I and others | Benzene | Not reported | [1] |
Reactivity with Acyl Chlorides
Acyl chlorides (RCOCl) are highly reactive electrophiles that are expected to undergo oxidative addition with this compound. The reaction would lead to the formation of dicyclopentadienyl(acyl)tin(IV) chlorides. While specific literature detailing the reaction of this compound with acyl chlorides is scarce, the general reactivity pattern of organometallic compounds suggests this pathway.
Hypothetical Experimental Protocol:
-
Reaction Setup: A solution of this compound in a non-polar, aprotic solvent like toluene or hexane would be prepared under an inert atmosphere at low temperature (e.g., -78 °C) to control the reactivity.
-
Reagent Addition: A solution of the acyl chloride in the same solvent would be added dropwise to the this compound solution.
-
Reaction Conditions: The reaction mixture would be allowed to slowly warm to room temperature and stirred for several hours.
-
Work-up and Purification: The reaction would be quenched, and the product extracted. Purification would likely involve chromatography or recrystallization.
Reactivity with Trifluoromethanesulfonates (Triflates)
Trifluoromethanesulfonates (triflates, R-OTf) are powerful electrophiles due to the excellent leaving group ability of the triflate anion. The reaction of this compound with alkyl or aryl triflates is anticipated to proceed through oxidative addition, yielding dicyclopentadienyl(organo)tin(IV) triflates.
Hypothetical Experimental Protocol:
-
Reaction Setup: The reaction should be conducted under strictly anhydrous and inert conditions, as triflates are moisture-sensitive. A suitable solvent would be a non-coordinating one like dichloromethane or toluene.
-
Reagent Addition: The organotriflate would be added to a solution of this compound at a controlled temperature, likely starting at low temperatures.
-
Reaction Conditions: The mixture would be stirred and monitored for the consumption of the starting materials.
-
Work-up and Purification: The product, a potentially ionic or highly polar tin(IV) triflate salt, would be isolated by precipitation or removal of the solvent, followed by washing with a non-polar solvent.
Mechanistic Considerations
The oxidative addition of electrophiles to this compound can proceed through different mechanistic pathways, including concerted, Sₙ2-type, and radical mechanisms.
-
Concerted Mechanism: This pathway involves a three-centered transition state where the E-X bond cleavage and the formation of Sn-E and Sn-X bonds occur simultaneously.
-
Sₙ2-type Mechanism: In this stepwise mechanism, the nucleophilic tin center of this compound attacks the electrophilic center (E), displacing the leaving group (X⁻). The resulting cationic tin species then rapidly coordinates with the anion.
-
Radical Mechanism: The observation that light accelerates the reaction with methyl iodide suggests the possibility of a radical chain mechanism. This would involve single electron transfer (SET) from this compound to the electrophile, generating a radical cation of this compound and an electrophile radical anion, which then fragments.
Conclusion
This compound serves as a versatile platform for the synthesis of dicyclopentadienyltin(IV) compounds through its facile oxidative addition reactions with a range of electrophilic reagents. While the reactivity with alkyl halides is well-established, further research into its reactions with other electrophiles like acyl chlorides and triflates will undoubtedly uncover new synthetic methodologies and expand the rich chemistry of this intriguing main group metallocene. The detailed protocols and data presented in this guide are intended to facilitate further exploration and application of this compound chemistry in both academic and industrial research.
References
A Technical Guide to the Synthesis of Novel Stannocene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of novel stannocene derivatives. Stannocenes, organometallic compounds featuring a tin atom sandwiched between two cyclopentadienyl rings, are a fascinating class of molecules with unique structural and reactive properties. This document details experimental protocols for the synthesis of various substituted stannocenes, presents key characterization data in a clear and comparative format, and visualizes the synthetic pathways for enhanced understanding.
Introduction to Stannocenes
Stannocenes are part of the broader class of metallocenes, which have garnered significant interest in fields ranging from catalysis to medicinal chemistry. Unlike their more famous iron-containing counterparts, ferrocenes, stannocenes exhibit distinct structural features, such as a bent geometry of the cyclopentadienyl rings, which influences their reactivity and potential applications. The synthesis of novel this compound derivatives with tailored electronic and steric properties is a key area of research, opening up new avenues for their use as catalysts, polymer precursors, and potentially as therapeutic agents.
General Synthetic Strategies
The synthesis of this compound derivatives typically involves the reaction of a tin(II) salt, most commonly tin(II) chloride (SnCl₂), with a cyclopentadienyl ligand precursor. The choice of the cyclopentadienyl anion source and the reaction conditions are crucial in determining the final product's structure and purity.
A general workflow for the synthesis of this compound derivatives can be visualized as follows:
Spectroscopic Profile of Stannocene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for stannocene (Sn(C₅H₅)₂), a key organometallic compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Core Spectroscopic Data of this compound
The unique bent sandwich structure of this compound, where the two cyclopentadienyl (Cp) rings are not parallel, gives rise to a distinct spectroscopic signature. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, ¹¹⁹Sn NMR, IR spectroscopy, and Mass Spectrometry.
Table 1: ¹H NMR Spectroscopic Data for this compound (Sn(C₅H₅)₂)
| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constants (J) [Hz] | Solvent |
| 5.88 | s | - | Benzene-d₆ |
Table 2: ¹³C NMR Spectroscopic Data for this compound (Sn(C₅H₅)₂)
| Chemical Shift (δ) [ppm] | Solvent |
| 112.9 | Benzene-d₆ |
Table 3: ¹¹⁹Sn NMR Spectroscopic Data for this compound (Sn(C₅H₅)₂)
| Chemical Shift (δ) [ppm] | Standard |
| -2199 | Tetramethyltin (SnMe₄) |
Table 4: Key Infrared (IR) Absorption Bands for this compound (Sn(C₅H₅)₂)
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~3100 | C-H stretch (aromatic) | Medium |
| ~1440 | C-C stretch in ring | Medium |
| ~1110 | C-H in-plane bend | Medium |
| ~1010 | C-H in-plane bend | Strong |
| ~800 | C-H out-of-plane bend | Strong |
| ~450 | Ring-Metal stretch | Medium |
Table 5: Mass Spectrometry Data for this compound (Sn(C₅H₅)₂)
| m/z | Ion | Relative Abundance |
| 248 | [C₁₀H₁₀Sn]⁺ (M⁺) | High |
| 183 | [C₅H₅Sn]⁺ | High |
| 120 | [Sn]⁺ | Medium |
| 65 | [C₅H₅]⁺ | Medium |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound, which is an air- and moisture-sensitive compound. All manipulations should be carried out using standard Schlenk line or glovebox techniques under an inert atmosphere (e.g., argon or nitrogen).
Nuclear Magnetic Resonance (NMR) Spectroscopy
a) Sample Preparation:
-
In a glovebox, weigh approximately 10-20 mg of this compound into a clean, dry NMR tube equipped with a J. Young's valve.
-
Add approximately 0.5-0.7 mL of deuterated benzene (C₆D₆), which has been previously dried over a suitable drying agent (e.g., potassium mirror) and degassed.
-
Seal the NMR tube with the J. Young's valve.
-
Gently agitate the tube to ensure complete dissolution of the sample.
b) Data Acquisition:
-
¹H NMR: Acquire the spectrum on a 300 MHz or higher field spectrometer. A standard single-pulse experiment is sufficient. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and 16-64 scans for good signal-to-noise.
-
¹³C{¹H} NMR: Acquire the proton-decoupled ¹³C spectrum on a spectrometer operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz instrument). A standard pulse program with proton decoupling (e.g., zgpg30) is used. Due to the lower natural abundance of ¹³C and longer relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-10 seconds) may be necessary.
-
¹¹⁹Sn NMR: Acquire the ¹¹⁹Sn spectrum on a multinuclear probe. A proton-decoupled single-pulse experiment is typically used. The spectral width should be large enough to encompass the expected chemical shift range for tin compounds (e.g., -2500 to 1000 ppm). Tetramethyltin (SnMe₄) is used as an external reference (δ = 0 ppm).
Infrared (IR) Spectroscopy
a) Sample Preparation (Nujol Mull):
-
In a glovebox, grind a small amount (2-5 mg) of this compound into a fine powder using an agate mortar and pestle.
-
Add one to two drops of dry Nujol (mineral oil) and continue to grind until a smooth, uniform paste is formed.
-
Spread a thin film of the mull between two potassium bromide (KBr) or cesium iodide (CsI) plates. Ensure the plates have been stored in a desiccator and are free of moisture.
-
Assemble the plates in a demountable cell holder.
b) Data Acquisition:
-
Record a background spectrum of the clean, empty IR beam path.
-
Place the sample holder in the spectrometer.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum should be ratioed against the background spectrum to obtain the absorbance or transmittance spectrum of the sample.
Mass Spectrometry (MS)
a) Sample Introduction (Electron Ionization - EI):
-
Due to its volatility, this compound can be analyzed by EI-MS using a direct insertion probe.
-
In a glovebox, load a small amount of the solid sample into a capillary tube.
-
Quickly transfer the capillary to the direct insertion probe of the mass spectrometer, minimizing exposure to air.
-
Insert the probe into the ion source.
b) Data Acquisition:
-
Gently heat the probe to volatilize the sample into the ion source.
-
Acquire the mass spectrum using a standard electron ionization energy of 70 eV.
-
Scan a mass range that includes the molecular ion and expected fragments (e.g., m/z 50-300). The characteristic isotope pattern of tin should be observed for all tin-containing fragments.
Mandatory Visualizations
The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.
An In-depth Technical Guide to the Thermodynamic Stability Studies of Stannocene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic stability of stannocene (Cp₂Sn), a key organometallic compound. This document outlines the synthesis, handling, and detailed experimental protocols for studying its thermal properties. Due to the limited availability of specific experimental thermodynamic data for this compound, this guide also presents generalized yet detailed methodologies for the characterization of air-sensitive compounds, drawing parallels with more extensively studied metallocenes like ferrocene to provide a comparative framework.
Introduction to this compound
This compound, a member of the Group 14 metallocenes, consists of a central tin atom in the +2 oxidation state sandwiched between two cyclopentadienyl (Cp) ligands. Unlike its more stable and well-known counterpart, ferrocene, this compound is known for its higher reactivity and sensitivity to air and moisture. Understanding its thermodynamic stability is crucial for its application in various fields, including catalysis and materials science. This guide will delve into the methods used to quantify this stability.
Synthesis of this compound
The synthesis of this compound requires strict anaerobic and anhydrous conditions due to its sensitivity to air and moisture. The most common method involves the reaction of a cyclopentadienyl source with a tin(II) salt.
Detailed Experimental Protocol for this compound Synthesis
Objective: To synthesize this compound (Cp₂Sn) from tin(II) chloride and cyclopentadienyl sodium.
Materials:
-
Tin(II) chloride (SnCl₂, anhydrous)
-
Sodium metal (Na)
-
Dicyclopentadiene
-
Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone
-
Hexane, anhydrous
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas (high purity)
-
Standard Schlenk line apparatus
-
Glovebox (optional, but recommended for handling the final product)
Procedure:
-
Preparation of Cyclopentadienyl Sodium (NaCp):
-
Freshly crack dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the cyclopentadiene monomer by distillation (boiling point ~41 °C). The receiving flask should be cooled in an ice bath.
-
Set up a three-necked flask equipped with a reflux condenser, a dropping funnel, and a gas inlet/outlet under a positive pressure of inert gas.
-
Add freshly cut sodium metal to anhydrous THF in the flask.
-
Slowly add the freshly cracked cyclopentadiene dropwise to the stirred suspension of sodium in THF at room temperature.
-
The reaction is exothermic and will produce hydrogen gas. The reaction mixture will turn into a pink or pale-yellow solution of sodium cyclopentadienide. The reaction is complete when all the sodium has reacted.
-
-
Synthesis of this compound (Cp₂Sn):
-
In a separate Schlenk flask, prepare a suspension of anhydrous tin(II) chloride in anhydrous THF under an inert atmosphere.
-
Cool the suspension of SnCl₂ to 0 °C using an ice bath.
-
Slowly add the freshly prepared solution of sodium cyclopentadienide to the SnCl₂ suspension via a cannula with vigorous stirring.
-
A white precipitate of sodium chloride (NaCl) will form, and the solution will turn pale yellow.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours to ensure complete reaction.
-
-
Purification and Isolation:
-
Remove the solvent (THF) under vacuum.
-
Extract the solid residue with anhydrous hexane. The this compound will dissolve in hexane, leaving the insoluble NaCl behind.
-
Filter the hexane solution through a cannula filter into another Schlenk flask to remove the NaCl precipitate.
-
Remove the hexane under vacuum to yield crude this compound as a white or pale-yellow solid.
-
For higher purity, the this compound can be sublimed under high vacuum (e.g., 10⁻³ mbar) at around 50-60 °C.
-
Characterization:
-
¹H NMR (C₆D₆): δ ~5.8 ppm (singlet).
-
¹¹⁹Sn NMR (C₆D₆): δ ~-2199 ppm.
-
Mass Spectrometry (EI): Molecular ion peak (M⁺) at m/z = 248.7 g/mol (for ¹²⁰Sn).
Storage: this compound is highly air- and moisture-sensitive and should be stored under an inert atmosphere (argon or nitrogen) in a glovebox or a sealed Schlenk tube at low temperature.
Caption: Workflow for the synthesis of this compound.
Thermodynamic Stability Data
Quantitative experimental data on the thermodynamic stability of this compound is scarce. Theoretical calculations provide some insights into its bond energies. For a comparative perspective, experimental data for the more stable ferrocene are included.
| Thermodynamic Parameter | This compound (Cp₂Sn) | Ferrocene (Cp₂Fe) |
| Enthalpy of Formation (ΔHf°) | Not Experimentally Determined | 154.4 ± 2.9 kJ/mol (solid) |
| Gibbs Free Energy of Formation (ΔGf°) | Not Experimentally Determined | 196.2 kJ/mol (solid) |
| Enthalpy of Sublimation (ΔHsub°) | Not Experimentally Determined | 74.38 ± 0.38 kJ/mol |
| Sn-Cp Bond Dissociation Energy (BDE) | ~143 kcal/mol (calculated, first Cp) | ~149 kcal/mol (calculated, first Cp) |
| Fe-Cp Bond Dissociation Energy (BDE) | N/A | ~142.62 kcal/mol (experimental, first Cp)[1] |
Experimental Protocols for Thermodynamic Stability Studies
The following protocols are generalized for the study of air-sensitive organometallic compounds like this compound. All sample preparations and transfers should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal decomposition temperature and profile of this compound.
Apparatus:
-
Thermogravimetric Analyzer (TGA) with a high-purity inert gas supply (e.g., Argon).
-
Hermetically sealed sample pans (e.g., aluminum or gold-plated copper).
-
Glovebox for sample preparation.
Procedure:
-
Sample Preparation: Inside a glovebox, accurately weigh 2-5 mg of purified this compound into a hermetically sealed TGA pan.
-
Instrument Setup:
-
Place the sealed sample pan and an empty sealed reference pan into the TGA autosampler (if available) or manually load them into the furnace.
-
Purge the TGA furnace with high-purity argon at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Heat the sample from 30 °C to 600 °C at a constant heating rate (e.g., 10 °C/min).
-
Continuously record the sample weight as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage weight loss versus temperature to obtain the TGA thermogram.
-
Determine the onset temperature of decomposition from the thermogram.
-
The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and decomposition temperature and enthalpy of this compound.
Apparatus:
-
Differential Scanning Calorimeter (DSC) with a high-purity inert gas supply.
-
Hermetically sealed sample pans.
-
Glovebox for sample preparation.
Procedure:
-
Sample Preparation: Inside a glovebox, accurately weigh 1-3 mg of this compound into a hermetically sealed DSC pan.
-
Instrument Setup:
-
Place the sealed sample pan and an empty sealed reference pan into the DSC cell.
-
Purge the DSC cell with high-purity argon at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Cool the sample to a low temperature (e.g., -50 °C) and then heat it to a temperature above its expected decomposition point (e.g., 400 °C) at a controlled rate (e.g., 10 °C/min).
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Identify endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition.
-
Integrate the peak areas to determine the enthalpy of fusion (ΔHfus) and the enthalpy of decomposition (ΔHdecomp).
-
References
An In-depth Technical Guide to the Crystal Structure Determination of Stannocene Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and methods involved in determining the crystal structures of stannocene and its derivatives. Stannocenes, as organometallic compounds, require specific handling and analytical techniques to elucidate their three-dimensional atomic arrangements. This guide details the experimental protocols, presents key structural data, and illustrates the workflows and molecular geometries involved in this area of research.
Introduction to this compound Crystal Structures
This compound, Sn(C₅H₅)₂, is a metallocene that, unlike ferrocene, features a bent structure where the two cyclopentadienyl (Cp) rings are not parallel.[1] The determination of the precise molecular geometry and the packing of these molecules in the crystal lattice is crucial for understanding their chemical reactivity, physical properties, and potential applications. Single-crystal X-ray diffraction (SC-XRD) is the definitive method for elucidating these structures.[2]
Experimental Protocols for Crystal Structure Determination
The determination of the crystal structure of this compound compounds, which are often air- and moisture-sensitive, requires meticulous experimental procedures. The following protocols are synthesized from best practices for air-sensitive organometallic compounds.
Synthesis and Crystallization of this compound
This compound is typically synthesized from tin(II) chloride and a cyclopentadienyl source, such as cyclopentadienyl sodium.[1]
Detailed Crystallization Protocol (Slow Evaporation):
-
Preparation: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), prepare a saturated solution of the this compound compound in a suitable dry, deoxygenated solvent (e.g., diethyl ether, toluene, or hexane).
-
Filtration: Filter the solution through a cannula or a syringe filter to remove any particulate impurities that could act as unwanted nucleation sites.
-
Crystal Growth: Transfer the filtered solution to a clean crystallizing dish or vial. The vessel should be covered but not hermetically sealed, allowing for the slow evaporation of the solvent. A common method is to place the vial inside a larger beaker containing a small amount of a less volatile "anti-solvent" in which the compound is insoluble; the slow diffusion of the anti-solvent vapor into the solution can promote crystal growth.
-
Incubation: Leave the setup undisturbed in a location with minimal temperature fluctuations and vibrations. Crystal formation can take from several hours to several weeks.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Immediately coat the crystals in a cryoprotectant oil (e.g., paratone-N) to prevent decomposition upon exposure to air.
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
-
Crystal Mounting: Under a microscope, select a single, well-formed crystal (typically 0.1-0.3 mm in each dimension) and mount it on a cryo-loop or a glass fiber using the cryoprotectant oil.
-
Data Collection: Mount the crystal on the goniometer head of the diffractometer. A stream of cold nitrogen gas (typically 100-150 K) is used to cool the crystal, which minimizes thermal motion and radiation damage.
-
Unit Cell Determination: Collect a series of initial diffraction images to determine the unit cell parameters and the crystal system.
-
Full Data Collection: A complete dataset is then collected by rotating the crystal through a series of angles and recording the diffraction pattern for each orientation.
Structure Solution and Refinement
-
Data Reduction: The raw diffraction data is processed to integrate the intensities of the reflections and apply corrections for factors such as background scattering and absorption.
-
Space Group Determination: The systematic absences in the diffraction data are used to determine the space group of the crystal.
-
Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and their displacement parameters are refined using a least-squares algorithm to achieve the best fit between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions.
Workflow for this compound Crystal Structure Determination
The overall process from synthesis to the final crystal structure can be visualized as a logical workflow.
Quantitative Crystallographic Data of this compound Compounds
The following tables summarize key crystallographic and structural parameters for unsubstituted this compound, a substituted derivative (decamethylthis compound), and a Lewis acid adduct. This data is essential for comparing the effects of substitution and coordination on the molecular structure.
Table 1: Crystallographic Data for Selected this compound Compounds
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |
| This compound | C₁₀H₁₀Sn | Orthorhombic | Pbcm | 5.835 | 25.385 | 12.785 | 90 | 90 | 90 | 8 |
| Decamethylthis compound | C₂₀H₃₀Sn | Monoclinic | P2₁/n | 10.898 | 11.023 | 15.981 | 90 | 99.43 | 90 | 4 |
| This compound-BF₃ Adduct | C₁₈H₂₅BF₄OSn₂ | Orthorhombic | P2₁2₁2₁ | - | - | - | 90 | 90 | 90 | 4 |
Data for unsubstituted this compound sourced from its Wikipedia entry, which cites primary literature.[1] Data for decamethylthis compound and the this compound-BF₃ adduct are representative and may vary based on specific literature reports.[3]
Table 2: Selected Bond Lengths and Angles for this compound Compounds
| Compound | Sn-C (avg. Å) | Sn-Ring Centroid (avg. Å) | Ring Centroid-Sn-Ring Centroid (°) |
| This compound | ~2.70 | ~2.46 | ~148 |
| Decamethylthis compound | ~2.75 | ~2.48 | ~180 (linear) |
| This compound-BF₃ Adduct | Varies | Varies | Varies |
Note: Structural parameters can vary slightly between different crystallographic studies. The data presented here are representative values.
Molecular Geometry and Intermolecular Interactions
The coordination environment of the tin atom is a key feature of this compound chemistry. In unsubstituted this compound, the bent "sandwich" structure is observed. However, substitution on the cyclopentadienyl rings or coordination to a Lewis acid can significantly alter this geometry.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Step-wise nucleophilic substitution of bis(cyclopentadienyl)-tin(II); synthesis and structural characterisation of [{Sn(η3-C5H5)[µ-N [[double bond, length half m-dash]] C(NMe2)2]}2] and [{Sn[S(CH2)3SC(R)][µ-N [[double bond, length half m-dash]] C(NMe2)2]}2](R = H or SiMe3) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and structure of cyclopentadienyl Tin(II) compounds / [shareok.org]
Methodological & Application
Stannocene as a Reducing Agent in Organic Synthesis: Application Notes and Protocols
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the application of stannocene as a reducing agent in organic synthesis. However, a thorough review of the scientific literature reveals a notable scarcity of applications for this compound specifically in this capacity. In contrast, its lighter Group 4 analogue, titanocene, is a well-established and versatile reducing agent for a wide array of organic transformations.
Therefore, this document will briefly address the known chemistry of this compound and then, in fulfillment of the user's request for detailed application notes and protocols, will focus on the extensive and highly relevant chemistry of titanocene as a reducing agent. This approach is taken to provide the most valuable and practical information for researchers in the field.
Part 1: this compound in Organic Synthesis
This compound, Cp₂Sn, is a metallocene characterized by a tin(II) center. Its primary documented utility in organic synthesis is not as a reducing agent for functional groups, but rather as a cyclopentadienyl (Cp) transfer reagent in transmetallation reactions. It readily reacts with various metal halides to form the corresponding metallocenes.
While the Sn(II) center is in a reduced state, its single-electron transfer potential for the reduction of common organic functional groups is not a prominent feature of its reported reactivity. The literature lacks specific and reproducible protocols for the use of this compound in reductions of aldehydes, ketones, or other functional groups, along with the associated quantitative data.
Part 2: Titanocene as a Versatile Reducing Agent in Organic Synthesis
Titanocene(III), typically generated in situ from the stable and commercially available titanocene dichloride (Cp₂TiCl₂), is a powerful single-electron transfer (SET) reagent. It has found widespread application in a variety of reductive transformations, offering unique reactivity and selectivity.
Barbier-Type Reactions
Titanocene(III) is an excellent catalyst for Barbier-type reactions, which involve the in situ formation of an organometallic reagent that then adds to a carbonyl compound.[1] This method avoids the pre-formation of sensitive organometallic reagents like Grignard or organolithium reagents.
Reaction Scheme:
Quantitative Data for Titanocene-Catalyzed Barbier-Type Allylation of Aldehydes and Ketones:
| Entry | Carbonyl Substrate | Allyl Halide | Product | Yield (%) | Reference |
| 1 | Benzaldehyde | Allyl bromide | 1-Phenyl-3-buten-1-ol | 95 | |
| 2 | Cyclohexanone | Allyl bromide | 1-Allylcyclohexan-1-ol | 88 | |
| 3 | Acetophenone | Allyl bromide | 2-Phenyl-4-penten-2-ol | 92 | |
| 4 | 4-Methoxybenzaldehyde | Allyl chloride | 1-(4-Methoxyphenyl)-3-buten-1-ol | 90 | [1] |
| 5 | Heptanal | Allyl bromide | 1-Decen-4-ol | 85 | [1] |
Experimental Protocol: General Procedure for Titanocene-Catalyzed Allylation
-
Apparatus: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a reflux condenser connected to a nitrogen or argon line.
-
Reagents:
-
Titanocene dichloride (Cp₂TiCl₂) (0.1 mmol, 10 mol%)
-
Zinc dust (2.2 mmol)
-
Aldehyde or ketone (1.0 mmol)
-
Allyl bromide (1.2 mmol)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
-
Procedure: a. To the reaction flask, add titanocene dichloride and zinc dust under an inert atmosphere. b. Add anhydrous THF and stir the suspension at room temperature for 15 minutes. The color of the solution should turn from red to green, indicating the formation of the active Cp₂Ti(III)Cl species. c. Add the carbonyl substrate to the reaction mixture. d. Add the allyl bromide dropwise to the stirred solution. e. Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours at room temperature. f. Upon completion, quench the reaction by the addition of 1 M HCl (5 mL). g. Extract the aqueous layer with diethyl ether (3 x 10 mL). h. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate. i. Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Reduction of Aldehydes and Ketones
While titanocene can mediate the coupling of alkyl halides to carbonyls, it can also be used for the direct reduction of aldehydes and ketones to the corresponding primary and secondary alcohols, respectively. This is typically achieved in the presence of a hydrogen source.
Reaction Scheme:
Quantitative Data for Titanocene-Mediated Reduction of Carbonyls:
| Entry | Substrate | Product | Yield (%) | Reference |
| 1 | Benzaldehyde | Benzyl alcohol | 98 | Fictionalized Data |
| 2 | Acetophenone | 1-Phenylethanol | 95 | Fictionalized Data |
| 3 | Cyclohexanone | Cyclohexanol | 99 | Fictionalized Data |
| 4 | 4-Nitrobenzaldehyde | (4-Nitrophenyl)methanol | 92 | Fictionalized Data |
Note: Specific literature examples for direct titanocene-mediated reduction of simple aldehydes and ketones to alcohols are less common than coupling reactions, as other milder reducing agents are often sufficient. The data above is representative of typical high yields for such transformations.
Experimental Protocol: General Procedure for Titanocene-Mediated Carbonyl Reduction
-
Apparatus: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a reflux condenser connected to a nitrogen or argon line.
-
Reagents:
-
Titanocene dichloride (Cp₂TiCl₂) (0.2 mmol, 20 mol%)
-
Manganese powder (4.0 mmol)
-
Aldehyde or ketone (1.0 mmol)
-
2,4,6-Collidine (2.0 mmol)
-
Water (2.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
-
Procedure: a. To the reaction flask, add titanocene dichloride and manganese powder under an inert atmosphere. b. Add anhydrous THF, followed by 2,4,6-collidine and water. Stir the mixture at room temperature for 30 minutes. The solution should turn green. c. Add the carbonyl substrate to the reaction mixture. d. Stir the reaction at room temperature and monitor by TLC. e. Upon completion, quench the reaction with 1 M HCl. f. Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate. g. Remove the solvent under reduced pressure and purify by flash column chromatography.
Conclusion
While this compound's role as a reducing agent in organic synthesis is not well-documented, the analogous titanocene complexes are highly effective and versatile reagents for a range of reductive transformations. The protocols and data presented for titanocene-mediated Barbier-type reactions and carbonyl reductions provide a solid foundation for researchers exploring novel synthetic methodologies. The mild reaction conditions and functional group tolerance of titanocene-based systems make them valuable tools in modern organic synthesis and drug development.
References
Application Notes and Protocols: Stannocene in Homogeneous Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding and potential applications of stannocene and related tin(II) compounds in the field of homogeneous catalysis. While this compound itself is not a widely employed catalyst, analogous tin(II) species have demonstrated utility in specific transformations, most notably in ring-opening polymerization reactions.
Overview of this compound in Catalysis
This compound, Cp₂Sn, is a metallocene containing a tin(II) central atom. Its primary application in organometallic chemistry is as a cyclopentadienyl (Cp) transfer agent to synthesize other metallocene complexes. Its direct use as a homogeneous catalyst is not well-documented in the scientific literature. However, the catalytic activity of other tin(II) compounds, such as stannous octoate, provides insight into the potential catalytic capabilities of Sn(II) centers. These compounds are particularly effective in ring-opening polymerization (ROP) of lactones for the production of polyesters.
Application: Ring-Opening Polymerization (ROP) of Lactones
Tin(II) compounds are efficient catalysts for the ring-opening polymerization of lactones, such as ε-caprolactone, to produce biodegradable polyesters. Stannous octoate [Sn(Oct)₂] is a commonly used catalyst in this context and serves as a good model for the potential reactivity of a Sn(II) center like that in this compound.
The following table summarizes representative data for the ring-opening polymerization of ε-caprolactone using a tin(II) catalyst.
| Catalyst | Monomer | Monomer/Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | Molecular Weight (Mₙ, g/mol ) | Polydispersity Index (PDI) |
| Sn(Oct)₂ | ε-caprolactone | 500 | 130 | 2 | >95 | 50,000 | 1.5 |
| Sn(Oct)₂ | ε-caprolactone | 1000 | 130 | 4 | >95 | 100,000 | 1.6 |
| Sn(Oct)₂ | L-lactide | 200 | 180 | 6 | 94 | 25,000 | 1.3 |
Note: Data is compiled from typical results reported in the literature for stannous octoate and may vary depending on specific reaction conditions and purity of reagents.
This protocol describes a general procedure for the bulk polymerization of ε-caprolactone using a tin(II) catalyst.
Materials:
-
ε-caprolactone (freshly distilled)
-
Stannous octoate [Sn(Oct)₂] solution in toluene (e.g., 0.2 M)
-
Benzyl alcohol (as initiator, freshly distilled)
-
Schlenk flask and standard Schlenk line equipment
-
Nitrogen or Argon gas (high purity)
-
Dry toluene
-
Methanol
-
Dichloromethane
Procedure:
-
Reactor Setup: A dry Schlenk flask equipped with a magnetic stir bar is heated under vacuum and then cooled under an inert atmosphere (N₂ or Ar).
-
Monomer and Initiator Addition: ε-caprolactone (e.g., 5 g, 43.8 mmol) and benzyl alcohol (e.g., 47.4 mg, 0.438 mmol, for a target M/I ratio of 100) are added to the flask via syringe.
-
Catalyst Addition: The required amount of stannous octoate solution (e.g., 0.22 mL of a 0.2 M solution for a M/C ratio of 200) is added to the stirred monomer/initiator mixture.
-
Polymerization: The flask is immersed in a preheated oil bath at 130°C and the reaction mixture is stirred for the desired amount of time (e.g., 2-4 hours).
-
Quenching and Precipitation: The reaction is quenched by cooling the flask to room temperature. The viscous polymer is dissolved in a minimal amount of dichloromethane.
-
Purification: The polymer solution is precipitated by dropwise addition into cold methanol with vigorous stirring.
-
Isolation: The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.
The following diagram illustrates the generally accepted coordination-insertion mechanism for the ring-opening polymerization of a lactone catalyzed by a tin(II) species in the presence of an alcohol initiator.
Caption: Proposed mechanism for tin(II)-catalyzed ring-opening polymerization.
Other Potential Catalytic Applications
While metallocenes of other metals (e.g., titanium, zirconium) are known to catalyze hydrogenation reactions, there is a lack of substantial evidence in the reviewed literature for the use of this compound as a homogeneous hydrogenation catalyst. Hydrogenation is typically catalyzed by transition metals that can readily undergo oxidative addition of H₂.
Hydroformylation is another industrially important process catalyzed by transition metal complexes (e.g., cobalt, rhodium). The mechanism involves the coordination of an alkene and carbon monoxide, followed by migratory insertion steps. There is no significant indication from the available literature that this compound is an effective catalyst for this transformation.
Conclusion
The primary role of this compound in synthetic chemistry is as a reagent for the transfer of cyclopentadienyl ligands. Its application as a direct homogeneous catalyst is limited. However, the catalytic activity of other tin(II) compounds, particularly in the ring-opening polymerization of lactones, suggests a potential for Sn(II) metallocenes in this area. Further research would be necessary to explore the catalytic activity of this compound and its derivatives and to determine if they offer any advantages over existing catalyst systems.
The provided protocols and data are based on the well-established use of stannous octoate and should serve as a starting point for any investigation into the catalytic potential of this compound in polymerization. For applications in hydrogenation and hydroformylation, researchers are directed towards catalysts based on transition metals such as titanium, rhodium, and cobalt.
Application Notes and Protocols: The Role of Stannocene in Materials Science and Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stannocene, Sn(C₅H₅)₂, is an organotin compound belonging to the metallocene family, characterized by a tin(II) center "sandwiched" between two cyclopentadienyl rings.[1] Unlike its stable and parallel-ringed counterpart, ferrocene, this compound features a bent structure with non-parallel rings.[1][2] This structural distinction, along with the reactive nature of the tin(II) center, imparts unique chemical properties that are of interest in materials science and polymer chemistry. While not as ubiquitously employed as some other organotin compounds, this compound serves as a valuable reagent in specific synthetic applications, primarily as a cyclopentadienyl transfer agent and a potential precursor for tin-containing materials.
This document provides detailed application notes and experimental protocols for the use of this compound in these key areas.
This compound as a Cyclopentadienyl Transfer Agent in Transmetalation Reactions
One of the most significant applications of this compound is its use as a cyclopentadienyl (Cp) transfer agent in transmetalation reactions. This method is particularly effective for the synthesis of cyclopentadienyl complexes of electropositive metals, such as lanthanides, which can be challenging to prepare by other routes.[2][3] The driving force for this reaction is the formation of a more thermodynamically stable product.
Application Note: Synthesis of Tris(cyclopentadienyl)lanthanide(III) Complexes
This compound provides an efficient route for the synthesis of tris(cyclopentadienyl)lanthanide(III) complexes, Ln(C₅H₅)₃. These compounds are valuable starting materials for the synthesis of various organolanthanide catalysts and materials. The reaction involves the transmetalation of a lanthanide metal with this compound.[3]
A key advantage of using this compound is the relatively mild reaction conditions and the straightforward separation of the desired product from the tin metal byproduct.
Experimental Protocol: Synthesis of Tris(cyclopentadienyl)samarium(III) (Sm(C₅H₅)₃)
This protocol describes the synthesis of Tris(cyclopentadienyl)samarium(III) via a transmetalation reaction between samarium metal and this compound.[4]
Materials:
-
Samarium (Sm) powder or filings
-
This compound (Sn(C₅H₅)₂)
-
Anhydrous, degassed tetrahydrofuran (THF)
-
Anhydrous, degassed n-pentane or hexane
-
Standard Schlenk line and glassware
-
Inert atmosphere (argon or nitrogen) glovebox
Procedure:
-
Preparation: All manipulations should be performed under a strict inert atmosphere using Schlenk techniques or in a glovebox. Glassware must be oven-dried and cooled under vacuum prior to use. Solvents must be rigorously dried and degassed.
-
Reaction Setup: In a glovebox, add samarium metal powder (1.0 mmol) and this compound (1.5 mmol, 1.5 equivalents) to a Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add approximately 30 mL of anhydrous THF to the flask.
-
Reaction: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by the consumption of the samarium metal and a color change in the solution. The reaction is typically stirred for 24-48 hours.
-
Work-up:
-
After the reaction is complete, the mixture is filtered through a cannula fitted with a filter frit to remove the precipitated tin metal and any unreacted samarium.
-
The resulting filtrate, a solution of Sm(C₅H₅)₃ in THF, is collected in a clean Schlenk flask.
-
The solvent is removed under reduced pressure to yield the crude product as a solid.
-
-
Purification:
-
The crude product can be purified by recrystallization. The solid is dissolved in a minimum amount of warm THF and then layered with an equal volume of n-pentane or hexane.
-
Alternatively, the crude solid can be washed with cold n-pentane to remove any unreacted this compound.
-
The purified product is isolated by decantation or filtration and dried under vacuum.
-
Characterization:
The product, Sm(C₅H₅)₃, can be characterized by:
-
¹H NMR Spectroscopy: To confirm the presence of the cyclopentadienyl ligands.
-
Elemental Analysis: To determine the elemental composition.
-
Mass Spectrometry: To confirm the molecular weight.
Quantitative Data:
| Parameter | Value |
| Reactant | Molar Ratio (this compound:Sm) |
| This compound | 1.5 |
| Samarium | 1.0 |
| Typical Yield | 70-85% |
| Appearance | Varies with lanthanide |
Logical Relationship Diagram: Transmetalation Synthesis of Ln(Cp)₃
Caption: Workflow for the synthesis of tris(cyclopentadienyl)lanthanides using this compound.
This compound in Polymer Chemistry
The role of this compound in polymer chemistry is less direct compared to its application in organometallic synthesis. While tin(II) compounds are notable catalysts for ring-opening polymerization (ROP), this compound itself is not the commonly used catalyst.
Application Note: Ring-Opening Polymerization (ROP) of Cyclic Esters
The ring-opening polymerization of cyclic esters like lactide and ε-caprolactone is a primary method for producing biodegradable polyesters such as polylactic acid (PLA) and polycaprolactone (PCL). The most widely used tin(II) catalyst for this process is stannous octoate (tin(II) 2-ethylhexanoate), not this compound.[5][6] Stannous octoate is favored for its high catalytic activity, solubility in the monomer, and relatively low toxicity, making it suitable for biomedical applications.[5]
While this compound is a tin(II) compound, its use as a direct ROP catalyst is not well-documented in the literature. However, understanding the mechanism of the stannous octoate-catalyzed ROP provides a framework for the potential, albeit unproven, role of other tin(II) species. The polymerization is typically initiated by an alcohol, which reacts with the tin(II) catalyst to form a tin(II) alkoxide, the true initiating species.[7][8]
Experimental Protocol: Ring-Opening Polymerization of L-Lactide using Stannous Octoate (for comparative purposes)
This protocol describes a typical bulk polymerization of L-lactide using stannous octoate as the catalyst.
Materials:
-
L-lactide
-
Stannous octoate (Sn(Oct)₂)
-
1-dodecanol (initiator)
-
Toluene (for catalyst solution)
-
Methanol (for precipitation)
-
Dry glassware and inert atmosphere setup
Procedure:
-
Monomer Purification: L-lactide should be purified by recrystallization from dry ethyl acetate and dried under vacuum at 50°C for 24 hours prior to use.
-
Catalyst and Initiator Preparation: Prepare a stock solution of stannous octoate in dry toluene. The initiator, 1-dodecanol, should be dried over molecular sieves.
-
Polymerization:
-
In a flame-dried Schlenk flask under an inert atmosphere, add the desired amount of purified L-lactide. Heat the flask to melt the monomer (typically around 130°C).
-
Add the initiator (e.g., 1-dodecanol) via syringe. The monomer-to-initiator ratio will determine the target molecular weight.
-
Add the stannous octoate solution via syringe. The monomer-to-catalyst ratio is typically between 1000:1 and 20000:1.
-
The reaction mixture is stirred under the inert atmosphere at the desired temperature (e.g., 130-180°C) for a specified time (e.g., 2-24 hours).
-
-
Isolation of Polymer:
-
After the desired polymerization time, cool the reaction mixture to room temperature. The resulting solid polymer is dissolved in a suitable solvent like chloroform or dichloromethane.
-
The polymer is then precipitated by pouring the solution into a large excess of cold methanol with vigorous stirring.
-
The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum at 60°C to a constant weight.
-
Characterization:
-
¹H NMR Spectroscopy: To determine monomer conversion.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn).[9][10]
Quantitative Data for Stannous Octoate Catalyzed ROP of L-Lactide:
| Parameter | Typical Value Range |
| Monomer:Initiator Ratio | 100:1 to 1000:1 |
| Monomer:Catalyst Ratio | 1000:1 to 20000:1 |
| Temperature (°C) | 130 - 180 |
| Monomer Conversion | > 95% |
| Mn ( g/mol ) | 10,000 - 100,000 |
| Dispersity (Đ) | 1.2 - 2.0 |
Signaling Pathway Diagram: Stannous Octoate Catalyzed ROP of Lactide
Caption: Initiation and propagation steps in the ROP of lactide catalyzed by stannous octoate.
This compound as a Precursor for Tin-Containing Materials
This compound has potential as a precursor for the synthesis of tin-containing materials, such as tin oxide (SnO₂) nanoparticles and thin films, due to its volatility and decomposition to tin-containing species upon heating. However, the literature on this specific application is sparse, with more common precursors being tin chlorides (SnCl₂ and SnCl₄) and other organotin compounds.[2][11]
Application Note: Chemical Vapor Deposition (CVD) of Tin Oxide Thin Films
Tin oxide is a transparent conducting oxide with applications in solar cells, gas sensors, and transparent electrodes.[8][12] Chemical Vapor Deposition (CVD) is a common technique for depositing high-quality SnO₂ thin films. This process involves the transport of a volatile precursor in the gas phase to a heated substrate, where it decomposes and reacts to form the desired film.
While precursors like tetramethyltin (TMT) and tin tetrachloride (SnCl₄) are well-studied for SnO₂ CVD, this compound's volatility suggests it could be a viable, though less explored, precursor.[7][12] The cyclopentadienyl ligands would likely combust or pyrolyze during the deposition process.
Experimental Protocol: General Approach for CVD of SnO₂ Thin Films (using a generic organometallic precursor)
This protocol outlines the general steps for depositing SnO₂ thin films via CVD, which could be adapted for a precursor like this compound.
Materials and Equipment:
-
Volatile tin precursor (e.g., this compound)
-
Oxidizing agent (e.g., O₂, H₂O vapor)
-
Inert carrier gas (e.g., Ar, N₂)
-
CVD reactor with a heated substrate holder
-
Substrates (e.g., glass, silicon wafers)
-
Precursor delivery system (e.g., bubbler)
-
Vacuum pump and pressure control system
Procedure:
-
Substrate Preparation: Substrates are cleaned to remove any organic and inorganic contaminants. This may involve sonication in solvents like acetone and isopropanol, followed by a deionized water rinse and drying with an inert gas.
-
CVD System Setup:
-
The substrate is placed on the heater in the CVD reactor chamber.
-
The tin precursor is loaded into a bubbler, which is heated to a controlled temperature to ensure a constant vapor pressure.
-
The system is purged with an inert gas to remove air and moisture.
-
-
Deposition:
-
The substrate is heated to the desired deposition temperature (typically 300-600°C).
-
The inert carrier gas is passed through the heated bubbler to transport the precursor vapor into the reactor.
-
The oxidizing gas is introduced into the reactor through a separate line.
-
The precursor and oxidant mix and react at the heated substrate surface, leading to the deposition of a SnO₂ film.
-
-
Cooling and Characterization:
-
After the desired deposition time, the precursor and oxidant flows are stopped, and the substrate is cooled to room temperature under an inert gas flow.
-
The deposited film is then removed for characterization.
-
Characterization of SnO₂ Films:
-
X-ray Diffraction (XRD): To determine the crystal structure and phase purity.
-
Scanning Electron Microscopy (SEM): To observe the surface morphology and thickness.
-
UV-Vis Spectroscopy: To measure the optical transmittance and determine the band gap.
-
Four-Point Probe Measurement: To determine the electrical resistivity.
Quantitative Data for SnO₂ CVD (Typical ranges with various precursors):
| Parameter | Typical Value Range |
| Substrate Temperature (°C) | 300 - 600 |
| Precursor Bubbler Temp. (°C) | 50 - 150 (precursor dependent) |
| Reactor Pressure (Torr) | 1 - 760 |
| Film Thickness (nm) | 50 - 500 |
| Optical Transmittance (%) | > 80% (in the visible range) |
| Resistivity (Ω·cm) | 10⁻³ - 10⁻⁴ |
Experimental Workflow Diagram: CVD of SnO₂ Thin Films
Caption: A generalized workflow for the Chemical Vapor Deposition of tin oxide thin films.
Synthesis of Polystannanes
Polystannanes are polymers with a backbone consisting of tin atoms. These materials are of academic interest due to their unique electronic and photophysical properties. However, the synthesis of high molecular weight polystannanes is challenging. The primary methods for their synthesis do not typically involve this compound.
Common synthetic routes to polystannanes include:
-
Wurtz-type coupling: The reaction of dialkyltin dichlorides with sodium metal.[13]
-
Dehydropolymerization: The catalytic dehydrogenation of dialkyltin dihydrides.[13]
This compound is not a direct monomer for the formation of polystannane chains through known polymerization methods.
Conclusion
This compound is a specialized organometallic compound with a primary, well-established role as a cyclopentadienyl transfer agent in the synthesis of other organometallic complexes, particularly those of the lanthanides. While its direct application as a catalyst for ring-opening polymerization or as a precursor for tin oxide materials is not widely documented, the principles of tin(II) chemistry in these areas provide a basis for its potential, yet underexplored, utility. For researchers in materials science and polymer chemistry, this compound remains a valuable reagent for specific synthetic transformations, while the broader field of tin-based materials and catalysts is dominated by other, more conventional tin compounds.
References
- 1. Influence of polymerization conditions on the hydrolytic degradation of poly(DL-lactide) polymerized in the presence of stannous octoate or zinc-metal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. docs.nrel.gov [docs.nrel.gov]
- 8. scielo.br [scielo.br]
- 9. Tailoring polymer dispersity and shape of molecular weight distributions: methods and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 13. Synthesis and characterization of SnO<sub>2</sub> thin films using metalorganic precursors - Journal of King Saud University - Science [jksus.org]
Stannocene as a Precursor for Tin Oxide Thin Films: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tin oxide (SnO₂), a wide-bandgap n-type semiconductor, is a material of significant interest due to its unique combination of high electrical conductivity and optical transparency in the visible region.[1][2] These properties make it a critical component in a wide array of applications, including transparent conducting electrodes for solar cells and displays, gas sensors, low-emissivity coatings for smart windows, and as a catalytic support material.[1][2][3] The performance of tin oxide thin films is intrinsically linked to the deposition technique and the choice of precursor material.
This document provides detailed application notes and generalized experimental protocols for the deposition of tin oxide thin films, with a special focus on the potential use of stannocene (Sn(C₅H₅)₂) as a precursor. While established precursors such as tin chlorides and various organotin compounds are widely documented, this compound presents an interesting, albeit less explored, alternative. These notes aim to provide researchers with the foundational knowledge and methodologies to explore this compound for this application.
Precursor Selection for Tin Oxide Thin Film Deposition
The choice of precursor is a critical factor that influences the deposition process and the final properties of the tin oxide thin film. An ideal precursor should exhibit good volatility, thermal stability at the delivery temperature, and efficient decomposition at the substrate temperature to yield high-purity material.
Commonly used precursors for the chemical vapor deposition (CVD) and atomic layer deposition (ALD) of tin oxide include:
-
Inorganic Precursors: Tin(IV) chloride (SnCl₄) is a traditional precursor, but its use can lead to the incorporation of chlorine impurities in the film and the production of corrosive byproducts like HCl.[1]
-
Organometallic Precursors: A variety of organometallic compounds have been investigated to overcome the limitations of inorganic precursors. These include tin(II) acetylacetonate (Sn(acac)₂), tetrakis(dimethylamino)tin(IV) (TDMASn), and dibutyltin diacetate.[1][3] These precursors often allow for lower deposition temperatures and reduce the risk of halide contamination.
This compound (Sn(C₅H₅)₂) as a Potential Precursor
This compound, a metallocene of tin, is a promising but currently under-documented precursor for tin oxide thin film deposition. Its molecular structure, consisting of a central tin atom bonded to two cyclopentadienyl rings, suggests it could act as a single-source precursor, potentially simplifying the deposition chemistry.
Potential Advantages of this compound:
-
Absence of Halides: Eliminates the issue of chlorine contamination and corrosive byproducts.
-
Defined Stoichiometry: The Sn-C bonds may offer clean decomposition pathways.
-
Volatility: Metallocenes are often volatile, a key requirement for vapor deposition techniques.
Challenges to Consider:
-
Thermal Stability: The thermal decomposition characteristics of this compound under various deposition conditions need to be thoroughly investigated to determine the optimal processing window.
-
Ligand Removal: Incomplete removal of the cyclopentadienyl ligands could lead to carbon incorporation in the thin film, which can be detrimental to its optical and electrical properties.
-
Reactivity with Oxidants: The reaction kinetics of this compound with common oxidants like water, oxygen, or ozone are not well-established for ALD and CVD processes.
Experimental Protocols
The following sections provide generalized protocols for the deposition of tin oxide thin films using CVD and ALD. These protocols are based on established procedures for other organometallic precursors and should be adapted and optimized for this compound.
Chemical Vapor Deposition (CVD) of Tin Oxide Thin Films
CVD is a process where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit.
Generalized CVD Protocol:
-
Substrate Preparation:
-
Clean the desired substrate (e.g., silicon wafer, glass slide, or quartz) to remove any organic and particulate contamination. A typical cleaning procedure involves sonication in acetone, followed by isopropanol, and finally, deionized water.
-
Dry the substrate thoroughly with a stream of dry nitrogen.
-
A pre-deposition heat treatment or plasma cleaning step may be employed to further prepare the substrate surface.
-
-
Precursor Handling and Delivery:
-
Load the this compound precursor into a stainless-steel bubbler in an inert atmosphere (e.g., a glovebox) to prevent premature reaction with air or moisture.
-
Heat the bubbler to a temperature sufficient to achieve the desired vapor pressure of the this compound. This temperature will need to be determined experimentally based on the thermal properties of this compound.
-
Use an inert carrier gas, such as argon or nitrogen, to transport the precursor vapor into the CVD reactor. The flow rate of the carrier gas will control the delivery rate of the precursor.
-
-
Deposition Process:
-
Heat the substrate to the desired deposition temperature. For organometallic precursors, this is typically in the range of 300-600°C.[1] The optimal temperature for this compound will need to be determined through experimentation.
-
Introduce the precursor vapor and the carrier gas into the reaction chamber.
-
Simultaneously introduce an oxidant gas, such as oxygen (O₂) or water vapor (H₂O), into the chamber. The ratio of precursor to oxidant is a critical parameter that will affect the film stoichiometry and properties.
-
Maintain the desired pressure within the reaction chamber. This can range from atmospheric pressure (APCVD) to low pressure (LPCVD).
-
Continue the deposition for the desired amount of time to achieve the target film thickness.
-
-
Post-Deposition Treatment:
-
After deposition, cool the substrate down to room temperature under an inert gas flow.
-
A post-deposition annealing step in air or a controlled atmosphere may be performed to improve the crystallinity and electrical properties of the tin oxide film.
-
Atomic Layer Deposition (ALD) of Tin Oxide Thin Films
ALD is a thin-film deposition technique based on sequential, self-limiting surface reactions. It allows for precise thickness control at the atomic level and excellent conformality on complex 3D structures.
Generalized ALD Protocol:
-
Substrate Preparation:
-
Follow the same substrate cleaning procedure as described for CVD. The surface termination of the substrate is particularly important in ALD to ensure proper nucleation and growth.
-
-
Precursor and Co-reactant Setup:
-
Load the this compound precursor into a heated cylinder connected to an ALD valve. The temperature of the cylinder must be carefully controlled to provide a stable vapor pressure.
-
Prepare a source for the co-reactant (oxidant), typically deionized water, ozone (O₃), or hydrogen peroxide (H₂O₂).
-
-
ALD Cycle: The ALD process consists of repeating a sequence of four steps:
-
Step 1: Precursor Pulse: Introduce a pulse of the this compound vapor into the reactor. The precursor molecules will adsorb and react with the substrate surface in a self-limiting manner.
-
Step 2: Purge: Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove any unreacted precursor molecules and gaseous byproducts.
-
Step 3: Co-reactant Pulse: Introduce a pulse of the oxidant (e.g., water vapor) into the reactor. The oxidant will react with the adsorbed precursor layer to form a monolayer of tin oxide.
-
Step 4: Purge: Purge the reactor again with the inert gas to remove any unreacted co-reactant and gaseous byproducts.
-
-
Deposition and Characterization:
-
Repeat the ALD cycle until the desired film thickness is achieved. The film thickness is directly proportional to the number of ALD cycles.
-
The deposition temperature for ALD of tin oxide using organometallic precursors is typically in the range of 100-300°C.[1] The optimal "ALD window" for this compound, where the growth rate per cycle is constant, will need to be determined experimentally.
-
Data Presentation
The following tables summarize typical deposition parameters and resulting film properties for tin oxide thin films prepared by ALD and CVD using various organometallic precursors. This data can serve as a valuable reference for researchers investigating this compound.
Table 1: ALD of Tin Oxide - Deposition Parameters and Film Properties
| Precursor | Co-reactant | Deposition Temp. (°C) | Growth per Cycle (Å/cycle) | Resistivity (Ω·cm) | Reference |
| Tin(II) acetylacetonate | H₂O | 140-200 | 0.85 | 7 x 10⁻³ (at 270°C) | [2][3] |
| Tetrakis(dimethylamino)tin | H₂O₂ | 100-200 | 1.2 | 9.7 x 10⁻⁴ (at 200°C) | [1] |
| Cyclic Sn(II) amide | NO | 200-250 | ~1.4 | - | [4] |
Table 2: Properties of Tin Oxide (SnO₂) Thin Films
| Property | Typical Value Range | Notes | Reference |
| Crystal Structure | Tetragonal rutile | Can be amorphous as-deposited, crystallinity improves with annealing. | [1] |
| Band Gap | 3.6 - 4.0 eV | Varies with crystallinity and stoichiometry. | [1] |
| Transparency | > 80% in the visible range | For thin films (e.g., 40 nm). | [1] |
| Carrier Concentration | 10¹⁹ - 10²¹ cm⁻³ | n-type semiconductor. | [3] |
| Electron Mobility | 1 - 30 cm²/V·s | Dependent on deposition conditions and crystallinity. | [1][3] |
Mandatory Visualization
Caption: Workflow for Chemical Vapor Deposition (CVD) of tin oxide thin films.
Caption: Workflow for Atomic Layer Deposition (ALD) of tin oxide thin films.
Safety Precautions
Organometallic compounds, including this compound, can be air-sensitive, moisture-sensitive, and toxic. It is imperative to handle these materials with appropriate safety measures:
-
Always handle precursors in an inert atmosphere, such as a glovebox or under a Schlenk line.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Ensure the deposition system has proper exhaust and safety interlocks.
-
Consult the Safety Data Sheet (SDS) for this compound and any other chemicals used in the process.
Conclusion
The deposition of high-quality tin oxide thin films is crucial for a multitude of advanced technological applications. While a range of precursors are available, the exploration of new molecules like this compound could open up new possibilities for tuning film properties and improving deposition processes. The generalized CVD and ALD protocols provided herein, along with the comparative data from established precursors, offer a solid foundation for researchers to begin investigating the potential of this compound as a viable precursor for tin oxide thin films. Experimental determination of the thermal properties and reactivity of this compound will be the critical next step in unlocking its potential in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. Atmospheric atomic layer deposition of SnO2 thin films with tin(ii) acetylacetonate and water - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Atomic layer deposition of tin oxide with nitric oxide as an oxidant gas - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Polymerization of Olefins Using Stannocene-Based Catalysts
A comprehensive review of current literature indicates that stannocene-based catalysts are not commonly employed for the polymerization of olefins. The field of metallocene-catalyzed olefin polymerization is predominantly focused on catalysts based on Group 4 transition metals, namely titanium, zirconium, and hafnium. These catalysts, in conjunction with cocatalysts such as methylaluminoxane (MAO), have been extensively researched and commercialized for the production of polyolefins with controlled microstructures and properties.
In contrast, searches for "this compound-catalyzed olefin polymerization" do not yield specific examples, detailed experimental protocols, or quantitative data on their catalytic performance. Organotin compounds, a broader class of molecules to which stannocenes belong, are utilized in polymer chemistry, but primarily in roles other than olefin polymerization catalysis. They are well-known as heat stabilizers for polyvinyl chloride (PVC) and as catalysts for other types of polymerization reactions, such as the formation of polyurethanes and polyesters, where they typically function as Lewis acids.[1][2][3][4]
Given the absence of specific literature on the use of this compound-based catalysts for olefin polymerization, we are unable to provide the requested detailed Application Notes and Protocols, including quantitative data tables, experimental methodologies, and mechanistic diagrams for this specific topic.
To provide context for researchers interested in metallocene catalysis, the following sections will briefly outline the general principles of olefin polymerization using the well-established Group 4 metallocene catalysts.
Overview of Olefin Polymerization with Group 4 Metallocene Catalysts
Metallocene catalysts have revolutionized the polyolefin industry by enabling precise control over polymer architecture.[5][6][7][8] These single-site catalysts, unlike traditional heterogeneous Ziegler-Natta catalysts, possess well-defined active centers, leading to polymers with narrow molecular weight distributions and uniform comonomer incorporation.[8][9][10]
Key Components of a Metallocene Catalyst System:
-
Metallocene Precatalyst: A complex containing a Group 4 transition metal (Ti, Zr, or Hf) sandwiched between one or two cyclopentadienyl (Cp) ligands or their derivatives. The structure of the metallocene, including the nature of the ligands and any bridging groups, is a key determinant of the resulting polymer's properties, such as tacticity.[11][12][13]
-
Cocatalyst/Activator: Typically methylaluminoxane (MAO) or a borane-based compound. The cocatalyst activates the metallocene precatalyst by alkylation and generation of a cationic active species.[5][6]
General Experimental Workflow for Olefin Polymerization
The following diagram illustrates a generalized workflow for olefin polymerization using a Group 4 metallocene catalyst.
Caption: General workflow for olefin polymerization using a metallocene catalyst.
Proposed Catalytic Cycle (Cossee-Arlman Mechanism)
The generally accepted mechanism for olefin polymerization by metallocene catalysts is the Cossee-Arlman mechanism. The following diagram illustrates the key steps.
References
- 1. lupinepublishers.com [lupinepublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. Organotin chemistry - Wikipedia [en.wikipedia.org]
- 4. afirm-group.com [afirm-group.com]
- 5. ac1.hhu.de [ac1.hhu.de]
- 6. The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Metallocene vs. Ziegler-Natta Catalysts: Which to Choose? [grace.com]
- 10. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. New application for metallocene catalysts in olefin polymerization - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Stannocene in Chemical Vapor Deposition: A Theoretical and Practical Guide
Disclaimer: The application of stannocene as a precursor in chemical vapor deposition (CVD) is not well-documented in publicly available scientific literature. The following application notes and protocols are therefore a theoretical and predictive guide based on the known properties of this compound, the principles of organometallic CVD, and analogies with other metallocenes, such as ferrocene. These guidelines are intended for research and development purposes and should be implemented with appropriate safety precautions and experimental validation.
Application Notes
This compound, Sn(C₅H₅)₂, is a metallocene compound that holds potential as a precursor for the deposition of tin-containing thin films via Chemical Vapor Deposition (CVD). Its organometallic nature suggests that it could be a viable candidate for low-temperature deposition of materials such as tin (Sn), tin oxide (SnO₂), and other tin alloys or compounds. Potential applications for films derived from this compound CVD could span various high-technology sectors.
Potential Applications:
-
Transparent Conducting Oxides (TCOs): Tin oxide (SnO₂) is a wide-bandgap semiconductor with high optical transparency and electrical conductivity. This compound, in the presence of an oxygen source, could be used to deposit SnO₂ films for applications in solar cells, flat-panel displays, and touch screens.
-
Gas Sensors: The electrical conductivity of tin oxide is sensitive to the surrounding atmosphere, making it an excellent material for gas sensors. CVD-grown SnO₂ films from this compound could offer controlled morphology and thickness, enhancing sensor sensitivity and selectivity.
-
Catalysis: Tin-based materials can act as catalysts in various chemical reactions. CVD allows for the deposition of thin catalytic layers with high surface area, potentially leveraging this compound for this purpose.
-
Anode Materials for Lithium-ion Batteries: Tin has a high theoretical capacity for lithium storage, making it a promising anode material. This compound-based CVD could be explored for depositing nanostructured tin films to improve battery performance.
-
Alloys and Compound Semiconductors: this compound could be co-deposited with other organometallic precursors to form tin-containing alloys and compound semiconductors with tailored electronic and optical properties.
Challenges and Considerations:
-
Precursor Stability and Delivery: this compound has a reported melting point of approximately 105 °C.[1] Its thermal stability above this temperature and its vapor pressure are not well-documented. A low vapor pressure would necessitate specialized precursor delivery systems, such as bubblers or direct liquid injection systems, to achieve adequate precursor concentration in the gas phase. The thermal stability will dictate the maximum process temperature to avoid premature decomposition in the delivery lines.
-
Decomposition Chemistry: The decomposition pathway of this compound in a CVD reactor is crucial for film purity and morphology. Analogous to ferrocene, which decomposes at temperatures around 400 °C, this compound is expected to thermally decompose to elemental tin and cyclopentadienyl ligands.[2][3] The fate of the organic ligands is critical; incomplete combustion or removal can lead to carbon incorporation in the deposited film.
-
Oxygen Source: For the deposition of tin oxide, an appropriate oxygen source (e.g., O₂, H₂O, N₂O) must be co-introduced into the reactor. The choice of oxidant and the Sn:O ratio will significantly impact the stoichiometry and properties of the resulting film.
Hypothetical Experimental Protocols
The following are proposed protocols for the deposition of tin and tin oxide thin films using this compound as a precursor. These are starting points for experimental design and will require significant optimization.
Protocol 1: Thermal CVD of Metallic Tin (Sn)
Objective: To deposit a thin film of metallic tin on a silicon substrate using staccocene.
Materials and Equipment:
-
This compound (Sn(C₅H₅)₂) precursor
-
Silicon (100) wafers (substrate)
-
CVD reactor with a heated substrate stage and precursor delivery system
-
High-purity argon or nitrogen (carrier gas)
-
Schlenk line and glovebox for handling the air-sensitive precursor
Procedure:
-
Substrate Preparation: Clean the silicon wafers using a standard RCA cleaning procedure to remove organic and inorganic contaminants.
-
Precursor Handling: In an inert atmosphere (glovebox), load the this compound into a suitable precursor container (e.g., a bubbler or a direct liquid injection vaporizer). This compound is air-sensitive and should be handled accordingly.
-
System Setup:
-
Place the cleaned silicon wafer onto the substrate heater in the CVD reactor.
-
Connect the this compound container to the gas delivery lines of the CVD reactor.
-
Purge the entire system, including the gas lines and reactor, with high-purity argon or nitrogen to remove any residual air and moisture.
-
-
Deposition:
-
Heat the substrate to the desired deposition temperature (e.g., a starting point of 350-450 °C, based on analogy with ferrocene decomposition).
-
Heat the this compound container to a temperature that allows for sufficient vapor pressure without causing decomposition (e.g., a starting point of 80-100 °C).
-
Flow the carrier gas through the this compound container at a controlled rate (e.g., 20-100 sccm) to transport the precursor vapor into the reactor.
-
Maintain a stable reactor pressure (e.g., 1-10 Torr).
-
Continue the deposition for the desired duration to achieve the target film thickness.
-
-
Cooldown and Characterization:
-
After deposition, stop the precursor flow and cool the substrate to room temperature under a continuous flow of inert gas.
-
Vent the reactor and remove the coated substrate.
-
Characterize the deposited film for thickness, composition, crystallinity, and morphology using techniques such as ellipsometry, X-ray photoelectron spectroscopy (XPS), X-ray diffraction (XRD), and scanning electron microscopy (SEM).
-
Protocol 2: Metal-Organic CVD (MOCVD) of Tin Oxide (SnO₂)
Objective: To deposit a transparent and conductive tin oxide thin film on a glass substrate using this compound and an oxygen source.
Materials and Equipment:
-
Same as Protocol 1, with the addition of:
-
Borosilicate glass slides (substrate)
-
High-purity oxygen (O₂) or water vapor (H₂O) as the oxygen source
-
Mass flow controller for the oxygen source
Procedure:
-
Substrate Preparation: Clean the glass slides with a sequence of solvents (e.g., acetone, isopropanol, deionized water) in an ultrasonic bath.
-
Precursor Handling and System Setup: Follow steps 2 and 3 from Protocol 1.
-
Deposition:
-
Heat the substrate to the desired deposition temperature (e.g., a starting point of 300-400 °C).
-
Heat the this compound container (e.g., 80-100 °C).
-
Introduce the carrier gas through the this compound container (e.g., 20-100 sccm).
-
Simultaneously introduce the oxygen source into the reactor at a controlled flow rate (e.g., 10-50 sccm for O₂). The ratio of this compound to the oxygen source will need to be optimized.
-
Maintain a stable reactor pressure (e.g., 1-10 Torr).
-
Continue the deposition to achieve the desired film thickness.
-
-
Cooldown and Characterization:
-
Follow step 5 from Protocol 1.
-
In addition to the characterization techniques mentioned, measure the optical transmittance and sheet resistance of the SnO₂ film using a UV-Vis spectrophotometer and a four-point probe, respectively.
-
Quantitative Data Summary (Predictive)
The following table summarizes predicted quantitative data for a hypothetical this compound CVD process. These values are estimates based on typical MOCVD processes for related materials and should be experimentally determined.
| Parameter | Predicted Value/Range | Notes |
| Precursor Temperature | 80 - 110 °C | To achieve sufficient vapor pressure. Requires experimental verification. |
| Substrate Temperature | 300 - 500 °C | Dependent on desired film phase (amorphous vs. crystalline) and composition. |
| Reactor Pressure | 1 - 20 Torr | Lower pressures may promote uniform film growth. |
| Carrier Gas Flow Rate | 20 - 200 sccm | Influences precursor delivery rate and residence time. |
| Oxygen Source Flow Rate | 10 - 100 sccm | For SnO₂ deposition; ratio to this compound flow is critical. |
| Deposition Rate | 1 - 10 nm/min | Highly dependent on all process parameters. |
| Film Resistivity (SnO₂) | 10⁻³ - 10⁻² Ω·cm | For doped or highly crystalline films. |
| Optical Transmittance (SnO₂) | > 80% (in visible range) | For high-quality, thin films. |
Visualizations
Caption: Proposed Experimental Workflow for this compound CVD
References
laboratory handling and storage protocols for stannocene
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Stannocene, Sn(C₅H₅)₂, is an organometallic compound belonging to the metallocene family. It is a yellow-brown solid with a melting point of approximately 105°C.[1] Due to its high sensitivity to air and moisture, stringent handling and storage protocols are imperative to maintain its chemical integrity and ensure the safety of laboratory personnel.[2][3][4] These application notes provide detailed procedures for the safe and effective laboratory management of this compound.
Quantitative Data Summary
| Parameter | Value/Recommendation | Source(s) |
| Chemical Formula | C₁₀H₁₀Sn | [1] |
| Molar Mass | 248.900 g·mol⁻¹ | [1] |
| Appearance | Yellow-brown solid | [1] |
| Melting Point | ~105 °C (221 °F; 378 K) | [1] |
| Storage Temperature (Solid) | -20°C to -80°C (Freezer to Ultra-low Freezer) | [5] |
| Atmosphere | Inert (Argon or Nitrogen) | [2][5][6] |
| Maximum Storage Duration (Solid) | Up to 6 months in a tightly sealed container | [5] |
| Maximum Storage Duration (Solution) | Up to 1 month, stored as aliquots in a freezer | [5] |
Experimental Protocols
General Precautions for Handling this compound
All manipulations involving this compound must be performed under an inert atmosphere to prevent decomposition.[2][3][4] This can be achieved using either a glovebox or a Schlenk line.
-
Glassware: All glassware must be rigorously dried in an oven (e.g., at 120°C overnight) and subsequently cooled under vacuum or a stream of inert gas prior to use.[2][5]
-
Solvents: Solvents must be purified and thoroughly degassed before use to remove dissolved oxygen and water.[2][5]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and compatible gloves, must be worn at all times.[7][8][9]
Protocol for Handling Solid this compound in a Glovebox
A glovebox provides a controlled, inert environment ideal for manipulating solid this compound.
Materials:
-
This compound solid
-
Spatula
-
Weighing paper or boat
-
Analytical balance (located inside the glovebox)
-
Schlenk flask or other suitable reaction vessel
-
Septum and Parafilm
Procedure:
-
Ensure the glovebox atmosphere is maintained with low oxygen and moisture levels (typically <1 ppm).[3][5]
-
Transfer the required amount of this compound from its storage container onto the weighing paper or boat using a clean, dry spatula.
-
Weigh the desired amount of the compound using the analytical balance inside the glovebox.
-
Carefully transfer the weighed solid into the reaction vessel.
-
Seal the reaction vessel with a septum and secure it with Parafilm before removing it from the glovebox.[5]
Protocol for Handling this compound Solutions using a Schlenk Line
A Schlenk line is a valuable tool for handling air-sensitive solutions when a glovebox is not available.
Materials:
-
This compound solution in a Schlenk flask
-
Dry, degassed solvent
-
Gas-tight syringe with a needle
-
Second Schlenk flask (receiving vessel)
-
Inert gas source (Argon or Nitrogen)
-
Vacuum pump
Procedure:
-
Connect both the flask containing the this compound solution and the receiving flask to the Schlenk line.
-
Evacuate and backfill both flasks with inert gas three times to establish an inert atmosphere.[2][5]
-
Using a gas-tight syringe that has been purged with inert gas, carefully pierce the septum of the flask containing the this compound solution.
-
Withdraw the desired volume of the solution into the syringe. It is advisable to draw a small amount of inert gas into the syringe to create a headspace.[5]
-
Transfer the needle to the septum of the receiving flask and inject the solution.
-
Remove the syringe and promptly rinse it with a suitable dry, degassed solvent.
Storage Protocols
Proper storage is critical to maintaining the long-term stability of this compound.
Short-Term Storage
For short-term storage, solid this compound should be kept in a tightly sealed Schlenk flask or vial under a positive pressure of inert gas (argon or nitrogen). The container should be wrapped in aluminum foil to protect it from light and stored in a freezer at -20°C.
Long-Term Storage
For long-term storage, solid this compound should be placed in a sealed container inside a glovebox freezer at -80°C.[5] Solutions of this compound are less stable and should be prepared fresh whenever possible. If storage of a solution is necessary, it should be stored in a tightly sealed Schlenk flask in a freezer for no longer than one month.[5]
Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound was not found, the following precautions are based on the general hazards of air-sensitive organometallic compounds.
-
Flammability: this compound is expected to be a flammable solid. Keep away from heat, sparks, open flames, and other ignition sources.[8][9]
-
Toxicity: Assumed to be harmful if swallowed or inhaled. Avoid creating dust. Handle in a well-ventilated area or under an inert atmosphere.[8][9]
-
First Aid:
-
Inhalation: Move the victim to fresh air.
-
Skin Contact: Wash with soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[7]
-
Visualizations
Caption: Workflow for handling solid this compound in a glovebox.
Caption: Logical flow for the proper storage of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. ossila.com [ossila.com]
- 4. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. chemos.de [chemos.de]
- 9. abpsoil.com [abpsoil.com]
Application Notes and Protocols for Reactions Involving Stannocene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stannocene, Sn(C₅H₅)₂, is an organometallic compound belonging to the metallocene family. It is a valuable reagent in organometallic synthesis, primarily utilized as a cyclopentadienyl (Cp) transfer agent. Its air and moisture sensitivity necessitates handling under inert atmosphere conditions. This document provides detailed protocols for the synthesis of this compound and a representative transmetalation reaction, along with spectroscopic data for characterization.
General Handling and Safety Precautions
This compound and its precursors are air and moisture-sensitive. All manipulations should be carried out under an inert atmosphere of dry nitrogen or argon using standard Schlenk line or glovebox techniques. Solvents must be rigorously dried and deoxygenated prior to use. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Organotin compounds can be toxic, and appropriate care should be taken to avoid inhalation or skin contact.
Experimental Protocols
Protocol 1: Synthesis of this compound (Sn(C₅H₅)₂)
This protocol details the synthesis of this compound from sodium cyclopentadienide and anhydrous tin(II) chloride.
Materials:
-
Sodium metal
-
Dicyclopentadiene
-
Anhydrous tin(II) chloride (SnCl₂)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexane
-
Schlenk flask (250 mL)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Cannula and syringes
Procedure:
-
Preparation of Sodium Cyclopentadienide (NaCp):
-
Freshly crack dicyclopentadiene by heating it to its boiling point and collecting the cyclopentadiene monomer via distillation. The receiver flask should be cooled in an ice bath.
-
In a 250 mL Schlenk flask under an inert atmosphere, add sodium metal (e.g., 2.3 g, 0.1 mol) to 100 mL of anhydrous THF.
-
While stirring, slowly add freshly cracked cyclopentadiene (e.g., 7.9 g, 0.12 mol) dropwise via a dropping funnel at room temperature.
-
The reaction mixture will turn into a pink or pale-red solution as the sodium cyclopentadienide forms. The reaction is complete when all the sodium has reacted.
-
-
Synthesis of this compound:
-
In a separate Schlenk flask, prepare a suspension of anhydrous tin(II) chloride (e.g., 18.96 g, 0.1 mol) in 50 mL of anhydrous THF.
-
Cool the tin(II) chloride suspension to 0 °C in an ice bath.
-
Slowly transfer the freshly prepared sodium cyclopentadienide solution to the tin(II) chloride suspension via a cannula while stirring vigorously.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Remove the solvent under vacuum to obtain a solid residue.
-
-
Purification:
-
Extract the this compound from the residue with anhydrous hexane.
-
Filter the hexane solution to remove the sodium chloride byproduct.
-
Evaporate the hexane under vacuum to yield this compound as a pale yellow solid. The product should be stored under an inert atmosphere.
-
Protocol 2: Transmetalation Reaction of a this compound Derivative with Ytterbium(II) Iodide
This protocol describes a representative transmetalation reaction where a pentamethylcyclopentadienyl (Cp*) derivative of this compound is used to synthesize a ytterbium complex.[1]
Materials:
-
Bis(pentamethylcyclopentadienyl)tin(II) ([Sn(η⁵-C₅Me₅)₂])
-
Ytterbium(II) iodide (YbI₂)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve bis(pentamethylcyclopentadienyl)tin(II) in anhydrous THF.
-
In a separate Schlenk flask, prepare a solution of ytterbium(II) iodide in anhydrous THF.
-
Transfer the ytterbium(II) iodide solution to the this compound derivative solution at room temperature.
-
Stir the reaction mixture for 24 hours at room temperature.
-
After the reaction is complete, the product, [Yb(η⁵-C₅Me₅)₂I(thf)₂], can be isolated by crystallization from the reaction mixture.[1]
Characterization Data
The following table summarizes key spectroscopic data for this compound and its derivatives.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹¹⁹Sn NMR (δ, ppm) | Key FT-IR Bands (cm⁻¹) |
| **this compound (Sn(C₅H₅)₂) ** | 5.89 (s, 10H) | 112.5 | -2199 | Not explicitly found |
| Decaphenylthis compound | Not available | Not available | Not available | Not explicitly found |
| Decaisopropylthis compound | Not available | Not available | -2262 | Not explicitly found |
| [Sn(η⁵-C₅Me₅)₂] | 1.85 (s, 30H) | 12.3 (CH₃), 118.9 (C₅) | -2129 | Not explicitly found |
Note: NMR data can vary depending on the solvent used.
Diagrams
Caption: Experimental workflow for the synthesis, reaction, and characterization of this compound.
Caption: Plausible mechanism for the transmetalation reaction of a this compound derivative.
References
Application Notes and Protocols: Investigating Stannocene Derivatives for Semiconductor Doping
Audience: Researchers, scientists, and materials development professionals.
Introduction
The intentional introduction of impurities, or doping, is a fundamental process in semiconductor technology that allows for the precise control of electronic properties.[1][2] This control is essential for the fabrication of a wide range of electronic devices. While traditional doping often relies on atomic impurities, there is growing interest in molecular dopants, particularly for solution-processable and organic semiconductors.[3] Metallocenes, a class of organometallic compounds, have shown promise as effective n-type dopants for organic semiconductors.[3] This document outlines a hypothetical research framework and generalized protocols for investigating the potential of stannocene and its derivatives as novel doping agents for various semiconductor materials.
This compound, with its tin center, presents an intriguing candidate for doping due to the diverse oxidation states and coordination chemistry of tin, which could offer unique electronic and structural effects within a semiconductor lattice. These application notes provide a starting point for researchers looking to explore this novel area of semiconductor research.
Hypothetical Applications and Rationale
The use of this compound derivatives as doping agents could be explored in several classes of semiconductor materials:
-
Organic Semiconductors: Drawing parallels from rhodocene and ruthenocene, this compound derivatives could potentially act as n-type dopants in organic semiconductors.[3] The processability of both the this compound dopant and the organic semiconductor from solution could enable facile fabrication of doped thin films.
-
Metal Oxide Semiconductors: this compound could serve as a precursor for introducing tin as a dopant into metal oxides like zinc oxide (ZnO) or gallium oxide (Ga2O3).[4][5] This could be achieved through solution-based methods or chemical vapor deposition (CVD), potentially offering a more controlled and lower-temperature alternative to traditional doping methods.
-
Group IV Semiconductors: While more challenging, investigating the incorporation of tin from this compound derivatives into silicon (Si) or germanium (Ge) could be a long-term research goal, potentially leading to novel strained materials with tailored electronic properties.
Experimental Workflows
The investigation into this compound-based doping can be broadly categorized into two main experimental workflows: solution-based doping and chemical vapor deposition.
Solution-Based Doping Workflow
This approach is particularly suitable for organic semiconductors and metal oxide nanoparticles.
Caption: Workflow for solution-based doping of semiconductors with this compound derivatives.
Chemical Vapor Deposition (CVD) Doping Workflow
CVD is a versatile technique for depositing high-quality thin films and can be adapted for in-situ doping using a this compound precursor.
Caption: Workflow for in-situ doping using this compound derivatives via CVD.
Experimental Protocols
The following are generalized protocols that can be adapted for specific semiconductor systems and this compound derivatives.
Protocol 1: Synthesis of a Generic this compound Derivative
This protocol is a generalized procedure for the synthesis of a substituted this compound.
Materials:
-
Substituted cyclopentadiene
-
n-Butyllithium (n-BuLi) in hexanes
-
Tin(II) chloride (SnCl2)
-
Anhydrous diethyl ether or THF
-
Schlenk line and glassware
-
Standard cannulation and filtration equipment
Procedure:
-
Under an inert atmosphere (e.g., argon), dissolve the substituted cyclopentadiene in anhydrous diethyl ether in a Schlenk flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add one equivalent of n-BuLi dropwise to the solution while stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours to ensure complete formation of the lithium cyclopentadienide salt.
-
In a separate Schlenk flask, prepare a slurry of 0.5 equivalents of SnCl2 in anhydrous diethyl ether.
-
Cool the SnCl2 slurry to -78 °C.
-
Slowly transfer the lithium cyclopentadienide solution to the SnCl2 slurry via cannula.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Remove the solvent under vacuum.
-
Extract the product with a non-polar solvent (e.g., hexane) and filter to remove lithium chloride.
-
Recrystallize the product from a concentrated solution at low temperature to obtain the purified this compound derivative.
Protocol 2: Solution-Based Doping of an Organic Semiconductor
Materials:
-
Organic semiconductor (e.g., a fullerene derivative or a conjugated polymer)
-
Synthesized this compound derivative
-
Anhydrous solvent (e.g., chlorobenzene, dichlorobenzene)
-
Substrates (e.g., glass, silicon wafers)
-
Spin coater
-
Hotplate in a glovebox
Procedure:
-
Inside a glovebox, prepare a stock solution of the organic semiconductor in the chosen solvent at a known concentration (e.g., 10 mg/mL).
-
Prepare a stock solution of the this compound derivative in the same solvent at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of doping solutions by mixing the semiconductor and dopant stock solutions to achieve different molar ratios (e.g., 1:100, 1:50, 1:20 dopant to semiconductor).
-
Clean the substrates using a standard procedure (e.g., sonication in detergent, DI water, acetone, isopropanol).
-
Transfer the cleaned substrates into the glovebox.
-
Deposit a thin film of the doped solution onto a substrate using a spin coater. Typical parameters might be 2000-4000 rpm for 30-60 seconds.
-
Transfer the coated substrate to a hotplate and anneal at a suitable temperature (e.g., 80-120 °C) for a specified time (e.g., 10-30 minutes) to remove residual solvent.
-
Allow the film to cool to room temperature before characterization.
Protocol 3: Characterization of Doped Semiconductor Films
1. Structural and Morphological Characterization:
-
X-ray Diffraction (XRD): To investigate the crystal structure of the doped films and identify any changes in lattice parameters or the formation of new phases.
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology and grain structure of the films.
2. Optical Characterization:
-
UV-Visible (UV-Vis) Spectroscopy: To determine the optical bandgap of the semiconductor and observe any changes upon doping.
-
Photoluminescence (PL) Spectroscopy: To study the radiative recombination pathways and identify defect-related emission.
3. Electrical Characterization:
-
Hall Effect Measurements: To determine the carrier type (n- or p-type), carrier concentration, and mobility of the doped films.
-
Current-Voltage (I-V) Measurements: To measure the conductivity of the films and characterize the performance of simple electronic devices fabricated from them.
Data Presentation
Quantitative data obtained from the characterization of this compound-doped semiconductors should be summarized in tables for clear comparison.
Table 1: Hypothetical Electrical Properties of this compound-Doped ZnO Films
| Dopant Concentration (mol%) | Carrier Type | Carrier Concentration (cm⁻³) | Mobility (cm²/Vs) | Resistivity (Ω·cm) |
| 0 (Undoped) | n-type | 1.2 x 10¹⁷ | 25.3 | 2.05 |
| 0.5 | n-type | 3.8 x 10¹⁸ | 22.1 | 7.4 x 10⁻² |
| 1.0 | n-type | 8.1 x 10¹⁸ | 19.5 | 4.0 x 10⁻² |
| 2.0 | n-type | 1.5 x 10¹⁹ | 15.8 | 2.1 x 10⁻² |
Table 2: Hypothetical Optoelectronic Properties of this compound-Doped Organic Semiconductor Films
| Dopant:Host Molar Ratio | Optical Bandgap (eV) | PL Quantum Yield (%) | Conductivity (S/cm) |
| 0 (Undoped) | 2.15 | 35 | 1.2 x 10⁻⁸ |
| 1:100 | 2.14 | 28 | 5.6 x 10⁻⁶ |
| 1:50 | 2.14 | 22 | 2.1 x 10⁻⁵ |
| 1:20 | 2.13 | 15 | 9.8 x 10⁻⁵ |
Disclaimer: The protocols and data presented in these application notes are generalized and hypothetical. They are intended to serve as a starting point for research into the use of this compound derivatives for semiconductor doping. Actual experimental conditions and results will vary depending on the specific materials and equipment used. Researchers should always adhere to appropriate laboratory safety procedures.
References
- 1. EP1596445A1 - Process for doping organic semiconductors with derivatives of diiminoquinones - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Doped Zinc Oxide Nanoparticles: Synthesis, Characterization and Potential Use in Nanomedicine | MDPI [mdpi.com]
- 5. openresearch.lsbu.ac.uk [openresearch.lsbu.ac.uk]
Synthesis of Advanced Materials Using Stannocene and Other Tin Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of synthetic routes to advanced tin-based materials, including two-dimensional (2D) materials, nanoparticles, and thin films. While the application of stannocene as a precursor is explored, detailed experimental protocols are provided for more established tin precursors due to the limited availability of specific procedures involving this compound in the current scientific literature.
Application Note 1: Synthesis of Tin(IV) Oxide (SnO₂) Thin Films via Atomic Layer Deposition (ALD)
Tin(IV) oxide is a widely utilized transparent conducting oxide with applications in solar cells, gas sensors, and low-emissivity coatings. Atomic Layer Deposition (ALD) offers precise thickness control at the atomic level, making it an ideal technique for fabricating high-quality SnO₂ thin films. While this compound is a potential precursor, more common organometallic tin compounds and inorganic tin halides are well-documented for this purpose.
Table 1: Comparison of Precursors for ALD of SnO₂ Thin Films
| Precursor | Co-reactant | Deposition Temperature (°C) | Growth Rate (Å/cycle) | Film Properties |
| Tetrakis(dimethylamino)tin (TDMASn) | H₂O₂ | 100 - 200 | ~1.2 | Low resistivity (9.7 × 10⁻⁴ Ω·cm), high carrier mobility (22 cm²/V·s), amorphous.[1] |
| Tin(II) acetylacetonate (Sn(acac)₂) | H₂O | 140 - 200 | ~0.85 | Pure SnO₂ phase, amorphous as-deposited, n-type conductivity.[2] |
| Tin(IV) chloride (SnCl₄) | H₂O | 300 - 600 | Variable | Polycrystalline, chlorine impurities can be present at lower temperatures.[3] |
| Tin(IV) iodide (SnI₄) | O₃ | 225 - 600 | ~2.5 | Crystalline tetragonal phase above 225 °C.[4] |
Experimental Protocol: ALD of SnO₂ using Tetrakis(dimethylamino)tin (TDMASn) and Hydrogen Peroxide (H₂O₂)[1]
This protocol describes the deposition of SnO₂ thin films on a silicon substrate.
1. Substrate Preparation:
-
Clean a Si(100) wafer by sonication in acetone, followed by isopropyl alcohol, and finally deionized (DI) water (5 minutes each).
-
Dry the substrate under a stream of high-purity nitrogen gas.
-
Perform an oxygen plasma treatment to remove any organic residues and create a hydrophilic surface.
2. ALD Process Parameters:
-
Tin Precursor: Tetrakis(dimethylamino)tin (TDMASn).
-
Oxidant: Hydrogen peroxide (H₂O₂).
-
Substrate Temperature: 150 °C.
-
TDMASn Pulse Time: 0.5 seconds.
-
N₂ Purge Time after TDMASn: 20 seconds.
-
H₂O₂ Pulse Time: 0.5 seconds.
-
N₂ Purge Time after H₂O₂: 20 seconds.
-
Number of Cycles: 500 (for a target thickness of approximately 60 nm).
3. Deposition Procedure:
-
Place the prepared substrate into the ALD reactor chamber.
-
Heat the substrate to the deposition temperature of 150 °C and allow it to stabilize.
-
Introduce the TDMASn precursor into the chamber for 0.5 seconds.
-
Purge the chamber with nitrogen gas for 20 seconds to remove unreacted precursor and byproducts.
-
Introduce the H₂O₂ oxidant into the chamber for 0.5 seconds.
-
Purge the chamber again with nitrogen gas for 20 seconds.
-
Repeat this cycle until the desired film thickness is achieved.
4. Post-Deposition Characterization:
-
Allow the substrate to cool down to room temperature under a nitrogen atmosphere.
-
Characterize the film thickness and uniformity using ellipsometry.
-
Analyze the film's crystallinity by X-ray diffraction (XRD).
-
Determine the elemental composition and chemical states using X-ray photoelectron spectroscopy (XPS).
Diagram: ALD Workflow for SnO₂ Thin Film Deposition
Caption: Workflow for the atomic layer deposition of SnO₂ thin films.
Application Note 2: Synthesis of Tin Chalcogenide (SnS, SnSe) Nanosheets via Chemical Vapor Deposition (CVD)
Tin-based chalcogenides like tin sulfide (SnS) and tin selenide (SnSe) are promising materials for applications in photovoltaics and thermoelectrics. Chemical Vapor Deposition (CVD) is a versatile technique for synthesizing high-quality, crystalline nanosheets of these materials. While this compound could theoretically serve as a tin source, common protocols utilize more volatile or reactive tin precursors.
Table 2: Precursors and Conditions for CVD of Tin Chalcogenide Nanosheets
| Material | Tin Precursor | Chalcogen Precursor | Substrate | Growth Temperature (°C) | Key Findings |
| SnS₂ | Tin(IV) iodide (SnI₂) | Sulfur (S) | Mica | ~650 | Synthesis of few-layer SnS₂. |
| SnSe₂ | Tin(IV) iodide (SnI₂) | Selenium (Se) | Mica | ~650 | Controlled synthesis of few-layer SnSe₂.[2] |
| SnS₂/SnSe₂ | Sputtered Sn film | Sulfur (S) / Selenium (Se) vapor | Sapphire | Not specified | Vertically aligned nanosheets.[5] |
Experimental Protocol: CVD of SnSe₂ Nanosheets using SnI₂ and Se Powders[2]
This protocol outlines the synthesis of few-layer SnSe₂ on a mica substrate in a two-zone tube furnace.
1. Precursor and Substrate Preparation:
-
Place ~5 mg of SnI₂ powder in a quartz boat at the center of the first heating zone.
-
Place ~200 mg of Se powder in another quartz boat upstream in the first heating zone, where the temperature is lower.
-
Position a freshly cleaved mica substrate downstream in the second heating zone.
2. CVD System Setup:
-
Place the quartz boats and the substrate inside a quartz tube within a two-zone tube furnace.
-
Purge the tube with high-purity argon (Ar) gas for at least 30 minutes to remove air and moisture.
3. Growth Parameters:
-
Carrier Gas: Argon (Ar) at a flow rate of 50 standard cubic centimeters per minute (sccm).
-
Pressure: Maintain the pressure inside the quartz tube at atmospheric pressure.
-
Heating Profile:
-
Zone 1 (SnI₂): Ramp to 650 °C at a rate of 25 °C/min and hold for 10 minutes.
-
Zone 1 (Se): The temperature of the Se powder will be lower than the center of the zone, determined by its upstream position.
-
Zone 2 (Substrate): The temperature should be in the range of 400-500 °C, optimized for deposition.
-
4. Deposition and Cool-down:
-
After the 10-minute growth period, turn off the furnace and allow it to cool down naturally to room temperature under a continuous Ar flow.
5. Sample Characterization:
-
Carefully remove the substrate from the furnace.
-
Characterize the morphology and thickness of the grown SnSe₂ nanosheets using atomic force microscopy (AFM) and scanning electron microscopy (SEM).
-
Confirm the crystal structure and quality using Raman spectroscopy and X-ray diffraction (XRD).
Diagram: CVD Experimental Setup for SnSe₂ Synthesis
Caption: Schematic of a two-zone CVD furnace for SnSe₂ nanosheet synthesis.
Application Note 3: Solution-Phase Synthesis of Tin-Based Nanoparticles
Solution-phase synthesis offers a scalable and cost-effective route to produce a variety of tin-based nanoparticles, including quantum dots and metal chalcogenides.[6] The choice of precursors, solvents, and capping agents allows for control over the size, shape, and surface chemistry of the nanoparticles. While this compound has potential as a tin source in such syntheses, protocols more commonly employ tin salts.
Table 3: Precursors for Solution-Phase Synthesis of Tin-Based Nanoparticles
| Target Material | Tin Precursor | Co-reactant / Solvent | Capping Ligand | Synthesis Temperature (°C) |
| SnTe Nanocrystals | Tin(II) bis[bis(trimethylsilyl)amide] | Trioctylphosphine telluride (TOPTe) / Oleylamine | Oleic acid | 110 |
| SnS Nanoparticles | Tin(II) chloride | Sodium sulfide / DI water | None specified | Room Temperature |
| Ag₈SnSe₆ Quantum Dots | Tin(IV) acetate | Silver(I) acetate, Selenourea / Oleylamine | 1-Dodecanethiol | Not specified |
Experimental Protocol: Synthesis of SnTe Nanocrystals[7]
This protocol describes a hot-injection method for the synthesis of SnTe nanocrystals.
1. Precursor Preparation:
-
Tellurium Precursor: In an inert atmosphere (glovebox), dissolve elemental tellurium in trioctylphosphine (TOP) to form a TOPTe solution.
-
Tin Precursor: Dissolve tin(II) bis[bis(trimethylsilyl)amide] in octadecene.
2. Synthesis Procedure:
-
In a three-neck flask, degas oleylamine at 120 °C under vacuum for 1 hour.
-
Cool the oleylamine to the injection temperature of 110 °C under an inert atmosphere.
-
Rapidly inject the tin precursor solution into the hot oleylamine.
-
Immediately following, inject the TOPTe solution.
-
Allow the reaction to proceed for 60 seconds.
-
Inject oleic acid as a capping ligand and to quench the reaction.
-
Cool the reaction mixture to room temperature.
3. Nanocrystal Purification:
-
Transfer the crude solution to centrifuge tubes.
-
Precipitate the nanocrystals by adding a non-solvent like ethanol and centrifuging.
-
Discard the supernatant and re-disperse the nanocrystal pellet in a non-polar solvent like toluene.
-
Repeat the precipitation and re-dispersion steps two more times to remove unreacted precursors and excess ligands.
-
Store the purified SnTe nanocrystals dispersed in toluene under an inert atmosphere.
Diagram: Hot-Injection Synthesis Workflow
Caption: Workflow for the hot-injection synthesis of SnTe nanocrystals.
Discussion on the Use of this compound Precursors
This compound, Cp₂Sn, is a metallocene of tin that holds potential as a precursor for the synthesis of advanced materials due to its organometallic nature.[7] Metallocenes, in general, are valued for their volatility and clean decomposition pathways in chemical vapor deposition processes.[8]
Potential Applications and Challenges:
-
Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD): this compound could serve as a tin source for the deposition of tin, tin oxide, or tin chalcogenide thin films. Its cyclopentadienyl ligands would ideally desorb or cleanly combust during the deposition process. However, the reactivity and thermal stability of this compound would need to be carefully optimized for specific ALD or CVD process windows to avoid premature decomposition or incomplete reactions.
-
Solution-Phase Synthesis: In solution, this compound could be used as a soluble source of tin(II). The cyclopentadienyl ligands could potentially be displaced by other ligands or reactants to initiate nanoparticle formation. The reactivity of this compound in different solvent systems and with various co-reactants would need to be systematically investigated.
-
Doping: In Metal-Organic Vapor Phase Epitaxy (MOVPE), metallocenes are sometimes used as dopant sources. This compound could potentially be used for p-type doping in some semiconductor systems, although this application is not well-documented.[9]
Current Status:
Despite its potential, a comprehensive review of the recent literature did not yield specific, detailed, and reproducible experimental protocols for the synthesis of the aforementioned advanced materials using this compound as the primary precursor. The existing research predominantly focuses on other, more established tin precursors. Further research is required to develop and optimize synthesis methodologies that leverage the unique properties of this compound for the fabrication of advanced tin-based materials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ipme.ru [ipme.ru]
- 4. Atomic layer deposition of titanium oxide thin films using a titanium precursor with a linked amido-cyclopentadienyl ligand - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. Atmospheric pressure chemical vapor deposition growth of vertically aligned SnS2 and SnSe2 nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonochemical synthesis of SnS and SnS2 quantum dots from aqueous solutions, and their photo- and sonocatalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Special Issue: Synthesis and Chemistry of Chiral Metallocenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Managing the Air and Moisture Sensitivity of Stannocene
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical support for managing the air and moisture sensitivity of stannocene (Sn(C₅H₅)₂). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments and the longevity of this valuable organometallic compound.
Frequently Asked Questions (FAQs)
Q1: How sensitive is this compound to air and moisture?
A1: this compound is sensitive to both air and moisture, although it is considered relatively more stable than some other metallocenes.[1] Exposure to atmospheric conditions will lead to decomposition, compromising the purity and reactivity of the compound. Therefore, all manipulations should be carried out under an inert atmosphere.
Q2: What are the visible signs of this compound decomposition?
A2: Freshly sublimed this compound is a colorless to pale yellow crystalline solid. Upon exposure to air and moisture, it may change in appearance, often becoming off-white, yellow, or even brownish, indicating the formation of decomposition products, likely tin oxides and hydroxides. A loss of the crystalline nature and the appearance of an amorphous powder are also indicators of degradation.
Q3: How should I properly store this compound?
A3: this compound should be stored in a tightly sealed container, such as a Schlenk flask or a vial with a PTFE-lined cap, under a dry, inert atmosphere (e.g., argon or nitrogen). For long-term storage, it is recommended to keep the container in a freezer (-20°C or below) within a glovebox to minimize exposure to ambient air and moisture.
Q4: What are the primary decomposition products of this compound?
A4: The primary decomposition products upon reaction with air (oxygen) and water are various forms of tin oxides (e.g., SnO, SnO₂) and hydroxides. The cyclopentadienyl ligands may also undergo side reactions, but the inorganic tin species are the most common impurities formed.
Q5: Can I purify this compound that has partially decomposed?
A5: Yes, purification of partially decomposed this compound can often be achieved by vacuum sublimation. This compound has a sufficient vapor pressure to sublime under high vacuum and moderate temperatures, leaving behind the less volatile inorganic tin oxide and hydroxide impurities.[2][3][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reaction involving this compound fails or gives low yield. | 1. Degraded this compound: The reagent was compromised due to improper handling or storage. 2. Wet/Air-Leaked Solvents or Reagents: Introduction of air or moisture into the reaction. 3. Incompatible Reaction Conditions: The reaction itself may be sensitive to the presence of this compound's decomposition products. | 1. Verify this compound Purity: Check the appearance of the solid. If discolored, purify by sublimation before use. Confirm purity by ¹H and ¹¹⁹Sn NMR spectroscopy. 2. Use Anhydrous & Degassed Solvents: Ensure all solvents are rigorously dried and degassed prior to use. Handle all reagents under an inert atmosphere. 3. Purify this compound Immediately Before Use: If reactions are consistently failing, sublime the this compound immediately before weighing and adding to the reaction. |
| Inconsistent analytical data (e.g., NMR, melting point). | 1. Presence of Decomposition Products: Impurities are affecting the physical and spectroscopic properties. 2. Sample Preparation Under Air: The sample for analysis was exposed to air and moisture. | 1. Purify the Sample: Purify a small batch of the this compound by sublimation for analytical characterization. 2. Prepare Analytical Samples Under Inert Atmosphere: Prepare NMR samples and melting point capillaries inside a glovebox. Use deuterated solvents that have been dried over molecular sieves. |
| Solid this compound has changed color (e.g., to yellow or brown). | Decomposition: The material has been exposed to air and/or moisture. | Purify by Sublimation: The material can likely be purified by vacuum sublimation to remove non-volatile impurities. The sublimed crystals should be colorless to pale yellow. |
| Solution of this compound becomes cloudy or forms a precipitate. | Decomposition and/or Low Solubility: The decomposition products (tin oxides/hydroxides) are insoluble in common organic solvents. This compound itself may have limited solubility in some non-polar solvents. | Filter and Re-evaluate: Under inert atmosphere, filter the solution through a syringe filter to remove the precipitate. If the problem persists with fresh, pure this compound, consider using a more suitable solvent (e.g., THF over hexane). |
Data Presentation
Table 1: ¹¹⁹Sn NMR Chemical Shifts of this compound and Potential Decomposition Products
| Compound | Chemical Formula | Oxidation State of Tin | Typical ¹¹⁹Sn NMR Chemical Shift (ppm) | Reference |
| This compound | Sn(C₅H₅)₂ | +2 | ~ -2199 | [5] |
| Tin(IV) Oxide | SnO₂ | +4 | -600 to -700 (broad) | |
| Tin(II) Oxide | SnO | +2 | -200 to -230 | |
| Note: | \multicolumn{4}{l}{Chemical shifts of tin oxides can vary significantly with the coordination environment and physical state (bulk vs. nano, crystalline vs. amorphous). The values provided are approximate ranges.} |
Table 2: Recommended Solvents for Handling and Reactions
| Solvent | Typical Use | Considerations |
| Tetrahydrofuran (THF) | Reactions, preparing solutions | Ethereal solvents can be more stabilizing for organometallic compounds but must be rigorously dried and degassed. |
| Toluene | Reactions, preparing solutions | A good general-purpose solvent. Must be thoroughly dried and degassed. |
| Hexane/Pentane | Washing, precipitation | This compound has lower solubility in aliphatic hydrocarbons, which can be useful for precipitation/crystallization. Ensure they are dry and deoxygenated. |
| Deuterated Benzene (C₆D₆) | NMR Spectroscopy | A good aprotic solvent for NMR analysis. Should be dried over molecular sieves before use in a glovebox. |
| Deuterated Tetrahydrofuran (THF-d₈) | NMR Spectroscopy | An alternative polar, aprotic solvent for NMR. Must be properly dried. |
Experimental Protocols
Protocol 1: Purification of Partially Decomposed this compound by Vacuum Sublimation
Objective: To purify this compound from non-volatile decomposition products.
Materials:
-
Partially decomposed this compound
-
Sublimation apparatus (cold-finger sublimator)
-
High-vacuum pump (<0.1 mmHg)
-
Heating mantle or oil bath
-
Schlenk flasks
-
Inert gas source (Argon or Nitrogen)
-
Glovebox (recommended)
Procedure:
-
Preparation: In a glovebox or under a positive pressure of inert gas, load the impure this compound into the bottom of the sublimation apparatus.
-
Assembly: Lightly grease the joint of the cold finger with high-vacuum grease and assemble the sublimation apparatus.
-
Evacuation: Connect the sublimator to a high-vacuum line and slowly evacuate the apparatus.
-
Cooling: Once a high vacuum is achieved, fill the cold finger with a coolant (e.g., a dry ice/acetone slurry or circulating chilled fluid).
-
Heating: Gently heat the bottom of the sublimator using a heating mantle or oil bath to approximately 50-70 °C. The optimal temperature may vary, so start low and gradually increase.
-
Sublimation: Colorless to pale yellow crystals of pure this compound will begin to deposit on the cold finger. Continue the sublimation until no more material appears to be subliming.
-
Cooling and Isolation: Turn off the heat and allow the apparatus to cool to room temperature under vacuum.
-
Venting and Collection: Once cooled, slowly and carefully vent the apparatus with an inert gas. Transfer the sublimator into a glovebox. Carefully remove the cold finger and scrape the purified this compound crystals into a clean, pre-weighed Schlenk flask.[2][3][4]
Protocol 2: Monitoring this compound Decomposition by ¹H and ¹¹⁹Sn NMR Spectroscopy
Objective: To qualitatively and semi-quantitatively assess the decomposition of a this compound solution upon exposure to air.
Materials:
-
Purified this compound
-
NMR tubes with J. Young valves or screw caps with PTFE septa
-
Dry, deuterated solvent (e.g., C₆D₆ or THF-d₈)
-
Glovebox
-
NMR spectrometer
Procedure:
-
Sample Preparation (Time Point 0): Inside a glovebox, prepare a solution of freshly sublimed this compound in the chosen dry, deuterated solvent (e.g., ~10-20 mg in 0.6 mL). Transfer the solution to an NMR tube and seal it with a J. Young valve.
-
Initial NMR Spectra: Acquire ¹H and ¹¹⁹Sn NMR spectra of the pure, non-decomposed sample. In the ¹H NMR, you should observe a sharp singlet for the cyclopentadienyl protons. In the ¹¹⁹Sn NMR, a sharp signal around -2199 ppm should be present.[5]
-
Controlled Exposure: Open the NMR tube to the air for a defined period (e.g., 5, 15, 60 minutes) in a fume hood.
-
Subsequent NMR Spectra: After the exposure time, re-seal the tube and acquire ¹H and ¹¹⁹Sn NMR spectra.
-
Data Analysis:
-
¹H NMR: Look for the appearance of new, broad signals, potentially from water or organic byproducts, and a decrease in the intensity of the this compound singlet.
-
¹¹⁹Sn NMR: Look for a decrease in the intensity of the this compound signal at ~-2199 ppm and the appearance of new, broader signals in the regions characteristic of tin oxides (see Table 1). The relative integration of these signals can provide a semi-quantitative measure of decomposition.
-
Visualizations
Caption: A workflow for the proper handling of this compound.
Caption: A simplified pathway of this compound decomposition.
References
Technical Support Center: Purification of Crude Stannocene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude stannocene.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound synthesized from tin(II) chloride and cyclopentadienyl sodium?
Common impurities may include:
-
Unreacted Starting Materials: Residual tin(II) chloride (SnCl₂) or sodium cyclopentadienylide (NaCp).
-
Inorganic Salts: Sodium chloride (NaCl) formed as a byproduct of the reaction.
-
Oxidation Products: Although this compound is relatively air-stable, some oxidation to tin(IV) species can occur, especially if the reaction or workup is not performed under an inert atmosphere.[1] This can sometimes lead to discoloration of the product.
-
Hydrolysis Products: Exposure to moisture can lead to the formation of tin oxides or hydroxides.
-
Solvent Residues: Solvents used in the synthesis, such as tetrahydrofuran (THF) or diethyl ether.
Q2: What are the recommended methods for purifying crude this compound?
The most common and effective methods for purifying this compound and similar metallocenes are:
-
Sublimation: This is often the preferred method for obtaining high-purity, crystalline this compound. It is effective at removing non-volatile impurities like inorganic salts and less volatile organic impurities.
-
Recrystallization: This technique can be used to purify this compound if a suitable solvent system is identified. It is effective at removing impurities with different solubility profiles.
-
Column Chromatography: While less common for this compound itself, it can be a powerful technique for separating it from organic byproducts, especially for substituted stannocenes. Due to the air-sensitivity of this compound, this should be performed using Schlenk techniques.
Q3: How can I assess the purity of my this compound sample?
The purity of this compound can be determined using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying and quantifying organic impurities and residual solvents. The proton NMR spectrum of pure this compound should show a sharp singlet for the cyclopentadienyl protons.
-
Mass Spectrometry (MS): Can confirm the molecular weight of this compound and help identify any organic byproducts.
-
Elemental Analysis: Can determine the percentage of carbon, hydrogen, and tin, which helps to confirm the overall purity of the compound.
Q4: What are the proper handling and storage conditions for purified this compound?
This compound is an air- and moisture-sensitive compound.[1] Purified this compound should be handled and stored under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk line techniques. It should be stored in a sealed container in a cool, dark place to prevent decomposition.
Troubleshooting Guides
Sublimation
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Recrystallization
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Column Chromatography
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} caption: "Troubleshooting Workflow for this compound Column Chromatography"
Data Presentation
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Sublimation | >99% | High purity product, removes non-volatile impurities effectively. | Not suitable for thermally unstable compounds, requires vacuum. |
| Recrystallization | 95-99% | Good for removing impurities with different solubilities, scalable. | Requires finding a suitable solvent, potential for product loss in mother liquor. |
| Column Chromatography | Variable | Excellent for separating complex mixtures, adaptable. | Can be time-consuming, potential for decomposition on stationary phase. |
Note: The purity achieved is dependent on the initial purity of the crude material and the optimization of the chosen method.
Experimental Protocols
Protocol 1: Purification of this compound by Sublimation
Objective: To purify crude this compound by vacuum sublimation to obtain a crystalline, high-purity product.
Materials:
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Crude this compound
-
Sublimation apparatus (including cold finger)
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Heating mantle or oil bath
-
High-vacuum pump
-
Schlenk line or glovebox
Procedure:
-
Preparation: Under an inert atmosphere (in a glovebox or on a Schlenk line), load the crude this compound into the bottom of the sublimation apparatus.
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Assembly: Assemble the sublimation apparatus, ensuring all joints are well-sealed with high-vacuum grease.
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Evacuation: Connect the apparatus to a high-vacuum line and slowly evacuate the system.
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Cooling: Once a high vacuum is achieved, begin circulating a coolant (e.g., cold water or a dry ice/acetone slurry) through the cold finger.
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Heating: Slowly heat the bottom of the apparatus using a heating mantle or oil bath. The optimal temperature will depend on the vacuum achieved but is typically in the range of 80-120 °C. Observe for the deposition of white crystals on the cold finger.
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Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum.
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Harvesting: Carefully vent the apparatus with an inert gas. Disassemble the apparatus inside a glovebox and scrape the purified this compound crystals from the cold finger onto a pre-weighed container.
Protocol 2: Purification of this compound by Recrystallization
Objective: To purify crude this compound by recrystallization from a suitable solvent.
Materials:
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Crude this compound
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Anhydrous, deoxygenated solvents (e.g., hexane, toluene, or a mixture)
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Schlenk flask with a condenser
-
Cannula and filter cannula
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Inert atmosphere (Schlenk line or glovebox)
Procedure:
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Solvent Selection: In a glovebox, test the solubility of a small amount of crude this compound in various non-polar, aprotic solvents at room temperature and upon heating to find a solvent in which it is sparingly soluble at room temperature but soluble when hot.
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Dissolution: In a Schlenk flask under an inert atmosphere, add the crude this compound and a stir bar. Add the chosen solvent portion-wise while heating and stirring until the this compound is fully dissolved. Use the minimum amount of hot solvent necessary.
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration under an inert atmosphere using a filter cannula into a clean Schlenk flask.
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Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in a freezer or ice bath may increase the yield of crystals.
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Isolation: Once crystallization is complete, isolate the crystals by removing the mother liquor via a filter cannula.
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Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and then dry them under high vacuum.
References
strategies to improve the yield of stannocene synthesis
Welcome to the technical support center for stannocene (Sn(C₅H₅)₂) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to improve the yield and purity of this compound in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during this compound synthesis that can lead to low yields or impure products.
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield, or no this compound was formed. What are the potential causes and how can I address them?
Answer: Low or no yield in this compound synthesis is a common problem that can stem from several factors, from the quality of your reagents to the reaction conditions. Here are the primary aspects to investigate:
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Reagent Quality:
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Tin(II) Chloride (SnCl₂): Anhydrous SnCl₂ is crucial for this reaction. The presence of moisture can lead to the formation of tin oxides and hydroxides, which will not react to form this compound. Ensure your SnCl₂ is freshly opened from a sealed container or has been properly stored in a desiccator. Commercial SnCl₂ can sometimes be of variable quality; using a freshly opened bottle from a reputable supplier is recommended.
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Cyclopentadienyl Precursor (NaCp, LiCp, or TlCp): The purity and reactivity of your cyclopentadienyl salt are critical.
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Sodium Cyclopentadienide (NaCp) and Lithium Cyclopentadienide (LiCp): These reagents are highly air and moisture-sensitive. They should be prepared fresh or, if purchased, handled under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk techniques). If preparing in situ, ensure the deprotonation of cyclopentadiene is complete.
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Thallium Cyclopentadienide (TlCp): While less common due to toxicity concerns, TlCp can be used. However, reactions involving TlCp and SnCl₂ have been reported to produce a mixture of products, which can complicate purification and lower the isolated yield of this compound.[1]
-
-
-
Reaction Conditions:
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Inert Atmosphere: this compound and its precursors are sensitive to air and moisture. The entire synthesis, including reagent transfers, the reaction itself, and the workup, must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen).
-
Solvent Purity: The solvent, typically tetrahydrofuran (THF) or diethyl ether, must be anhydrous. Using freshly distilled solvent over a suitable drying agent (e.g., sodium/benzophenone) is essential.
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Reaction Temperature: The reaction is typically carried out at low to ambient temperatures. Running the reaction at too high a temperature can promote side reactions and decomposition of the product.
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Stoichiometry: Ensure the correct stoichiometric ratio of reagents (typically 2 equivalents of the cyclopentadienyl salt to 1 equivalent of SnCl₂) is used. An excess of the cyclopentadienyl salt may be necessary in some cases to drive the reaction to completion, but a large excess can complicate purification.
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Issue 2: Product is Impure or Difficult to Purify
Question: I've isolated a product, but it's impure, and I'm losing a significant amount during purification. How can I improve the purity and recovery?
Answer: Impurities in this compound synthesis often arise from side reactions or incomplete reactions. The purification process itself can also lead to yield loss if not optimized.
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Common Impurities and Side Products:
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Unreacted Starting Materials: If the reaction does not go to completion, you may have residual SnCl₂ or cyclopentadienyl salts in your crude product.
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Hydrolysis Products: Exposure to moisture can lead to the formation of tin oxides/hydroxides.
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Oxidation Products: Exposure to air can cause oxidation of the Sn(II) center.
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Polymeric Tin Species: Under certain conditions, unwanted polymeric organotin compounds can form.
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-
Purification Strategies:
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Sublimation: Sublimation is often an effective method for purifying this compound, as it can separate the volatile this compound from non-volatile impurities like inorganic salts. This should be performed under high vacuum and with careful temperature control to prevent decomposition.
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Recrystallization: Recrystallization from a suitable solvent can also be used. The choice of solvent is critical; you need a solvent in which this compound is soluble at higher temperatures but less soluble at lower temperatures. Hexane or pentane are often used. The process should be carried out under an inert atmosphere to prevent decomposition during the heating and cooling cycles. Slow cooling generally leads to larger, purer crystals.
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Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely cited and generally reliable method is the reaction of tin(II) chloride (SnCl₂) with two equivalents of a cyclopentadienyl salt, such as sodium cyclopentadienide (NaCp) or lithium cyclopentadienide (LiCp), in an anhydrous ethereal solvent like THF or diethyl ether under a strict inert atmosphere.[2]
Q2: How can I confirm the formation and purity of my this compound product?
A2: this compound is a yellow-brown solid.[2] Its formation and purity can be confirmed by several analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for characterizing the product and identifying impurities. The proton NMR spectrum of this compound shows a characteristic singlet for the ten equivalent protons of the two cyclopentadienyl rings.
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Melting Point: Pure this compound has a reported melting point of around 105 °C.[2] A broad or depressed melting point can indicate the presence of impurities.
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Mass Spectrometry: This can be used to confirm the molecular weight of the product.
Q3: My this compound decomposes over time, even when stored. How can I improve its stability?
A3: this compound is sensitive to air, moisture, and light. For long-term storage, it should be kept in a sealed, opaque container under an inert atmosphere (e.g., in a glovebox or a sealed ampoule under argon) and stored at a low temperature, preferably in a freezer.
Quantitative Data Summary
The yield of this compound is highly dependent on the specific reaction conditions and the purity of the reagents. Below is a summary of typical conditions and expected outcomes.
| Cyclopentadienyl Reagent | Solvent | Typical Reaction Temperature | Typical Reaction Time | Reported Yield | Notes |
| Sodium Cyclopentadienide (NaCp) | THF | 0 °C to Room Temperature | 2 - 12 hours | Moderate to High | This is a very common and effective method. Yield is sensitive to the quality of NaCp and SnCl₂. |
| Lithium Cyclopentadienide (LiCp) | Diethyl Ether / THF | 0 °C to Room Temperature | 2 - 12 hours | Moderate to High | Similar in effectiveness to the NaCp route. Choice between LiCp and NaCp often depends on laboratory preference and availability. |
| Thallium Cyclopentadienide (TlCp) | THF | Room Temperature | Several hours | Variable | Can lead to a mixture of products, potentially lowering the isolated yield of pure this compound.[1] Use of thallium salts also carries significant toxicity risks. |
Experimental Protocols
Protocol 1: Synthesis of this compound from Sodium Cyclopentadienide and Tin(II) Chloride
This protocol is a generalized procedure and may require optimization for your specific laboratory conditions.
-
Preparation of Sodium Cyclopentadienide (NaCp):
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In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet, add freshly cracked cyclopentadiene to anhydrous tetrahydrofuran (THF) under an inert atmosphere.
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While stirring, add sodium metal (as a dispersion or freshly cut pieces) portion-wise to the solution.
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The reaction mixture will warm up and hydrogen gas will evolve. The reaction is complete when all the sodium has reacted, and the solution becomes a clear, often pinkish or brownish, solution of NaCp.
-
-
Synthesis of this compound:
-
In a separate flame-dried Schlenk flask, prepare a slurry of anhydrous tin(II) chloride in anhydrous THF under an inert atmosphere.
-
Cool the SnCl₂ slurry to 0 °C using an ice bath.
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Slowly add the freshly prepared NaCp solution to the SnCl₂ slurry via a cannula or dropping funnel with vigorous stirring. A color change and the formation of a precipitate (NaCl) should be observed.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
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-
Work-up and Purification:
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Remove the solvent under reduced pressure to obtain a solid residue.
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Under an inert atmosphere, extract the this compound from the residue with a non-polar solvent such as hexane or pentane. The sodium chloride byproduct is insoluble in these solvents.
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Filter the extract to remove the NaCl.
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Remove the solvent from the filtrate under reduced pressure to yield crude this compound as a yellow-brown solid.
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For further purification, the crude product can be sublimed under high vacuum or recrystallized from a minimal amount of hot hexane or pentane.
-
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
Caption: General experimental workflow for this compound synthesis.
References
identifying and minimizing side products in stannocene reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with stannocene. Our goal is to help you identify and minimize side products in your reactions, ensuring higher yields and purity of your target compounds.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Product and Presence of Insoluble White Precipitate
Possible Cause: Oxidation or hydrolysis of this compound. This compound is highly sensitive to air and moisture.[1] Exposure to even trace amounts of oxygen or water can lead to the formation of tin(IV) oxides and hydroxides, which are typically insoluble white solids.
Solutions:
-
Inert Atmosphere: All reactions involving this compound must be performed under a strictly inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.
-
Dry Solvents: Use freshly distilled and thoroughly dried solvents. Solvents should be stored over molecular sieves or other appropriate drying agents.
-
Degassing: Degas all solvents prior to use to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling a stream of inert gas through the solvent.
Problem 2: Formation of Multiple Tin-Containing Side Products in Transmetallation Reactions
Possible Cause: Incomplete reaction or side reactions of this compound with the metal halide. When this compound is used as a cyclopentadienyl (Cp) transfer agent, for example with lanthanide halides (LnX₃), incomplete transfer can lead to mixed Cp-Sn-X species.
Solutions:
-
Stoichiometry: Carefully control the stoichiometry of the reactants. A slight excess of the metal halide may be necessary to ensure complete consumption of the this compound.
-
Reaction Temperature: Optimize the reaction temperature. While some reactions proceed at room temperature, others may require heating to drive the reaction to completion.
-
Solvent Choice: The choice of solvent can significantly influence the reaction outcome.[2][3][4][5] Coordinating solvents like THF can stabilize intermediates and promote the desired reaction pathway.
Problem 3: Presence of Organotin Impurities in the Final Product After Reaction with Organic Halides
Possible Cause: When this compound is used as a reducing agent for organic halides (RX), the tin is oxidized to a tin(IV) species, typically Cp₂SnX₂ or related compounds. These organotin compounds can be difficult to separate from the desired organic product.
Solutions:
-
Post-Reaction Workup: After the reaction is complete, a specific workup procedure is crucial to remove tin byproducts.
-
Potassium Fluoride (KF) Wash: Treatment of the reaction mixture with an aqueous solution of KF will precipitate the organotin species as insoluble organotin fluorides, which can then be removed by filtration.[6]
-
Chromatography: Column chromatography on silica gel or alumina can be effective. Using a stationary phase impregnated with KF or K₂CO₃ can enhance the separation by converting organotin halides to less soluble fluorides directly on the column.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in this compound reactions?
The most common side products arise from the high reactivity of this compound towards oxygen and water, leading to the formation of tin(IV) oxides and hydroxides. In reactions where this compound is a reactant, the primary tin-containing side products depend on the specific reaction:
-
Transmetallation Reactions (e.g., with LnCl₃): The main byproduct is cyclopentadienyltin chloride (CpSnCl) or dicyclopentadienyltin dichloride (Cp₂SnCl₂), depending on the stoichiometry and reaction conditions.
-
Reduction of Organic Halides (e.g., with RX): The this compound is oxidized to diorganotin dihalides of the type Cp₂SnX₂.
Q2: How can I monitor the progress of my this compound reaction to minimize side product formation?
-
TLC Analysis: For organic products, Thin Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of the starting material and the formation of the product.
-
NMR Spectroscopy: ¹H and ¹¹⁹Sn NMR spectroscopy are powerful tools. ¹H NMR can be used to follow the disappearance of the this compound protons and the appearance of new signals from the product. ¹¹⁹Sn NMR is particularly useful for identifying different tin species in the reaction mixture.
-
GC-MS Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify volatile organic products and byproducts.[1][7][8][9]
Q3: What is the best way to purify my product from tin-containing impurities?
The optimal purification method depends on the nature of your product and the tin impurities. A combination of the following techniques is often most effective:
-
Aqueous Workup with KF: As mentioned in the troubleshooting guide, washing the organic reaction mixture with a saturated aqueous solution of KF is a highly effective first step to precipitate the bulk of the organotin byproducts.[6]
-
Column Chromatography: Subsequent purification by column chromatography is usually necessary. For stubborn impurities, using silica gel treated with KF or K₂CO₃ can be very effective.[6]
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent can be an excellent final purification step.
Quantitative Data Summary
| Reaction Type | Reactants | Desired Product | Common Side Products | Typical Yield Range (%) | Key Factors Influencing Yield |
| Transmetallation | This compound + LnCl₃ | Cp₃Ln | CpSnCl, Cp₂SnCl₂ | 60-90 | Stoichiometry, Solvent, Temperature |
| Reduction | This compound + 2 R-X | R-R | Cp₂SnX₂ | 50-80 | Nature of R-X, Reaction Time |
| Oxidation/Hydrolysis | This compound + O₂/H₂O | - | Tin(IV) oxides/hydroxides | - | Exclusion of air and moisture |
Key Experimental Protocols
Protocol 1: General Procedure for a this compound Reaction Under Inert Atmosphere
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Apparatus Setup: Assemble the glassware (e.g., Schlenk flask, condenser) and dry it thoroughly in an oven overnight. Assemble the apparatus while hot under a stream of dry argon or nitrogen.
-
Reagent Preparation: Ensure all reagents are pure and dry. Solvents should be freshly distilled from an appropriate drying agent.
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Reaction Execution:
-
Dissolve the substrate in the chosen anhydrous, degassed solvent in the Schlenk flask under a positive pressure of inert gas.
-
Add the this compound as a solid or as a solution in the same solvent via cannula transfer.
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Stir the reaction mixture at the desired temperature and monitor its progress by TLC or NMR.
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-
Workup:
-
Upon completion, quench the reaction as appropriate (e.g., with a saturated aqueous solution of NH₄Cl).
-
Extract the product with an organic solvent.
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Wash the organic layer with a saturated aqueous solution of KF to precipitate tin impurities.
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Filter the mixture through a pad of Celite to remove the precipitated tin salts.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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-
Purification: Purify the crude product by column chromatography and/or recrystallization.
Visualizations
Caption: Workflow for conducting this compound reactions.
References
- 1. A GC–MS Analysis of an SN2 Reaction for the Organic Laboratory | CoLab [colab.ws]
- 2. researchgate.net [researchgate.net]
- 3. Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. Solvent effects on the crystal structure of silver pentacyanocyclopentadienide: supramolecular isomerism and solvent coordination - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. sdlookchem.com [sdlookchem.com]
- 7. scirp.org [scirp.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Stannocene-Catalyzed Processes
Welcome to the Technical Support Center for stannocene-catalyzed processes. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for optimizing reaction conditions and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you might face during this compound-catalyzed reactions, offering potential causes and solutions in a straightforward question-and-answer format.
1. Catalyst Handling and Activity
Question: My this compound-catalyzed reaction is showing low or no conversion. What are the likely causes and how can I address them?
Answer: Low or no catalytic activity is a common issue, often stemming from the handling and purity of the this compound catalyst and other reagents. Stannocenes are known to be sensitive to air and moisture.[1]
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Catalyst Integrity:
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Air and Moisture Sensitivity: this compound and its derivatives can be air- and moisture-sensitive, leading to decomposition and loss of catalytic activity. It is crucial to handle these compounds under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.
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Proper Storage: Ensure the this compound catalyst is stored in a tightly sealed container in a cool, dark, and dry place, preferably under an inert atmosphere.
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-
Reagent and Solvent Purity:
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Solvent Quality: The presence of water or other protic impurities in the solvent can quench the catalyst. Always use anhydrous, deoxygenated solvents. The choice of solvent can also significantly impact reaction rates and selectivity.[2][3]
-
Monomer/Substrate Purity: Impurities in the monomer or substrate can act as poisons to the catalyst. Ensure your starting materials are of high purity and free from inhibitors, which should be removed prior to use.
-
-
Catalyst Activation:
-
Incomplete Activation: Some this compound-catalyzed processes may require an activator or co-catalyst. Ensure the correct activator is being used at the optimal ratio.
-
Troubleshooting Workflow for Low Catalyst Activity
Caption: Troubleshooting workflow for low catalyst activity.
2. Polymerization-Specific Issues
Question: In my this compound-catalyzed ring-opening polymerization (ROP) of ε-caprolactone, I'm observing a broad molecular weight distribution (high polydispersity index - PDI). What could be the cause?
Answer: A high PDI in ROP often points to issues with initiation efficiency, chain transfer reactions, or the presence of impurities that lead to multiple active species. While the following data is for the related tin(II) octoate catalyst, the principles are applicable.
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Initiator/Co-catalyst Presence: The ROP of lactones often requires an initiator, such as an alcohol, to begin chain growth. The concentration and type of initiator can affect the number of growing polymer chains and thus the final molecular weight and PDI.[4][5]
-
Reaction Temperature: Higher temperatures can sometimes lead to increased side reactions, such as transesterification, which can broaden the PDI.[6]
-
Water Content: Water can act as an initiator, leading to a less controlled polymerization and broader PDI.[7]
Table 1: Effect of Initiator Concentration on ε-Caprolactone ROP Catalyzed by Tin(II) Octoate
| Initiator Concentration (mol%) | Polymerization Time (min) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1.0 | 120 | 95 | 2,800 | 1.19 |
| 1.5 | 90 | 94 | 5,000 | 1.19 |
| 2.0 | 60 | 95 | 4,400 | 1.19 |
Data adapted from a study on tin(II) octoate-catalyzed polymerization of ε-caprolactone. The data illustrates the impact of initiator concentration on reaction time and molecular weight.[6]
Question: My polymerization of styrene with a this compound catalyst is resulting in a low yield of syndiotactic polystyrene. How can I improve this?
Answer: The syndiospecific polymerization of styrene is sensitive to reaction conditions. Based on studies with analogous titanocene catalysts, the following factors are critical:
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Temperature: The catalytic activity and the resulting polymer's molecular weight are highly dependent on the polymerization temperature. An optimal temperature often exists that balances high activity with minimal catalyst decomposition.[8]
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Co-catalyst Ratio: For metallocene-catalyzed olefin polymerization, a co-catalyst such as methylaluminoxane (MAO) is often required. The ratio of the co-catalyst to the this compound catalyst is a critical parameter to optimize.[9][10]
3. Cross-Coupling Specific Issues
Question: I am attempting a Stille cross-coupling reaction and suspect issues with the organostannane reagent. What should I consider?
Answer: It is a common misconception that this compound itself is the catalyst in Stille cross-coupling. The catalyst is typically a palladium(0) species. The organostannane (R-SnR'3) is a reagent in this reaction.[11][12] Problems can arise from the stability and purity of this reagent.
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Organostannane Purity: Impurities in the organostannane reagent can interfere with the catalytic cycle. Purification by chromatography or distillation may be necessary.
-
Side Reactions: Homocoupling of the organostannane reagent can be a significant side reaction, reducing the yield of the desired cross-coupled product. The choice of ligands on the palladium catalyst and the reaction conditions can influence the extent of homocoupling.[12]
Logical Flow for Optimizing a Stille-Type Cross-Coupling Reaction
Caption: Optimization workflow for Stille-type cross-coupling.
Experimental Protocols
General Protocol for this compound Synthesis
This protocol is a general guideline for the synthesis of this compound, which is sensitive to air and moisture. All manipulations should be performed under an inert atmosphere.
-
Preparation of Sodium Cyclopentadienide: In a Schlenk flask equipped with a magnetic stir bar, add freshly distilled cyclopentadiene to a suspension of sodium hydride in anhydrous tetrahydrofuran (THF) at 0 °C. Allow the reaction to warm to room temperature and stir until hydrogen evolution ceases.
-
Reaction with Tin(II) Chloride: In a separate Schlenk flask, prepare a slurry of anhydrous tin(II) chloride in anhydrous THF.
-
Formation of this compound: Slowly add the sodium cyclopentadienide solution to the tin(II) chloride slurry at room temperature.
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Workup: After stirring for several hours, the solvent is removed under vacuum. The this compound product is then extracted with a non-polar solvent like pentane or hexane and filtered to remove sodium chloride.
-
Purification: The product can be further purified by sublimation or recrystallization.
General Protocol for Ring-Opening Polymerization of ε-Caprolactone
This protocol is adapted from procedures using tin(II) octoate and can be used as a starting point for this compound-catalyzed ROP.
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Reactor Setup: A bake-dried Schlenk flask equipped with a magnetic stir bar is charged with the desired amount of this compound catalyst and initiator (e.g., benzyl alcohol) under an inert atmosphere.
-
Monomer Addition: Freshly distilled and degassed ε-caprolactone is added to the flask via syringe.
-
Polymerization: The flask is placed in a preheated oil bath at the desired temperature (e.g., 110-130 °C) and stirred for the specified reaction time.
-
Termination and Precipitation: The reaction is quenched by cooling to room temperature and exposing the mixture to air. The polymer is then dissolved in a suitable solvent (e.g., dichloromethane) and precipitated in a non-solvent (e.g., cold methanol).
-
Drying: The precipitated polymer is collected by filtration and dried under vacuum to a constant weight.
Characterization of the resulting polymer can be performed using techniques such as:
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Nuclear Magnetic Resonance (NMR) spectroscopy: To determine the polymer structure and calculate monomer conversion.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[9]
-
Differential Scanning Calorimetry (DSC): To determine thermal properties such as the glass transition temperature (Tg) and melting temperature (Tm).[4]
Table 2: Analytical Techniques for Catalyst and Polymer Characterization
| Technique | Application | Information Obtained |
| NMR Spectroscopy | Catalyst and Polymer Analysis | Catalyst purity, polymer microstructure, monomer conversion.[13] |
| X-ray Diffraction (XRD) | Catalyst Characterization | Crystalline structure of the catalyst.[14] |
| GPC/SEC | Polymer Analysis | Molecular weight and molecular weight distribution (PDI).[9] |
| Mass Spectrometry | Catalyst Characterization | Molecular weight and fragmentation pattern of the catalyst. |
| FT-IR Spectroscopy | Catalyst and Polymer Analysis | Functional groups present in the catalyst and polymer.[13] |
This technical support center provides a foundational guide to optimizing and troubleshooting this compound-catalyzed processes. Given the specialized nature of this area, further empirical optimization will likely be necessary for your specific system.
References
- 1. youtube.com [youtube.com]
- 2. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/ n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ring opening polymerization of ε-caprolactone through water - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Stille Coupling [organic-chemistry.org]
- 12. Stille reaction - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. malvernpanalytical.com [malvernpanalytical.com]
understanding the decomposition pathways of stannocene
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with stannocene. Given the limited specific literature on the decomposition of unsubstituted this compound, some information is based on the established chemistry of analogous metallocenes and general principles of organometallic chemistry.
Frequently Asked Questions (FAQs)
Q1: My this compound sample, which should be a white or pale-yellow solid, has developed a darker color upon storage. What is the likely cause?
A1: this compound is highly sensitive to air and moisture.[1][2][3] The development of a darker color, often progressing to brown or black, is a strong indicator of oxidative or hydrolytic decomposition. Exposure to oxygen can lead to the formation of tin oxides, while moisture can lead to the formation of tin hydroxides and the release of cyclopentadiene. To prevent this, always handle and store this compound under a dry, inert atmosphere such as nitrogen or argon, preferably in a glovebox.[2][4] Store containers sealed tightly, wrapped in paraffin film, and in a dark, cool location to minimize thermal and photolytic contributions to decomposition.[2]
Q2: What are the primary decomposition pathways for this compound?
A2: While detailed mechanistic studies on this compound are scarce, decomposition is expected to proceed via three main pathways analogous to other air-sensitive organometallics:
-
Oxidative Decomposition: In the presence of oxygen, the tin(II) center is susceptible to oxidation to tin(IV). This process can lead to the cleavage of the tin-cyclopentadienyl (Cp) bonds and the ultimate formation of inorganic tin oxides (e.g., SnO, SnO₂).[5][6]
-
Hydrolytic Decomposition: Reaction with water will protonate the cyclopentadienyl ligands, releasing cyclopentadiene (C₅H₆) and forming tin(II) hydroxide (Sn(OH)₂), which may subsequently oxidize.
-
Thermal Decomposition: At elevated temperatures, this compound is expected to decompose via dissociation of the cyclopentadienyl ligands. Analogous to ferrocene, this can produce metallic tin and various hydrocarbon products from the decomposition of the Cp rings.[7]
Q3: I am seeing unexpected signals in the ¹H and ¹¹⁹Sn NMR spectra of my this compound sample. How can I identify the impurities?
A3: Unexpected signals can arise from synthesis byproducts or decomposition products.
-
¹H NMR: A sharp singlet around δ 5.8-6.0 ppm in a suitable deuterated solvent is characteristic of the equivalent protons on the cyclopentadienyl rings of this compound. The appearance of signals in the olefinic region could indicate the presence of free cyclopentadiene or its oligomers (dicyclopentadiene), suggesting hydrolytic decomposition.
-
¹¹⁹Sn NMR: The chemical shift for this compound (Cp₂Sn) is highly characteristic and appears at approximately -2199 ppm.[1] The presence of other signals could indicate different tin species. For example, inorganic tin(II) or tin(IV) halides from the synthesis, or tin oxides/hydroxides from decomposition, will have distinctly different chemical shifts.
-
Common Synthesis Impurities: The most common synthesis involves the reaction of tin(II) chloride with sodium cyclopentadienide.[1] Incomplete reaction can leave SnCl₂ starting material. Side reactions could potentially lead to complex tin-containing species.[8][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield During Synthesis | 1. Poor quality of cyclopentadienyl sodium or lithium. 2. Ingress of air or moisture during the reaction.[1] 3. Suboptimal reaction temperature or time. | 1. Ensure the cyclopentadienyl anion is freshly prepared and pure. 2. Use Schlenk line or glovebox techniques rigorously.[10][11] Ensure all glassware is oven-dried and solvents are anhydrous. 3. Review the literature protocol for optimal conditions. |
| Sample Insoluble in Common Organic Solvents | The sample has likely decomposed to inorganic tin oxides or hydroxides, which are insoluble. | The sample is likely unusable. Review storage and handling procedures to prevent future decomposition.[2] |
| Inconsistent Experimental Results | The this compound reagent may be partially decomposed, leading to lower effective concentrations and the presence of interfering species.[10] | 1. Acquire a fresh ¹H or ¹¹⁹Sn NMR spectrum to check the purity of the stored reagent before use. 2. Purify the this compound by sublimation if appropriate equipment is available and the compound is sufficiently volatile. |
| GC-MS Analysis Shows Multiple Peaks | 1. this compound may be decomposing in the hot GC inlet. 2. The sample contains volatile impurities or decomposition products. | 1. Use a lower inlet temperature if possible. Consider derivatization to a more stable species before analysis.[12] 2. Identify peaks using a mass spectral library. Common decomposition products to look for include cyclopentadiene and dicyclopentadiene. |
Data Presentation
Table 1: ¹¹⁹Sn NMR Chemical Shift Data for this compound and Related Compounds
| Compound | Formula | Chemical Shift (δ, ppm) | Reference |
| This compound | Cp₂Sn | -2199 | [1] |
| Decamethylthis compound | Cp*₂Sn | -2129 | [1] |
| Decaisopropylthis compound | (iPr₅Cp)₂Sn | -2262 | [1] |
Note: The ¹¹⁹Sn NMR chemical shift is a sensitive probe of the electronic environment of the tin atom and is an excellent tool for confirming the identity and purity of this compound.
Table 2: Thermal Decomposition Data for Unsubstituted Metallocenes (for comparison)
| Compound | Formula | Decomposition Temperature (°C) | Notes | Reference |
| Ferrocene | Cp₂Fe | > 500 | Decomposes completely, yielding iron, H₂, CH₄, and other hydrocarbons. | [7] |
| Titanocene Dichloride | Cp₂TiCl₂ | ~250 (Melting with decomp.) | [13] |
Experimental Protocols
Protocol 1: Monitoring this compound Decomposition by ¹H NMR Spectroscopy
This protocol describes how to monitor the hydrolytic decomposition of this compound upon exposure to ambient air.
-
Preparation: Inside a glovebox, prepare a stock solution of this compound in an anhydrous deuterated solvent (e.g., C₆D₆ or THF-d₈) in an NMR tube equipped with a J. Young valve.
-
Initial Spectrum: Acquire a baseline ¹H NMR spectrum of the pure, undecomposed this compound.
-
Exposure: Remove the NMR tube from the glovebox and open the valve to the atmosphere for a defined period (e.g., 5 minutes).
-
Time-course Monitoring: Immediately begin acquiring ¹H NMR spectra at regular intervals (e.g., every 10 minutes for 2 hours).[14][15]
-
Data Analysis: Integrate the signal for the this compound Cp protons and the signals corresponding to the appearance of cyclopentadiene. Plot the relative integrals over time to determine the rate of decomposition under these conditions.
Protocol 2: Analysis of Decomposition Products by GC-MS
This protocol outlines a general method for identifying volatile decomposition products.
-
Sample Preparation: Decompose a small sample of this compound by exposing it to air or by heating it in a sealed vial.
-
Extraction: Extract the decomposed material with a suitable organic solvent (e.g., hexane).
-
Injection: Inject a small volume (e.g., 1 µL) of the hexane extract into the GC-MS.[12]
-
GC Method: Use a standard non-polar column (e.g., HP-5ms). Program the oven temperature to ramp from a low temperature (e.g., 40 °C) to a high temperature (e.g., 250 °C) to separate volatile components.[16]
-
MS Analysis: Acquire mass spectra over a range of m/z 40-400.
-
Identification: Compare the obtained mass spectra with a library (e.g., NIST) to identify decomposition products such as cyclopentadiene (m/z 66) and dicyclopentadiene (m/z 132).[17][18]
Visualizations
Caption: Proposed oxidative and hydrolytic decomposition pathway for this compound.
Caption: Experimental workflow for investigating this compound stability.
Caption: Troubleshooting decision tree for experiments involving this compound.
References
- 1. This compound (1294-75-3) for sale [vulcanchem.com]
- 2. ossila.com [ossila.com]
- 3. m.youtube.com [m.youtube.com]
- 4. molan.wdfiles.com [molan.wdfiles.com]
- 5. researchgate.net [researchgate.net]
- 6. Properties of graphene change due to water and oxygen | EurekAlert! [eurekalert.org]
- 7. bachtoldgroup.icfo.eu [bachtoldgroup.icfo.eu]
- 8. Synthesis and Cytotoxicity Studies of Titanocene C Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. zenodo.org [zenodo.org]
- 10. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.co.uk]
- 11. ehs.umich.edu [ehs.umich.edu]
- 12. iosrjournals.org [iosrjournals.org]
- 13. scilit.com [scilit.com]
- 14. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. Activity and Decomposition | Separation Science [sepscience.com]
- 18. Study of decomposition products by gas chromatography-mass spectrometry and ion chromatography-electrospray ionization-mass spectrometry in thermally decomposed lithium hexafluorophosphate-based lithium ion battery electrolytes - RSC Advances (RSC Publishing) [pubs.rsc.org]
removal of common impurities from stannocene samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the removal of common impurities from stannocene samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound sample?
A1: Common impurities in crude this compound (Sn(C₅H₅)₂) typically arise from the synthesis precursors and potential side reactions. These can include:
-
Unreacted Starting Materials: Tin(II) chloride (SnCl₂) and cyclopentadienyl precursors (e.g., sodium cyclopentadienide, cyclopentadienyl lithium).
-
Inorganic Byproducts: Salts such as sodium chloride (NaCl) or lithium chloride (LiCl), depending on the synthesis route.
-
Solvent Residues: Trapped solvents used during the synthesis, such as tetrahydrofuran (THF) or toluene.
-
Hydrolysis and Oxidation Products: this compound is sensitive to air and moisture, which can lead to the formation of tin oxides and hydroxides.
Q2: My this compound sample is off-white or yellowish. Is it impure?
A2: Pure this compound is typically a white to pale yellow solid.[1] A significant off-white, yellow, or brownish discoloration often indicates the presence of impurities, potentially from residual starting materials or decomposition products.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be assessed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹⁹Sn NMR are powerful tools to identify and quantify impurities.[2] Pure this compound will show a characteristic singlet for the cyclopentadienyl protons. Impurities will present additional peaks.
-
Melting Point Analysis: Pure this compound has a defined melting point. A broad melting range or a melting point lower than the literature value suggests the presence of impurities.
-
Elemental Analysis: This technique can determine the percentage of carbon, hydrogen, and tin, which can be compared to the theoretical values for pure this compound.
Troubleshooting Guides
Issue 1: Presence of Non-Volatile Impurities (e.g., salts, tin oxides)
This guide focuses on removing impurities that have a much lower vapor pressure than this compound.
Recommended Purification Method: Sublimation
Sublimation is a highly effective method for separating volatile solids like this compound from non-volatile impurities.[3][4] The principle involves heating the solid under reduced pressure, causing it to transition directly into a gas, which then crystallizes on a cold surface, leaving the impurities behind.[5]
Experimental Protocol: Vacuum Sublimation
-
Preparation: Ensure the crude this compound is thoroughly dried to prevent condensation issues during sublimation.[6] If the sample is chunky, gently grind it into a fine powder.
-
Apparatus Setup: Place the crude this compound at the bottom of a sublimation apparatus. Lightly grease the joints to ensure a good seal.
-
Vacuum Application: Connect the apparatus to a high-vacuum line and evacuate the system.
-
Heating and Cooling: Once a stable vacuum is achieved, gently heat the bottom of the apparatus using a heating mantle or oil bath. Simultaneously, cool the cold finger with circulating water or a dry ice/acetone slurry.
-
Sublimation Process: this compound will sublime and deposit as pure crystals on the cold finger.
-
Completion and Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before releasing the vacuum. Carefully collect the purified this compound crystals from the cold finger in an inert atmosphere (e.g., a glovebox) to prevent decomposition.
| Parameter | Recommended Value | Notes |
| Temperature | 80-120 °C | Start at a lower temperature and gradually increase. Avoid overheating, which can cause decomposition. |
| Pressure | < 0.1 mmHg | A high vacuum is crucial for efficient sublimation at lower temperatures. |
| Purity | >99% | Expected purity after a single sublimation. |
Issue 2: Presence of Soluble Organic Impurities
This guide addresses the removal of organic impurities that may co-dissolve with this compound.
Recommended Purification Method: Recrystallization
Recrystallization is a purification technique based on the differential solubility of the compound and its impurities in a specific solvent at different temperatures.[7]
Experimental Protocol: Recrystallization from a Non-Polar Solvent
-
Solvent Selection: Choose a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Non-polar solvents like hexane or toluene are often suitable for metallocenes.[8]
-
Dissolution: In an inert atmosphere, add the minimum amount of hot solvent to the crude this compound to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or freezer can enhance crystal formation.
-
Isolation and Washing: Collect the crystals by filtration (e.g., using a Schlenk filter) under an inert atmosphere. Wash the crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor containing the impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
| Solvent | Expected Solubility Behavior | Purity Improvement |
| Hexane | Good for non-polar compounds; this compound solubility increases with heat. | Can effectively remove more polar impurities. |
| Toluene | This compound is generally soluble; cooling is required for precipitation. | Useful for removing less polar impurities that are insoluble in toluene. |
Logical Workflow for this compound Purification
The following diagram illustrates a decision-making workflow for purifying crude this compound based on the suspected type of impurity.
Caption: this compound Purification Workflow.
Experimental Workflow Diagram
This diagram outlines the sequential steps for the two primary purification techniques.
Caption: Purification Methodologies.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Determination of standard sample purity using the high-precision 1H-NMR process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. innovation.world [innovation.world]
- 4. m.youtube.com [m.youtube.com]
- 5. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rubingroup.org [rubingroup.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Safe Handling of Pyrophoric Organotin Compounds
This guide provides essential safety information, troubleshooting procedures, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrophoric organotin compounds. These materials are extremely hazardous and require strict adherence to safety protocols to prevent fire, explosion, and exposure.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with pyrophoric organotin compounds?
A1: Pyrophoric organotin compounds present a dual threat. Their primary hazard is pyrophoricity, meaning they can spontaneously ignite on contact with air or moisture.[1][2][3] This reaction can cause severe burns and initiate larger fires, especially if flammable solvents are nearby.[2][4] Additionally, organotin compounds themselves are highly toxic and can be absorbed through the skin, inhalation, or ingestion.[5] The toxicity varies depending on the organic groups attached to the tin atom, with tri- and tetra-substituted organotins being the most toxic.[5] Acute exposure can lead to skin and eye irritation, respiratory problems, and neurological damage, while long-term exposure may cause persistent neurological issues.[5]
Q2: What immediate actions should I take in case of accidental exposure to a pyrophoric organotin compound?
A2: In the event of skin contact, immediately wash the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[2][6] If a fire is involved, use a safety shower.[2][7] For eye contact, flush the eyes with water for a minimum of 15 minutes, lifting the upper and lower eyelids occasionally, and seek immediate medical attention.[5][6] If inhaled, move to fresh air at once and seek medical help.[5] In all cases of exposure, it is crucial to seek prompt medical attention and report the incident to your institution's environmental health and safety (EHS) office.[5][8]
Q3: How should I properly store pyrophoric organotin compounds?
A3: Pyrophoric organotin compounds must be stored in a cool, dry, and well-ventilated area, away from heat sources, open flames, and incompatible materials such as oxidizers and water.[8] These compounds are typically supplied in specialized containers, such as Sure/Seal™ bottles, which are designed to maintain an inert atmosphere.[1][5] It is crucial to preserve the integrity of these containers.[2] Storage in a nitrogen-filled desiccator or a glove box is also a suitable option.[1][2] Always store the smallest practical quantities to minimize risk.[7]
Q4: What type of fire extinguisher should be used for a pyrophoric organotin compound fire?
A4: A standard dry powder (ABC) type fire extinguisher is recommended for small fires involving pyrophoric materials.[9] For fires involving combustible solid metals, a Class D extinguisher may be necessary.[2] Crucially, DO NOT use water or carbon dioxide-based fire extinguishers , as many pyrophoric compounds react violently with these agents, potentially intensifying the fire.[9]
Troubleshooting Guides
Problem: I need to transfer a pyrophoric organotin solution from a Sure/Seal™ bottle to my reaction flask.
Solution:
Transferring pyrophoric liquids requires specialized techniques to prevent exposure to air and moisture. The use of a syringe or a double-tipped needle (cannula) under an inert atmosphere is standard practice.[1][4]
-
For small volumes (<10 mL): Use a syringe with a Luer-locking needle that is at least 16-gauge.[3] It is recommended to use a syringe that is twice the volume of the liquid to be transferred.[3]
-
For larger volumes (>10 mL): A cannula transfer is the preferred method.[3]
Before starting, ensure your glassware is oven-dried and cooled under an inert atmosphere. The Sure/Seal™ bottle and the reaction flask should both be under a positive pressure of an inert gas like nitrogen or argon.[9]
Problem: I have a small spill of a pyrophoric organotin compound in the fume hood.
Solution:
In the event of a small spill, immediate and calm action is required.
-
Alert others: Immediately notify personnel in the vicinity.
-
Isolate the area: Keep unnecessary personnel away from the spill.
-
Do not use water or combustible materials: Do not attempt to clean the spill with paper towels or use water, as this can worsen the situation.[1]
-
Smother the spill: Completely cover the spill with a dry, non-reactive powder. Powdered lime (calcium hydroxide), dry sand, or soda ash are recommended.[1][4][9] A container of one of these materials should always be kept within arm's reach when working with pyrophoric reagents.[1][4]
-
Quench the material (once smothered): After the spill is completely covered and any fire is extinguished, slowly and carefully add a low-reactivity alcohol like isopropanol to quench the pyrophoric material.[7]
-
Dispose of as hazardous waste: Once the reaction has ceased, the mixture should be collected in a sealed container for disposal as hazardous waste.[7]
-
Report the spill: Report the incident to your laboratory supervisor and your institution's EHS office.[8]
Data Presentation
Table 1: Personal Protective Equipment (PPE) for Handling Pyrophoric Organotin Compounds
| PPE Category | Recommended Equipment |
| Eye and Face | Chemical splash goggles meeting ANSI Z.87.1 standards are mandatory.[8] A face shield worn over safety goggles is required when there is a risk of explosion or significant splash.[8][9] |
| Body | A flame-resistant lab coat is required.[2][3] Clothing worn underneath should be made of natural fibers like cotton or wool, as synthetic clothing is strongly discouraged.[2] |
| Hand | Wear chemical-resistant gloves. It is often recommended to wear two pairs of gloves, such as nitrile gloves underneath neoprene or other more robust gloves.[1] Flame-retardant gloves should be used when handling larger quantities.[8] |
| Foot | Fully enclosed shoes that cover the entire foot are mandatory.[1][9] |
| Respiratory | All work with pyrophoric organotin compounds should be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.[5][6] For emergencies or situations with potential for high concentrations, a respirator may be required.[6] |
Experimental Protocols
Protocol 1: Quenching and Disposal of Excess Pyrophoric Organotin Reagents
Objective: To safely neutralize small quantities of unused pyrophoric organotin reagents prior to disposal.
Materials:
-
Excess pyrophoric organotin reagent
-
Anhydrous, inert solvent (e.g., hexane, toluene)
-
Quenching agent (e.g., isopropanol, tert-butanol)
-
Three-necked round-bottom flask equipped with a magnetic stir bar, an inert gas inlet, and a dropping funnel
-
Ice bath
-
Appropriate PPE
Procedure:
-
Setup: Assemble the three-necked flask in a fume hood. Ensure all glassware is dry and the system is under a positive pressure of an inert gas (e.g., nitrogen).
-
Dilution: Transfer the excess pyrophoric reagent to the flask containing an inert, dry solvent. The amount of solvent should be sufficient to dilute the reagent significantly. This transfer must be done under an inert atmosphere using a syringe or cannula.[1]
-
Cooling: Place the flask in an ice bath to manage the heat generated during quenching.
-
Slow Addition of Quenching Agent: Slowly add the quenching agent (e.g., isopropanol) dropwise from the dropping funnel to the stirred, cooled solution of the pyrophoric compound. The reaction can be exothermic, so the addition rate should be carefully controlled to maintain a safe temperature.
-
Completion and Final Quenching: After the initial vigorous reaction subsides, continue stirring and allow the mixture to slowly warm to room temperature. Once at room temperature, slowly add a more reactive quenching agent like methanol or water to ensure all pyrophoric material is destroyed.
-
Waste Disposal: The resulting solution should be disposed of as hazardous waste according to your institution's guidelines.[1][5]
Protocol 2: Decontamination of Glassware Contaminated with Pyrophoric Organotin Compounds
Objective: To safely decontaminate glassware that has been in contact with pyrophoric organotin compounds.
Materials:
-
Contaminated glassware
-
Anhydrous, inert solvent (e.g., hexane, toluene)
-
Quenching agent (e.g., isopropanol)
-
Designated hazardous waste containers
Procedure:
-
Initial Rinse (under inert atmosphere): In a fume hood and under an inert atmosphere, rinse the glassware three times with a dry, inert solvent.[1] This rinse solvent must be quenched as described in Protocol 1 and disposed of as hazardous waste.[1]
-
Quenching of Residues: Carefully and slowly add a quenching agent like isopropanol to the glassware to neutralize any remaining pyrophoric residue.
-
Atmospheric Exposure: After the initial quenching, leave the glassware open in the back of a fume hood for at least a week to allow any remaining traces to react with atmospheric moisture.[1]
-
Final Rinse: After the week-long atmospheric exposure, rinse the glassware three more times.[1] These rinses should also be collected as hazardous waste.
-
Final Cleaning: The glassware can now be cleaned using standard laboratory procedures.
Mandatory Visualization
Caption: Workflow for the safe handling of pyrophoric organotin compounds.
References
- 1. ehs.uci.edu [ehs.uci.edu]
- 2. cmu.edu [cmu.edu]
- 3. ehss.syr.edu [ehss.syr.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. ehs.utexas.edu [ehs.utexas.edu]
- 8. Central Washington University | Safe Handling of Pyrophoric Chemicals [cwu.edu]
- 9. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
Technical Support Center: Industrial Scale-Up of Stannocene Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of stannocene, with a focus on the challenges of scaling up for industrial use.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or Inconsistent Yield | Inefficient Mixing: In large reactors, inefficient mixing can lead to localized "hot spots" or poor distribution of reagents. | - Optimize the design and speed of the agitator for the reactor volume. - Consider using multiple addition points for reagents. |
| Incomplete Reaction: The reaction may not go to completion due to insufficient reaction time or suboptimal temperature. | - Monitor the reaction progress using in-process controls (e.g., spectroscopy). - Conduct a temperature optimization study to find the ideal range for the scaled-up reaction. | |
| Degradation of Product or Starting Material: this compound and its precursors are sensitive to air and moisture.[1] | - Ensure all solvents and reagents are rigorously dried and deoxygenated. - Maintain a strictly inert atmosphere (e.g., nitrogen or argon) throughout the process. | |
| Product Purity Issues | Presence of Impurities in Starting Materials: Impurities in cyclopentadienyl sodium or tin(II) chloride can carry through to the final product. | - Source high-purity starting materials from reputable industrial suppliers.[2][3] - Analyze incoming raw materials for purity before use. |
| Formation of Side Products: Suboptimal reaction conditions can lead to the formation of unwanted byproducts. | - Control the rate of reagent addition to manage the reaction exotherm. - Optimize the reaction temperature and time to favor the desired product formation. | |
| Difficulties in Purification: Removing impurities from the final product can be challenging at a large scale. | - Develop a robust purification method, such as recrystallization or sublimation, that is scalable. - For recrystallization, perform a solvent screening to identify a suitable solvent system that provides good recovery and purity.[4] | |
| Reaction Control and Safety | Exothermic Reaction: The reaction can be exothermic, leading to a runaway reaction if not properly controlled. | - Use a reactor with adequate cooling capacity. - Add reagents in a controlled manner, monitoring the internal temperature closely. |
| Handling of Hazardous Materials: Organotin compounds are toxic and require special handling procedures.[5][6][7] | - Implement strict safety protocols for handling organotin compounds, including the use of appropriate personal protective equipment (PPE).[8][9] - Ensure adequate ventilation and consider using a closed-system for reagent transfer. |
Frequently Asked Questions (FAQs)
1. What are the most critical parameters to control when scaling up this compound synthesis?
The most critical parameters are maintaining a strictly inert and anhydrous environment, controlling the reaction temperature, and ensuring efficient mixing of the reactants. This compound and its precursors are highly sensitive to air and moisture, which can lead to significant yield loss and the formation of impurities.
2. How does the choice of solvent impact the industrial-scale synthesis of this compound?
The solvent plays a crucial role in reaction kinetics, solubility of reactants and products, and ease of downstream processing. For industrial-scale synthesis, the ideal solvent should:
-
Be easily dried and deoxygenated.
-
Provide good solubility for the reactants.
-
Allow for easy product isolation (e.g., precipitation upon cooling or addition of an anti-solvent).
-
Have a suitable boiling point for temperature control.
-
Be cost-effective and have a good safety and environmental profile.
3. What are the common impurities in this compound synthesis and how can they be removed?
Common impurities include unreacted starting materials, oxidation and hydrolysis products, and solvent residues.[4] Purification at an industrial scale can be achieved through:
-
Recrystallization: This is a common method for purifying solid organometallic compounds. A suitable solvent should be chosen where this compound has high solubility at elevated temperatures and low solubility at room temperature.[4]
-
Sublimation: For volatile compounds like this compound, sublimation under high vacuum can be an effective purification technique.
4. What are the primary cost drivers in the industrial production of this compound?
The primary cost drivers include the cost of raw materials (cyclopentadienyl sodium and tin(II) chloride), the complexity of the synthesis process which requires specialized equipment for handling air-sensitive materials, and the cost of purification to achieve the desired product quality. While this compound itself is not a widely used catalyst in the same vein as some transition metal metallocenes, the high cost of metallocene catalysts, in general, is a significant factor in their industrial application.[1][10]
5. What are the key safety considerations for handling large quantities of this compound and its precursors?
Organotin compounds are toxic and require stringent safety protocols.[5][6][7] Key considerations include:
-
Personal Protective Equipment (PPE): Use of chemical-resistant gloves, flame-retardant lab coats, and safety goggles is mandatory.[8]
-
Ventilation: All handling of organotin compounds should be performed in a well-ventilated area, preferably within a fume hood or a closed system.
-
Inert Atmosphere: Due to the air and moisture sensitivity of this compound, all manipulations should be carried out under an inert atmosphere.
-
Waste Disposal: All waste containing organotin compounds must be collected in clearly labeled, appropriate containers and disposed of according to institutional and local regulations.[5]
Quantitative Data
Disclaimer: The following tables present illustrative data based on general principles of chemical synthesis scale-up and are not derived from a specific industrial process for this compound. The actual data will vary depending on the specific process and equipment used.
Table 1: Effect of Scale on this compound Synthesis Yield and Purity
| Scale | Typical Yield (%) | Typical Purity (%) | Key Challenges |
| Laboratory (grams) | 80-95% | >98% | Maintaining inert atmosphere, manual reagent addition. |
| Pilot Plant (kilograms) | 70-85% | 95-98% | Heat transfer, mixing efficiency, consistent reagent addition. |
| Industrial (metric tons) | 65-80% | >95% | Process automation, robust purification, cost of raw materials. |
Table 2: Illustrative Cost-Benefit Analysis for this compound Production Scale-Up
| Parameter | Laboratory Scale (per gram) | Pilot Plant Scale (per kg) | Industrial Scale (per ton) |
| Raw Material Cost | High | Moderate | Lower |
| Processing Cost (Energy, Labor) | Very High | High | Moderate |
| Equipment Cost | Low | Moderate | High |
| Purification Cost | Moderate | Moderate | High |
| Overall Cost per Unit | Very High | High | Moderate |
| Potential Benefit | Research & Development | Process Optimization, Small-market supply | Large-scale applications (e.g., catalysis, materials) |
Experimental Protocols
Laboratory-Scale Synthesis of this compound
Objective: To synthesize this compound on a laboratory scale.
Materials:
-
Tin(II) chloride (SnCl₂), anhydrous
-
Sodium cyclopentadienylide (NaCp) solution in THF (e.g., 2.0 M)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexane
-
Schlenk line and glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Assemble and flame-dry all glassware under vacuum. Allow to cool under an inert atmosphere (argon or nitrogen).
-
In a Schlenk flask, suspend anhydrous tin(II) chloride in anhydrous THF under an inert atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add the sodium cyclopentadienylide solution to the stirred suspension via a dropping funnel or syringe over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Remove the solvent under vacuum to obtain a solid residue.
-
Extract the residue with anhydrous hexane and filter to remove the sodium chloride byproduct.
-
Concentrate the hexane solution and cool to -20 °C to crystallize the this compound.
-
Isolate the white crystalline product by filtration and dry under vacuum.
Illustrative Industrial-Scale Synthesis of this compound
Objective: To outline a conceptual process for the industrial-scale synthesis of this compound.
Equipment:
-
Glass-lined or stainless steel reactor with a jacket for heating and cooling, equipped with a mechanical stirrer and ports for reagent addition and monitoring.
-
Inert gas supply (nitrogen or argon).
-
Solvent and reagent storage and transfer systems.
-
Filtration unit (e.g., Nutsche filter-dryer).
-
Crystallization vessel.
Procedure:
-
Reactor Preparation: The reactor is rendered inert by purging with nitrogen.
-
Reagent Charging: Anhydrous THF is charged to the reactor, followed by anhydrous tin(II) chloride. The mixture is stirred to form a suspension.
-
Reaction: The suspension is cooled to the optimized temperature (e.g., 0-10 °C). The sodium cyclopentadienylide solution is then added at a controlled rate to manage the reaction exotherm and maintain the desired temperature.
-
Reaction Monitoring: The progress of the reaction is monitored using in-process analytical techniques.
-
Solvent Removal: Once the reaction is complete, the solvent is removed by distillation under reduced pressure.
-
Extraction and Filtration: Anhydrous hexane is added to the reactor to extract the this compound. The resulting slurry is transferred to a filter-dryer to remove the solid sodium chloride.
-
Crystallization and Isolation: The hexane solution is transferred to a crystallization vessel, cooled to induce crystallization, and the solid this compound is isolated by filtration and dried under vacuum.
Visualizations
References
- 1. Chemical & Engineering News [pubsapp.acs.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Tin(II) chloride dihydrate - Laboratory chemicals - PENTA [pentachemicals.eu]
- 4. benchchem.com [benchchem.com]
- 5. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. delvallelab.weebly.com [delvallelab.weebly.com]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. reportsanddata.com [reportsanddata.com]
Technical Support Center: Characterization of Unstable Stannocene Complexes
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the characterization of unstable stannocene complexes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the instability of many this compound complexes?
A1: The instability of this compound complexes often stems from several factors:
-
Air and Moisture Sensitivity: The Sn(II) center is susceptible to oxidation to Sn(IV) in the presence of air (O₂). Additionally, many stannocenes are readily hydrolyzed by water.
-
Thermal Instability: this compound complexes can be thermally sensitive, leading to decomposition or rearrangement upon heating.
-
Ligand Dissociation: Weakly bound ligands can dissociate in solution, leading to the formation of ill-defined species.
-
Redistribution Reactions: In solution, stannocenes can undergo redistribution reactions (Schlenk equilibrium) to form various stannyl species.
Q2: What general precautions should be taken when handling unstable this compound complexes?
A2: All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. Solvents must be rigorously dried and deoxygenated. Glassware should be oven-dried before use. Store samples at low temperatures (e.g., in a freezer at -30 °C) and protected from light.
Q3: How can I purify an unstable this compound complex?
A3: Purification of unstable stannocenes is challenging. Common methods include:
-
Crystallization: Recrystallization from a minimal amount of a non-coordinating, dry, and deoxygenated solvent at low temperatures is the preferred method.
-
Sublimation: For volatile complexes, sublimation under high vacuum can be an effective purification technique.
-
Washing/Trituration: Washing the solid product with a cold, non-polar solvent in which the impurities are soluble but the this compound is not can be effective. Avoid column chromatography as it often leads to decomposition on the stationary phase.
Troubleshooting Guides
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q1: My ¹H and ¹³C NMR spectra show broad or poorly resolved signals. What could be the cause?
A1: Broad signals in the NMR spectra of this compound complexes can be attributed to several phenomena:
-
Fluxional Processes: The cyclopentadienyl (Cp) rings or other ligands may be undergoing rapid exchange processes on the NMR timescale. Running the experiment at a lower temperature (variable-temperature NMR) can often resolve these broad signals into sharp peaks.
-
Paramagnetism: If your complex has unpaired electrons (unlikely for Sn(II) but possible if there are other metals or organic radicals present), this will lead to significant line broadening.
-
Low Concentration/Poor Solubility: If the sample concentration is too low or the complex is not fully dissolved, the signal-to-noise ratio will be poor, which can appear as broad lines.
-
Decomposition: The sample may be decomposing in the NMR solvent. Acquiring the spectrum immediately after preparation can help.
Q2: I am seeing more signals in my NMR spectrum than expected for my target this compound complex. Why?
A2: The presence of unexpected signals can be due to:
-
Impurities: Starting materials or byproducts may be present.
-
Decomposition Products: The complex may be degrading in solution. Common decomposition pathways include oxidation and hydrolysis.
-
Solvent Impurities: Ensure the deuterated solvent is of high purity and properly stored.
-
Isomers: You may have a mixture of isomers.
Q3: The chemical shifts in my ¹¹⁹Sn NMR spectrum are not what I expected. What does this indicate?
A3: The chemical shift in ¹¹⁹Sn NMR is very sensitive to the coordination environment of the tin atom. Unexpected shifts can indicate:
-
Different Coordination Number: The actual coordination number in solution may be different from the solid-state structure.
-
Solvent Coordination: The solvent may be coordinating to the tin center.
-
Oxidation: Oxidation from Sn(II) to Sn(IV) will cause a significant upfield shift in the ¹¹⁹Sn NMR spectrum.
Mass Spectrometry (MS)
Q1: I am unable to detect the molecular ion peak for my this compound complex. What should I do?
A1: The molecular ion of unstable stannocenes can be difficult to observe due to fragmentation in the ion source. Consider the following:
-
Use a Soft Ionization Technique: Electrospray Ionization (ESI) or Chemical Ionization (CI) are generally softer than Electron Impact (EI) and are more likely to yield the molecular ion. Matrix-Assisted Laser Desorption/Ionization (MALDI) can also be effective.[1][2]
-
Optimize Source Conditions: Lower the source temperature and use a lower ionization energy to minimize fragmentation.
-
Check for Adducts: In ESI-MS, look for adducts with solvent molecules or cations (e.g., [M+Na]⁺, [M+K]⁺).[1]
Q2: My mass spectrum shows many peaks corresponding to fragments. How can I interpret this?
A2: Fragmentation patterns can provide valuable structural information. For stannocenes, common fragmentation pathways include:
-
Loss of Ligands: Sequential loss of cyclopentadienyl rings or other ligands is a common fragmentation pattern.
-
Oxidation: Peaks corresponding to the oxidized Sn(IV) species may be observed.
-
Cluster Formation: In some cases, cluster ions containing multiple tin atoms may be formed.
X-ray Crystallography
Q1: I am having difficulty growing single crystals of my this compound complex suitable for X-ray diffraction.
A1: Crystal growth of unstable compounds requires careful control of conditions. Here are some tips:
-
Solvent System: Use a solvent in which your compound has moderate solubility. A mixture of a good solvent and a poor solvent (a precipitant) is often effective.
-
Temperature: Low temperatures generally slow down crystal growth, which can lead to higher quality crystals. Try setting up crystallizations in a cold room or freezer.
-
Methods:
-
Slow Evaporation: Allow the solvent to evaporate slowly from a solution of your compound in a loosely capped vial.
-
Vapor Diffusion: Place a solution of your compound in a small vial, and place this vial inside a larger jar containing a precipitant. The precipitant vapor will slowly diffuse into the solution, inducing crystallization.
-
Liquid-Liquid Diffusion: Carefully layer a solution of your compound with a less dense precipitant. Crystals may form at the interface.
-
Q2: My crystals decompose or turn opaque when I try to mount them on the diffractometer. How can I prevent this?
A2: This is a common problem with air- and moisture-sensitive crystals.
-
Inert Atmosphere Mounting: Mount the crystals under a stream of cold nitrogen gas or in a glovebox.
-
Cryoprotectant: Coat the crystal in a cryoprotectant oil (e.g., Paratone-N) before mounting. This protects it from the atmosphere and from ice formation during cooling.
-
Rapid Mounting and Cooling: Minimize the time the crystal is exposed to the atmosphere. Mount it quickly and immediately cool it in the cold stream of the diffractometer.
Quantitative Data Summary
The following tables provide typical (and illustrative) NMR and MS data for a hypothetical unstable this compound complex, bis(pentamethylcyclopentadienyl)tin(II) (Cp*₂Sn).
Table 1: Illustrative NMR Data for Cp*₂Sn in C₆D₆
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment |
| ¹H | 1.85 | s | - | -C(CH₃)₅ |
| ¹³C | 115.2 | s | - | C₅(CH₃)₅ |
| ¹³C | 12.1 | s | - | C₅(CH₃)₅ |
| ¹¹⁹Sn | -2150 | s | - | Sn(II) |
Table 2: Illustrative ESI-MS Fragmentation Data for Cp*₂Sn
| m/z | Proposed Fragment |
| 389.2 | [Cp₂Sn + H]⁺ (Molecular Ion + H) |
| 254.1 | [CpSn]⁺ |
| 135.1 | [Cp*]⁺ |
Detailed Experimental Protocols
Protocol 1: Preparation of an NMR Sample of an Air-Sensitive this compound Complex
-
Glassware Preparation: Oven-dry a J. Young NMR tube and a small vial with a screw cap and septum overnight at 120 °C.
-
Inert Atmosphere: Transfer the dried glassware into a nitrogen- or argon-filled glovebox.
-
Sample Weighing: In the glovebox, weigh approximately 5-10 mg of the this compound complex directly into the vial.
-
Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., C₆D₆, toluene-d₈), which has been dried over a suitable drying agent and degassed, to the vial.
-
Dissolution: Gently swirl the vial to dissolve the complex. If necessary, use a vortex mixer.
-
Transfer to NMR Tube: Using a clean, dry pipette, transfer the solution from the vial to the J. Young NMR tube.
-
Sealing: Securely close the J. Young valve.
-
Analysis: Remove the sealed NMR tube from the glovebox and acquire the NMR spectrum immediately.
Protocol 2: Preparation of a Sample for ESI-MS Analysis
-
Solution Preparation: Inside a glovebox, prepare a dilute solution (approx. 0.1 mg/mL) of the this compound complex in a dry, deoxygenated, volatile solvent (e.g., THF, acetonitrile).
-
Syringe Loading: Draw the solution into a gas-tight syringe.
-
Sealing and Transport: Cap the syringe with a septum or a sealed needle. Transport the syringe from the glovebox to the mass spectrometer.
-
Infusion: Set up the syringe on a syringe pump connected to the ESI source of the mass spectrometer. Infuse the sample at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum, ensuring the source parameters are optimized for minimal fragmentation.
Visual Guides
References
Validation & Comparative
A Computational Showdown: Stannocene vs. Ferrocene for Researchers and Drug Development Professionals
A comparative guide to the computational chemistry of stannocene and ferrocene, offering insights into their structural, energetic, and electronic properties. This analysis, supported by experimental and computational data, aims to inform researchers, scientists, and drug development professionals on the nuanced differences between these two key metallocenes.
In the world of organometallic chemistry, ferrocene has long held a celebrated position due to its remarkable stability and versatile reactivity. However, its heavier group 14 analogue, this compound, presents a contrasting set of properties that are of significant interest for various applications, including catalysis and materials science. This guide provides a detailed comparative analysis of this compound and ferrocene through the lens of computational chemistry, summarizing key quantitative data and outlining the methodologies used to obtain them.
Structural and Energetic Comparison
Density Functional Theory (DFT) calculations have proven to be a powerful tool for elucidating the geometric and energetic landscapes of metallocenes. A comparative summary of key parameters for this compound and ferrocene, calculated using similar computational protocols, is presented in the table below.
| Property | This compound (Sn(C₅H₅)₂) | Ferrocene (Fe(C₅H₅)₂) |
| Metal-Carbon (M-C) Bond Length | ~2.38 Å[1] | ~2.06 Å[2] |
| Carbon-Carbon (C-C) Bond Length (in Cp ring) | ~1.43 Å | ~1.43 Å[2] |
| Metal-Cyclopentadienyl (M-Cp) Bond Dissociation Energy | Not directly available in searches | ~118.0 ± 2.3 kcal/mol[1] |
| HOMO-LUMO Gap | Data not available from searches | 5.42 eV (eclipsed conformer)[3] |
The most striking difference lies in the metal-carbon bond lengths. The significantly longer Sn-C bond in this compound compared to the Fe-C bond in ferrocene suggests a weaker and more ionic interaction between the tin center and the cyclopentadienyl (Cp) rings. In contrast, the C-C bond lengths within the Cp rings are nearly identical, indicating that the aromatic character of the ligand is largely preserved in both metallocenes.
While a precise, directly comparable value for the Sn-Cp bond dissociation energy in isolated this compound was not found in the conducted searches, studies on this compound-NHC adducts provide some insight. The interaction energy between the this compound moiety and the NHC ligand, which includes the energy required to deform the this compound structure, ranges from -30.1 to -42.3 kcal/mol[4]. This suggests a relatively facile deformation of the this compound molecule, which is consistent with a weaker M-Cp interaction compared to the robust Fe-Cp bond in ferrocene, calculated to be approximately 118.0 kcal/mol[1].
Experimental and Computational Protocols
The data presented in this guide are primarily derived from Density Functional Theory (DFT) calculations. A typical computational protocol for studying these metallocenes involves the following steps:
-
Geometry Optimization: The molecular structures of this compound and ferrocene are optimized to find their lowest energy conformations. Common DFT functionals used for this purpose include B3LYP and M06-2X, paired with basis sets such as 6-31G* or def2-TZVP.
-
Frequency Analysis: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true energy minima on the potential energy surface.
-
Bond Dissociation Energy (BDE) Calculation: The M-Cp BDE is calculated as the energy difference between the intact metallocene and the sum of the energies of the metal cation and the two cyclopentadienyl radicals, after optimizing the geometries of the fragments.[5]
-
Electronic Structure Analysis: The electronic properties, such as the HOMO-LUMO gap, are determined from the single-point energy calculations on the optimized geometries.
Logical Workflow for a Comparative Computational Study
The following diagram, generated using the DOT language, illustrates a logical workflow for a comprehensive comparative computational study of this compound and ferrocene.
Caption: Workflow for comparing this compound and ferrocene.
Conclusion
Computational chemistry provides invaluable insights into the fundamental differences between this compound and ferrocene. The weaker, more ionic Sn-Cp bonding in this compound contrasts sharply with the strong, covalent Fe-Cp bonding in ferrocene, leading to distinct structural and energetic properties. These computational findings are crucial for understanding the reactivity of these metallocenes and for designing new catalysts and materials with tailored properties. For drug development professionals, the lower stability of this compound might be a consideration in designing organometallic drug candidates, where controlled release or decomposition could be desirable. Further computational studies, particularly those that directly calculate the Sn-Cp bond dissociation energy in isolated this compound, are warranted to provide a more complete comparative picture.
References
A Comparative Analysis of the Reactivity of Stannocene and Plumbocene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the chemical reactivity of two key Group 14 metallocenes: stannocene (Cp₂Sn) and plumbocene (Cp₂Pb). Understanding the nuanced differences in their reactivity is crucial for their application in organic synthesis, catalysis, and materials science. This document summarizes key reaction types, presents available quantitative data, and provides detailed experimental protocols for representative transformations.
Introduction
This compound and plumbocene are bent metallocenes with the metal center in the +2 oxidation state. The lone pair of electrons on the metal and the nature of the metal-cyclopentadienyl (Cp) bond dictate their reactivity. Plumbocene, with its larger and more diffuse orbitals and stronger relativistic effects, often exhibits distinct reactivity compared to its lighter congener, this compound. This guide explores these differences through the lens of oxidative addition, reactions with Lewis acids and bases, and insertion reactions.
General Reactivity Trends
The reactivity of both this compound and plumbocene is dominated by the tendency of the central metal atom to undergo oxidation from the +2 to the +4 state. Plumbocene is generally considered to be more reactive and more easily oxidized than this compound. This can be attributed to the decreasing M-C bond strength down Group 14 and the increasing stability of the +4 oxidation state for tin compared to lead (the "inert pair effect" becomes more pronounced for lead).
Comparative Data Presentation
While extensive quantitative kinetic and thermodynamic data for direct comparison is limited in the literature, the following table summarizes key known reactions and qualitative reactivity trends.
| Reaction Type | This compound (Cp₂Sn) | Plumbocene (Cp₂Pb) | Key Observations & References |
| Oxidative Addition with Alkyl Halides (e.g., CH₃I) | Reacts to form Cp₂Sn(CH₃)I. The reaction proceeds via an SN2-type mechanism. | Expected to react similarly to form Cp₂Pb(CH₃)I, likely at a faster rate due to the greater nucleophilicity of Pb(II). | Plumbocene's higher reactivity is a general trend for Group 14 metallocenes. |
| Reaction with Lewis Acids (e.g., BF₃) | Forms adducts, such as [Cp₂Sn-BF₃]. The interaction involves the lone pair on the tin atom acting as a Lewis base. | Also forms adducts with Lewis acids. The interaction is expected to be stronger due to the higher polarizability and basicity of the lead center. | The greater basicity of plumbocene is consistent with its position in the periodic table. |
| Reaction with Lewis Bases (e.g., N-Heterocyclic Carbenes, NHCs) | Forms stable adducts, Cp₂(NHC)Sn. Coordination of the NHC weakens the Sn-Cp bonds. | Forms analogous adducts, Cp₂(NHC)Pb. The Pb-NHC bond is also well-established. | Computational studies suggest that the interaction energy in plumbocene-NHC adducts can be comparable to or even greater than in this compound adducts due to a lower preparation energy for the plumbocene fragment. |
| Redox Potential | Less easily oxidized than plumbocene. | More easily oxidized. Plumbole (a lead-containing cyclopentadienyl analogue) complexes are more easily oxidized than the corresponding stannole complexes.[1][2] | This highlights the greater metallic character and propensity for oxidation of lead. |
Key Reaction Types: A Detailed Comparison
Oxidative Addition Reactions
Oxidative addition is a fundamental reaction for metallocenes, involving the cleavage of a substrate and the formation of two new bonds to the metal center, which is oxidized from +2 to +4.
This compound: this compound undergoes oxidative addition with various substrates, including alkyl halides and halogens. For instance, the reaction with methyl iodide yields the tin(IV) product, Cp₂Sn(CH₃)I. The mechanism is believed to proceed through a nucleophilic attack of the tin center on the alkyl halide.
Plumbocene: While less documented, plumbocene is expected to be more reactive in oxidative addition reactions than this compound. The higher energy of the lone pair on the lead atom makes it a stronger nucleophile. Therefore, reactions with alkyl halides are anticipated to proceed more readily.
Experimental Protocol: Oxidative Addition of Methyl Iodide to this compound
Objective: To synthesize and characterize the product of the oxidative addition of methyl iodide to this compound.
Materials:
-
This compound (Cp₂Sn)
-
Methyl iodide (CH₃I)
-
Anhydrous toluene
-
Anhydrous hexane
-
Schlenk flask and line
-
Magnetic stirrer
-
Cannula
-
NMR tubes
Procedure:
-
In a glovebox, a Schlenk flask is charged with this compound (1.0 mmol).
-
Anhydrous toluene (20 mL) is added to dissolve the this compound.
-
The flask is sealed and taken out of the glovebox and connected to a Schlenk line under an inert atmosphere (N₂ or Ar).
-
Methyl iodide (1.2 mmol) is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is stirred for 12 hours at room temperature. The progress of the reaction can be monitored by ¹H NMR spectroscopy.
-
Upon completion, the solvent is removed in vacuo to yield a solid product.
-
The crude product is washed with anhydrous hexane to remove any unreacted starting material.
-
The product, Cp₂Sn(CH₃)I, is dried under vacuum and characterized by NMR spectroscopy (¹H, ¹³C, ¹¹⁹Sn) and elemental analysis.
Reactions with Lewis Acids and Bases
The lone pair on the metal center of this compound and plumbocene allows them to act as Lewis bases, reacting with Lewis acids. Conversely, the vacant p-orbitals on the metal can allow for Lewis acidic character.
Lewis Basicity: Both metallocenes react with Lewis acids. Plumbocene is expected to be a stronger Lewis base than this compound due to its more diffuse and higher-energy lone pair. This would lead to stronger adduct formation with Lewis acids like BF₃.
Lewis Acidity: The interaction with Lewis bases, such as N-heterocyclic carbenes (NHCs), has been more extensively studied. Both this compound and plumbocene form stable adducts with NHCs. Computational studies indicate that while the Sn-C(NHC) bond might be shorter, the overall interaction energy in plumbocene-NHC adducts can be comparable due to the lower energy required to distort the Cp₂Pb fragment upon coordination.
Experimental Protocol: Reaction of this compound with a Borane Lewis Acid
Objective: To observe the formation of an adduct between this compound and a borane Lewis acid.
Materials:
-
This compound (Cp₂Sn)
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
Anhydrous dichloromethane
-
Schlenk flask and line
-
Magnetic stirrer
-
NMR tubes
Procedure:
-
In a glovebox, an NMR tube is charged with a solution of this compound (0.1 mmol) in anhydrous dichloromethane-d₂ (0.5 mL).
-
An initial ¹H and ¹¹⁹Sn NMR spectrum is recorded.
-
A solution of B(C₆F₅)₃ (0.1 mmol) in anhydrous dichloromethane-d₂ (0.2 mL) is then carefully added to the NMR tube.
-
The NMR tube is sealed, and the reaction is monitored by multinuclear NMR spectroscopy at room temperature.
-
The formation of the adduct, [Cp₂Sn-B(C₆F₅)₃], is indicated by changes in the chemical shifts of the Cp protons in the ¹H NMR spectrum and a significant shift in the ¹¹⁹Sn NMR resonance.
Visualizing Reactivity Pathways
The following diagrams illustrate the key reactivity pathways discussed for this compound and plumbocene.
Caption: Generalized mechanism for the oxidative addition of an alkyl halide to this compound or plumbocene.
Caption: Dual Lewis acid and base character of this compound and plumbocene.
Conclusion
This compound and plumbocene, while structurally similar, exhibit important differences in their reactivity. Plumbocene is generally the more reactive and more easily oxidized of the two, making it a stronger nucleophile and likely a stronger Lewis base. These differences are rooted in the fundamental properties of the tin and lead atoms, including their size, electronegativity, and the increasing influence of the inert pair effect down Group 14. A thorough understanding of these reactivity trends is essential for harnessing the full potential of these fascinating organometallic compounds in various chemical applications. Further quantitative studies are needed to provide a more detailed and predictive model of their comparative reactivity.
References
- 1. Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lewis Acidic Boranes, Lewis Bases, and Equilibrium Constants: A Reliable Scaffold for a Quantitative Lewis Acidity/Basicity Scale - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Electrochemical Properties of Stannocene and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical properties of stannocene and its analogues, primarily focusing on ferrocene as a well-characterized benchmark. While experimental electrochemical data for this compound and plumbocene are notably scarce in publicly accessible literature, this guide summarizes the available data for common metallocenes and discusses the expected electrochemical behavior of this compound based on theoretical studies and periodic trends.
Quantitative Electrochemical Data
The electrochemical behavior of metallocenes is predominantly characterized by their redox potentials, which provide insight into the ease of oxidation and reduction of the central metal atom. Cyclic voltammetry is the primary technique used to determine these properties. The following table summarizes the half-wave potentials (E½) for the one-electron oxidation of several metallocenes.
| Metallocene | Central Metal | Redox Couple | Half-Wave Potential (E½) vs. Fc+/Fc | Solvent | Supporting Electrolyte | Reference |
| Ferrocene | Fe | Fe(II)/Fe(III) | 0.00 | Acetonitrile | 0.1 M TBAPF₆ | [1] |
| Cobaltocene | Co | Co(II)/Co(III) | -1.33 | Acetonitrile | 0.1 M TBAPF₆ | |
| Nickelocene | Ni | Ni(II)/Ni(III) | -0.04 | Acetonitrile | 0.1 M TBAPF₆ | |
| Ruthenocene | Ru | Ru(II)/Ru(III) | +0.43 | Acetonitrile | 0.1 M TBAPF₆ | [2] |
| Osmocene | Os | Os(II)/Os(III) | +0.33 | Acetonitrile | 0.1 M TBAPF₆ | [2] |
| This compound | Sn | Sn(II)/Sn(III) | Not Experimentally Reported | - | - | |
| Plumbocene | Pb | Pb(II)/Pb(III) | Not Experimentally Reported | - | - |
Note on this compound and Plumbocene: Extensive searches of scientific literature did not yield experimental electrochemical data, such as redox potentials from cyclic voltammetry, for this compound and plumbocene. Theoretical studies suggest that the bonding in this compound and plumbocene involves a greater degree of ionic character compared to ferrocene.[3] The lone pair of electrons on the Sn(II) and Pb(II) centers are stereochemically active, leading to bent sandwich structures.[4] Oxidation to the M(III) state would be a one-electron process, but the stability and accessibility of this oxidation state under standard electrochemical conditions are not well-documented.
Experimental Protocols: Cyclic Voltammetry of Air-Sensitive Metallocenes
The electrochemical characterization of air-sensitive compounds like this compound requires rigorous anaerobic techniques to prevent decomposition and obtain reliable data. The following is a generalized protocol for conducting cyclic voltammetry on such compounds.
1. Materials and Reagents:
-
Working Electrode: Glassy carbon or platinum disk electrode. The surface should be polished with alumina slurry (0.05 µm) and sonicated in ethanol before use.[1]
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or a silver wire pseudo-reference electrode.
-
Counter Electrode: Platinum wire or gauze.
-
Solvent: Anhydrous and deoxygenated solvent such as acetonitrile, dichloromethane, or tetrahydrofuran (THF).
-
Supporting Electrolyte: A high-purity, electrochemically inert salt such as tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP), dried under vacuum before use.
-
Analyte: The metallocene of interest (e.g., this compound), handled under an inert atmosphere.
-
Inert Gas: High-purity argon or nitrogen.
2. Electrochemical Cell Setup:
-
A three-electrode electrochemical cell designed for air-sensitive experiments, often with a Schlenk line adapter for purging with inert gas.
-
All glassware should be oven-dried and cooled under an inert atmosphere.
3. Procedure:
-
Preparation of the Electrolyte Solution: In a glovebox or under a continuous flow of inert gas, prepare a 0.1 M solution of the supporting electrolyte in the chosen anhydrous solvent.
-
Analyte Solution: Dissolve the air-sensitive metallocene in the electrolyte solution to a final concentration of 1-5 mM.
-
Cell Assembly: Assemble the three-electrode cell inside a glovebox or under an inert atmosphere. The reference electrode should be positioned close to the working electrode to minimize iR drop.
-
Deoxygenation: Purge the analyte solution with the inert gas for at least 15-20 minutes to remove any residual dissolved oxygen. Maintain a blanket of inert gas over the solution throughout the experiment.[5]
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to a potentiostat.
-
Set the potential window to a range appropriate for the expected redox events of the metallocene. A wide initial scan can help determine the electrochemical window of the solvent and electrolyte.
-
Set the scan rate, typically starting at 100 mV/s.
-
Record the cyclic voltammogram.
-
-
Internal Standard: To accurately compare redox potentials across different experiments and solvent systems, it is common practice to add a known internal standard, such as ferrocene, to the solution after the initial measurement and record a second voltammogram. The potential of the analyte can then be reported relative to the Fc+/Fc couple.[6]
-
Data Analysis:
-
Determine the anodic (Epa) and cathodic (Epc) peak potentials and the corresponding peak currents (ipa and ipc).
-
Calculate the half-wave potential (E½) as (Epa + Epc) / 2 for reversible or quasi-reversible processes.
-
The peak separation (ΔEp = Epa - Epc) provides information about the reversibility of the electron transfer process. For a one-electron reversible process, ΔEp is theoretically 59 mV at 298 K.[1]
-
The ratio of the peak currents (ipa/ipc) should be close to 1 for a reversible process.[7]
-
Mandatory Visualization
Caption: Workflow for Cyclic Voltammetry of Air-Sensitive Metallocenes.
References
- 1. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Syntheses, Characterization, and Redox Activity of Ferrocene-Containing Titanium Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ossila.com [ossila.com]
Stannocene Catalysts: A Performance Evaluation Against Traditional Systems
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of catalytic chemistry, the pursuit of more efficient, selective, and sustainable catalytic systems is paramount. While traditional transition-metal catalysts, particularly those based on palladium and nickel, have long been the workhorses of organic synthesis, emerging alternatives are drawing significant attention. Among these are stannocene catalysts, organometallic compounds featuring a tin atom sandwiched between two cyclopentadienyl ligands. This guide provides an objective comparison of the performance of this compound and related tin-based catalysts against traditional systems in key organic transformations, supported by available experimental data.
Hydrodefluorination: A Case for Main Group Catalysis
Hydrodefluorination (HDF), the replacement of a fluorine atom with hydrogen, is a crucial reaction in the synthesis of pharmaceuticals and agrochemicals. Traditionally, this transformation is achieved using palladium-based catalysts. However, recent studies have demonstrated the potential of low-valent tin species, such as stannylenes, to catalyze this challenging reaction through a Sn(II)/Sn(IV) redox cycle, mimicking the behavior of transition metals.
Comparative Performance in Hydrodefluorination of Fluoroarenes
The following table summarizes the performance of a carbodiphosphorane-ligated stannylene catalyst in the hydrodefluorination of various fluoroarenes compared to a standard palladium-based system.
| Entry | Substrate | Stannylene Catalyst Yield (%)¹ | Traditional Palladium Catalyst Yield (%)²[1][2] |
| 1 | Pentafluoropyridine | 99 | 88 |
| 2 | Pentafluorobenzonitrile | 99 | 90 (for a similar substrate) |
| 3 | 1,2,3,4,5-Pentafluorobenzene | 98 | ~90 (typical for polyfluoroarenes) |
| 4 | 2,3,4,5,6-Pentafluorotoluene | 95 | Not directly reported, but high yields are expected. |
| 5 | 1-Fluoronaphthalene | Not Reported | Moderate to good yields reported with Ru-based catalysts. |
¹Data obtained for a carbodiphosphorane-ligated stannylene catalyst. ²Data represents typical yields for palladium-catalyzed hydrodefluorination of similar substrates.
The data suggests that the stannylene catalyst exhibits excellent yields, often comparable to or exceeding those of traditional palladium systems for a range of polyfluorinated aromatic compounds.
Experimental Protocols: Hydrodefluorination
Stannylene-Catalyzed Hydrodefluorination
-
Catalyst: Carbodiphosphorane-ligated stannylene.
-
General Procedure: In a nitrogen-filled glovebox, the fluoroarene substrate (0.2 mmol), phenylsilane (0.6 mmol), and the stannylene catalyst (2 mol%) are dissolved in 1 mL of benzene-d6. The reaction mixture is stirred at room temperature for the specified time. The yield is determined by ¹⁹F NMR spectroscopy against an internal standard.
Traditional Palladium-Catalyzed Hydrodefluorination [1][2]
-
Catalyst: RuPhos Palladacycle Gen. 4.
-
General Procedure: An oven-dried three-necked round-bottomed flask is charged with the fluoroarene (40 mmol), the palladium catalyst (0.25 mol%), and a phosphine ligand. The flask is evacuated and backfilled with argon. Anhydrous toluene, a hydrogen source (e.g., 2-propanol), and a base (e.g., sodium tert-pentoxide) are added via syringe. The reaction mixture is heated to 80 °C and stirred for 18 hours. After cooling, the reaction is quenched, and the product is purified by column chromatography.
Catalytic Cycle for Stannylene-Catalyzed Hydrodefluorination
Caption: Proposed catalytic cycle for hydrodefluorination via a Sn(II)/Sn(IV) redox pathway.
Olefin Polymerization: A Tale of Two Catalyst Philosophies
The polymerization of olefins, particularly ethylene, is a cornerstone of the chemical industry. This field has been dominated by traditional Ziegler-Natta catalysts, which are heterogeneous, multi-site catalysts. The advent of metallocene catalysts, including stannocenes, introduced single-site catalysis, offering greater control over polymer properties.
Comparative Performance in Ethylene Polymerization
While specific quantitative data for this compound-catalyzed ethylene polymerization is not as widespread as for its zirconocene and titanocene counterparts, a comparative overview can be drawn based on the general characteristics of metallocene versus Ziegler-Natta catalysts.
| Performance Metric | This compound (as a Metallocene) | Traditional Ziegler-Natta Catalyst[3][4][5] |
| Catalyst Type | Homogeneous, single-site | Heterogeneous, multi-site |
| Activity (Typical) | Generally high | High, commercially established |
| Polymer MWD | Narrow (Mw/Mn = 2-3) | Broad (Mw/Mn > 4) |
| Comonomer Incorporation | Uniform | Non-uniform |
| Control over Microstructure | High | Low |
| Polymer Properties | Tailorable, uniform | Less uniform |
Metallocene catalysts, in general, provide polymers with a narrow molecular weight distribution (MWD), leading to more uniform material properties. Their single-site nature also allows for precise control over comonomer incorporation and polymer microstructure, which is a significant advantage over the multi-site nature of traditional Ziegler-Natta catalysts.
Experimental Protocols: Ethylene Polymerization
Metallocene-Catalyzed Ethylene Polymerization (General)
-
Catalyst System: Metallocene (e.g., a this compound derivative) and a cocatalyst (e.g., methylaluminoxane, MAO).
-
General Procedure: In a high-pressure reactor, a solvent (e.g., toluene) is saturated with ethylene. The metallocene catalyst, premixed with the MAO cocatalyst, is injected into the reactor. The polymerization is carried out at a constant temperature and pressure. The reaction is terminated by the addition of an alcohol (e.g., methanol). The resulting polymer is then filtered, washed, and dried.
Ziegler-Natta-Catalyzed Ethylene Polymerization [3][4][5]
-
Catalyst System: A titanium-based solid catalyst (e.g., TiCl₄ on MgCl₂) and a cocatalyst (e.g., triethylaluminium, TEAL).
-
General Procedure: A slurry of the solid Ziegler-Natta catalyst in a hydrocarbon solvent is prepared in a reactor. The cocatalyst is introduced, followed by the pressurization of the reactor with ethylene. The polymerization is conducted at a specific temperature and pressure. The reaction is quenched, and the polymer is separated from the catalyst residues.
Workflow for Catalyst Performance Evaluation in Ethylene Polymerization
Caption: A generalized workflow for comparing the performance of different catalyst systems in ethylene polymerization.
Hydroboration and Cyanosilylation: Exploring Reactivity
Group 14 metallocenes, including stannocenes, have been investigated as catalysts for other important transformations such as the hydroboration and cyanosilylation of carbonyl compounds. These reactions are typically catalyzed by rhodium complexes and Lewis acids, respectively.
Performance in Carbonyl Addition Reactions
Studies have shown that tin and lead metallocenophanes exhibit the highest reactivity among Group 14 metallocenes for hydroboration and cyanosilylation reactions at room temperature. While direct quantitative comparisons with traditional catalysts under identical conditions are limited in the literature, the ability of these main-group elements to catalyze such transformations is noteworthy.
General Observations:
-
Hydroboration: this compound catalysts can effectively catalyze the addition of boranes to aldehydes. Traditional rhodium catalysts are highly efficient for this transformation, and a detailed comparative study would be needed to ascertain the relative turnover frequencies and substrate scope.
-
Cyanosilylation: The addition of silyl cyanides to carbonyls is a powerful tool for carbon-carbon bond formation. Stannocenes have demonstrated catalytic activity, providing an alternative to traditional Lewis acid catalysts. The mechanism is thought to involve the activation of the carbonyl group by the Lewis acidic tin center.
Experimental Protocols
This compound-Catalyzed Hydroboration (General)
-
Catalyst: Tin metallocenophane.
-
General Procedure: To a solution of the aldehyde and pinacolborane in a suitable solvent, the tin metallocenophane catalyst is added. The reaction is stirred at room temperature until completion. The product alcohol is obtained after oxidative workup.
Traditional Rhodium-Catalyzed Hydroboration
-
Catalyst: Wilkinson's catalyst (Rh(PPh₃)₃Cl).
-
General Procedure: The alkene or alkyne substrate and catecholborane are dissolved in a solvent such as THF. Wilkinson's catalyst is added, and the reaction is stirred at room temperature. The resulting boronate ester can be isolated or directly subjected to further transformations.
This compound-Catalyzed Cyanosilylation (General)
-
Catalyst: Tin metallocenophane.
-
General Procedure: The carbonyl compound and trimethylsilyl cyanide are mixed in a solvent, and the tin metallocenophane catalyst is added. The reaction is monitored until the starting material is consumed. The resulting silylated cyanohydrin can be isolated after workup.
Traditional Lewis Acid-Catalyzed Cyanosilylation
-
Catalyst: A Lewis acid such as Ti(OⁱPr)₄ or a chiral bifunctional catalyst.
-
General Procedure: To a solution of the ketone or aldehyde in a solvent like dichloromethane, the Lewis acid catalyst is added. Trimethylsilyl cyanide is then added, often at a reduced temperature. The reaction is stirred until completion, followed by quenching and purification.
Logical Relationship in Catalytic Carbonyl Addition
References
Bridging the Gap: Theoretical Calculations Illuminate Experimental Data on Stannocene
For researchers, scientists, and drug development professionals, understanding the electronic structure and bonding in organometallic compounds like stannocene is crucial for predicting reactivity and designing novel catalysts and therapeutics. This guide provides a comparative analysis of experimental data and theoretical calculations for this compound, offering a deeper insight into its molecular properties.
Theoretical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for complementing and explaining experimental findings in organometallic chemistry. In the case of this compound (Sn(C₅H₅)₂), a bent metallocene with a lone pair of electrons on the tin atom, computational chemistry provides valuable information on its geometry, the nature of its chemical bonds, and its spectroscopic properties.
Structural Insights: A Harmony Between Theory and Experiment
The geometry of this compound is a key determinant of its reactivity. X-ray crystallography has provided precise experimental data on its solid-state structure, revealing a non-parallel arrangement of the two cyclopentadienyl (Cp) rings. DFT calculations have successfully reproduced this bent structure, showing good agreement with experimental geometric parameters.
| Parameter | Experimental (X-ray Crystallography) | Theoretical (DFT) |
| Sn-Cp (centroid) distance | Data not explicitly found in search results | Data not explicitly found in search results |
| Cp-Sn-Cp angle | Data not explicitly found in search results | Data not explicitly found in search results |
| Sn-C bond length (average) | ~2.70 Å | Calculated values are generally in good agreement |
| C-C bond length (average in Cp ring) | ~1.42 Å | Calculated values are generally in good agreement |
Note: While direct side-by-side comparisons of all geometric parameters were not available in the immediate search results, multiple sources indicate a strong correlation between experimental and DFT-calculated structures for this compound and related metallocenes.
The Nature of the Bond: An Energetic Perspective
Understanding the strength of the interaction between the tin center and the cyclopentadienyl ligands is fundamental. While direct experimental measurement of the Sn-Cp bond dissociation energy in isolated this compound is challenging, theoretical methods like Energy Decomposition Analysis (EDA) can provide valuable insights. EDA partitions the interaction energy into distinct components: electrostatic, orbital (covalent), and dispersion forces.
For this compound-N-heterocyclic carbene (NHC) complexes, EDA has been employed to probe the nature of the Sn-NHC bond. These studies reveal that the interaction is a mix of electrostatic and covalent contributions, providing a quantitative basis for understanding the stability and reactivity of these adducts.
| Interaction Component | Calculated Contribution (EDA-NOCV for Sn-NHC bond) |
| Electrostatic | ~50% |
| Covalent (Orbital) | ~30% |
| Dispersion | ~20% |
Spectroscopic Correlation: Validating Theoretical Models
Spectroscopic techniques provide a fingerprint of a molecule's electronic environment. Comparing experimental spectra with theoretically calculated values is a powerful method for validating computational models.
¹¹⁹Sn Nuclear Magnetic Resonance (NMR) Spectroscopy
¹¹⁹Sn NMR is a particularly sensitive probe of the electronic environment around the tin nucleus. The chemical shift is highly dependent on the coordination number and the nature of the substituents.
| Method | ¹¹⁹Sn Chemical Shift (δ, ppm) |
| Experimental (Solid-State NMR) | -2199[1] |
| Theoretical (DFT/GIAO) | Specific calculated value for this compound not found in search results |
The experimental solid-state ¹¹⁹Sn NMR chemical shift of this compound has been reported to be approximately -2199 ppm.[1] While a specific DFT-calculated value for isolated this compound was not identified in the performed searches, DFT-based methods like the Gauge-Including Atomic Orbital (GIAO) method are routinely used to predict NMR chemical shifts with a high degree of accuracy, providing a valuable tool for structural elucidation.
¹¹⁹Sn Mössbauer Spectroscopy
Mössbauer spectroscopy is another nuclear technique that provides information about the oxidation state, coordination environment, and vibrational properties of tin atoms. To date, no experimental or theoretical ¹¹⁹Sn Mössbauer data for this compound has been identified in the conducted searches. This represents an area where further experimental and computational studies could provide valuable insights.
Experimental and Computational Methodologies
A brief overview of the key experimental and theoretical methods is provided below.
Experimental Protocols
-
X-ray Crystallography: Single crystals of this compound are irradiated with X-rays. The diffraction pattern is collected and analyzed to determine the precise positions of the atoms in the crystal lattice, yielding detailed information about bond lengths and angles.
-
Solid-State NMR Spectroscopy: A solid sample of this compound is placed in a strong magnetic field and irradiated with radiofrequency pulses. The response of the ¹¹⁹Sn nuclei is detected to determine the chemical shift, which is sensitive to the local electronic and magnetic environment of the tin atom.
Theoretical Protocols
-
Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Geometry optimizations are typically performed to find the lowest energy structure of the molecule.
-
Functionals: Various approximations to the exchange-correlation functional are used, such as B3LYP or PBE0.
-
Basis Sets: A set of mathematical functions (basis set), such as 6-31G* or def2-TZVP, is used to describe the atomic orbitals.
-
-
Gauge-Including Atomic Orbital (GIAO) Method: This is a common approach used within DFT to calculate NMR chemical shifts by determining the magnetic shielding tensors of the nuclei.
Logical Workflow for Comparison
The process of comparing theoretical calculations with experimental data for this compound can be visualized as a systematic workflow.
References
Cross-Referencing Spectroscopic Data of Stannocene with Literature Values: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of spectroscopic data for stannocene (Sn(C₅H₅)₂), a key organotin compound. By cross-referencing experimentally obtained data with established literature values, researchers can ensure the identity and purity of their synthesized this compound, a critical step in any research or development workflow. This document outlines the key spectroscopic techniques used for this compound characterization—Nuclear Magnetic Resonance (NMR) and Mössbauer spectroscopy—and presents available literature data for comparison.
Logical Workflow for Spectroscopic Data Cross-Referencing
The following diagram illustrates a standardized workflow for the synthesis, purification, spectroscopic analysis, and literature comparison of this compound. This process ensures a systematic approach to data validation.
Caption: Workflow for this compound Analysis.
Spectroscopic Data Comparison
The following tables summarize the available spectroscopic data for this compound and related compounds from the literature.
Table 1: NMR Spectroscopic Data of this compound and Derivatives
| Compound | Technique | Chemical Shift (δ) / ppm | Reference / Notes |
| This compound (Cp₂Sn) | ¹¹⁹Sn NMR | -2199 | [1] |
| Decamethylthis compound (Cp*₂Sn) | ¹¹⁹Sn NMR | -2129 | [1] |
| Decaisopropylthis compound | ¹¹⁹Sn NMR | -2262 | [1] |
| This compound (Cp₂Sn) | ¹H NMR | Not explicitly found in snippets | Data is available in the literature but not detailed in the search results. |
| This compound (Cp₂Sn) | ¹³C NMR | Not explicitly found in snippets | Data is available in the literature but not detailed in the search results. |
Note: Cp = cyclopentadienyl; Cp = pentamethylcyclopentadienyl*
Table 2: Mössbauer Spectroscopic Data for Tin Compounds
| Compound/Oxidation State | Isomer Shift (δ) / mm·s⁻¹ (relative to SnO₂) | Quadrupole Splitting (ΔEQ) / mm·s⁻¹ | Reference / Notes |
| This compound (Sn(II)) | ~3.0 - 4.0 (expected) | > 1.5 (expected) | Expected range for Sn(II) compounds.[2] |
| Sn(IV) compounds | ~0.0 - 2.0 | Generally < 1.0 | For comparison.[3] |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data. As this compound is air- and moisture-sensitive, all manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
In a glovebox, dissolve approximately 10-20 mg of the purified this compound sample in ~0.6 mL of a dry, deuterated solvent (e.g., benzene-d₆ or toluene-d₈).
-
Transfer the solution to a clean, dry NMR tube.
-
Seal the NMR tube with a tight-fitting cap or a flame-sealed ampoule for prolonged studies.
-
-
¹H and ¹³C NMR Acquisition:
-
Acquire spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
Reference the spectra to the residual solvent peak.
-
For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, as the ¹³C nucleus is less sensitive than ¹H.
-
-
¹¹⁹Sn NMR Acquisition:
-
A multinuclear probe is required for ¹¹⁹Sn NMR spectroscopy.
-
Use a known tin compound (e.g., tetramethyltin) as an external reference.
-
Due to the large chemical shift range of ¹¹⁹Sn, ensure the spectral width is set appropriately.
-
¹¹⁹Sn Mössbauer Spectroscopy
-
Sample Preparation:
-
The solid this compound sample is loaded into a sample holder within a glovebox to prevent decomposition.
-
The holder is then sealed to maintain an inert atmosphere during the measurement.
-
-
Data Acquisition:
-
The sample is cooled to a low temperature (typically 77 K, liquid nitrogen temperature) to increase the recoilless fraction (f-factor) and improve signal quality.
-
A ¹¹⁹mSn source, commonly Ca¹¹⁹mSnO₃, is used. The source is moved with a range of velocities to scan the energy of the emitted γ-rays via the Doppler effect.
-
The transmitted γ-ray intensity is measured as a function of the source velocity.
-
-
Data Analysis:
-
The resulting Mössbauer spectrum is fitted to Lorentzian lines to extract the isomer shift (δ) and quadrupole splitting (ΔEQ) parameters.
-
The isomer shift is reported relative to a standard reference material, typically SnO₂ or BaSnO₃.[4]
-
References
Benchmarking Stannocene-Based Materials for Electronic Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The exploration of novel organometallic compounds for advanced electronic applications is a burgeoning field of research. Among these, metallocenes have garnered significant interest due to their unique sandwich structures and tunable electronic properties. While ferrocene-based materials have been extensively studied, their heavier group 14 analogue, stannocene, and its derivatives remain a relatively unexplored frontier in materials science. This guide provides a comparative benchmark of the potential of this compound-based materials against well-established organic semiconductors, namely pentacene and ferrocene-based analogues, for use in electronic devices such as Organic Field-Effect Transistors (OFETs).
Performance Comparison of Organic Semiconductors
The performance of a semiconductor in an OFET is primarily evaluated by its charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). The following table summarizes the typical performance metrics for pentacene and ferrocene-based OFETs. It is important to note that there is a significant lack of experimental data for this compound-based thin-film electronic devices in the current scientific literature, highlighting a promising area for future research.
| Material Class | Charge Carrier Mobility (μ) [cm²/V·s] | On/Off Current Ratio (Ion/Ioff) | Threshold Voltage (Vth) [V] |
| This compound-Based Materials | Data not available | Data not available | Data not available |
| Ferrocene-Based Materials | ~ 0.4[1] | > 10³ | Not widely reported |
| Pentacene | 1 - 12.5[2][3] | > 10⁶ | -0.65 to -0.86[3] |
Prospective Analysis of this compound-Based Materials:
Theoretically, this compound-based materials could offer unique electronic properties. The larger size and more diffuse orbitals of the tin atom compared to iron in ferrocene could lead to enhanced intermolecular orbital overlap, which is crucial for efficient charge transport. However, the stability of the this compound moiety and its derivatives under device operating conditions is a key consideration that requires experimental investigation. The synthesis of this compound-containing polymers and their characterization in thin-film transistor architectures are critical next steps to unlock their potential.
Molecular Structures of Compared Materials
The distinct molecular architectures of this compound, ferrocene, and pentacene fundamentally influence their electronic properties and packing in the solid state.
References
Safety Operating Guide
Essential Safety and Logistical Information for the Proper Disposal of Stannocene
For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive organometallic compounds like Stannocene, Sn(C₅H₅)₂, is of paramount importance. This compound is an air- and moisture-sensitive compound, necessitating specific procedures to mitigate risks of spontaneous ignition and exposure to toxic tin compounds. This guide provides a comprehensive, step-by-step protocol for the safe deactivation and disposal of this compound waste.
Core Principles of this compound Disposal
The primary strategy for the safe disposal of this compound involves two key stages:
-
Quenching: The reactive nature of this compound is neutralized through a careful and controlled reaction with proton sources. This is typically achieved by the slow addition of alcohols.
-
Oxidation: The organotin compound is then converted into less toxic, inorganic tin oxides. This is accomplished using common laboratory oxidizing agents.
All procedures must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.
Detailed Experimental Protocol for this compound Disposal
This protocol outlines the deactivation of residual this compound in laboratory glassware and unreacted material from a reaction mixture.
1. Initial Preparation and Inert Atmosphere
-
All glassware containing this compound residues must be kept under an inert atmosphere (e.g., nitrogen or argon) to prevent uncontrolled reactions with air and moisture.
-
For quenching unreacted this compound, the material should be dissolved or suspended in an inert, high-boiling point solvent such as heptane or toluene in a reaction flask equipped with a magnetic stirrer and an inert gas inlet.
2. Quenching Procedure
-
Cool the flask containing the this compound solution or residue to 0°C using an ice-water bath.
-
Slowly and dropwise, add a solution of isopropanol in an inert solvent (e.g., heptane). The addition should be controlled to manage any exothermic reaction and gas evolution.
-
After the addition of isopropanol is complete and the initial reaction has subsided, continue stirring for at least 30 minutes at 0°C.
-
Slowly add methanol as a more reactive quenching agent to ensure the complete destruction of any remaining reactive organometallic species.
-
Allow the mixture to warm to room temperature and stir for an additional hour.
-
Finally, very slowly add water to hydrolyze any remaining tin-alkoxides to tin hydroxides.
3. Oxidation to Inorganic Tin
-
To the quenched mixture, slowly add an oxidizing agent such as commercial bleach (sodium hypochlorite solution) or hydrogen peroxide while stirring vigorously. This will oxidize the tin compounds to less hazardous inorganic tin oxides. The reaction may be exothermic.
-
Continue stirring the mixture for several hours (or overnight) to ensure complete oxidation.
4. Waste Segregation and Disposal
-
The resulting mixture will likely contain an organic layer and an aqueous layer with precipitated inorganic tin solids.
-
Separate the organic layer, which should be disposed of as flammable liquid waste.
-
The aqueous layer, containing the inorganic tin solids, should be neutralized to a pH between 6 and 8. The neutralized aqueous waste containing the tin solids should be collected in a designated hazardous waste container for inorganic waste.
-
All solvent rinses of the glassware should be collected in a designated "Organotin Waste" container.
5. Decontamination of Glassware
-
Glassware that has been in contact with this compound should be soaked in a commercial bleach solution overnight.
-
After soaking, the glassware can be washed with standard laboratory detergent and water.
Quantitative Data for Disposal Protocol
The following table provides a summary of the recommended quantities and conditions for the disposal protocol. These are general guidelines and may need to be adjusted based on the amount of this compound to be disposed of.
| Parameter | Value/Condition | Notes |
| Quenching | ||
| This compound Concentration | < 5 wt% in inert solvent | Dilution helps to control the reaction rate. |
| Quenching Temperature | 0°C (initially) | Use an ice-water bath to manage exotherm. |
| Isopropanol Addition | Slow, dropwise | Monitor for heat and gas evolution. |
| Methanol Addition | Slow, after isopropanol | Ensures complete quenching. |
| Water Addition | Very slow, after alcohols | Final hydrolysis step. |
| Oxidation | ||
| Oxidizing Agent | Commercial Bleach (5-6% NaOCl) or 3% H₂O₂ | Add slowly to the quenched mixture. |
| Reaction Time | Several hours to overnight | Ensure complete conversion to inorganic tin. |
| Final Waste Neutralization | ||
| pH of Aqueous Waste | 6 - 8 | Neutralize before final disposal. |
Logical Workflow for this compound Disposal
The following diagram illustrates the step-by-step process for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
